molecular formula C17H23NO4 B10780642 Raceanisodamine CAS No. 85760-60-7

Raceanisodamine

Cat. No.: B10780642
CAS No.: 85760-60-7
M. Wt: 305.4 g/mol
InChI Key: WTQYWNWRJNXDEG-BSMBJXNESA-N
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Description

3-Tropoyloxy-6-hydroxytropane has been reported in Datura stramonium with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85760-60-7

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

[(1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13?,14?,15+,16?/m0/s1

InChI Key

WTQYWNWRJNXDEG-BSMBJXNESA-N

Isomeric SMILES

CN1[C@H]2CC(C[C@@H]1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Pharmacological Properties of Raceanisodamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raceanisodamine, a tropane (B1204802) alkaloid, is the racemic mixture of anisodamine (B1666042), a naturally occurring compound found in plants of the Solanaceae family. Primarily utilized in China for a variety of clinical applications, including the treatment of septic shock, circulatory disorders, and organophosphate poisoning, its pharmacological profile is characterized by a non-selective antagonism of muscarinic acetylcholine (B1216132) receptors and a weak antagonism of α1-adrenergic receptors. This technical guide provides an in-depth exploration of the pharmacological properties of Raceanisodamine, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its principal signaling pathways and relevant experimental workflows.

Introduction

Tropane alkaloids, a class of bicyclic alkaloids, are known for their significant physiological effects, with prominent examples including atropine (B194438) and scopolamine. Raceanisodamine, structurally similar to atropine, is an important member of this family. Its clinical utility is attributed to its anticholinergic, anti-inflammatory, and microcirculatory effects. This guide aims to consolidate the current scientific understanding of Raceanisodamine's mechanism of action, pharmacokinetics, and pharmacodynamics to serve as a comprehensive resource for the scientific community.

Mechanism of Action

Raceanisodamine's primary mechanism of action is the competitive and non-selective antagonism of muscarinic acetylcholine receptors (mAChRs). It also exhibits weak antagonistic properties at α1-adrenergic receptors.

Muscarinic Receptor Antagonism

Raceanisodamine binds to all five subtypes of muscarinic receptors (M1-M5), preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh). This blockade disrupts the downstream signaling cascades initiated by these G-protein coupled receptors.

  • M1, M3, and M5 Receptors (Gq/11-coupled): Antagonism of these receptors inhibits the activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation.

  • M2 and M4 Receptors (Gi/o-coupled): By blocking these receptors, Raceanisodamine prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Quantitative Data on Receptor Affinity: Studies on isolated canine saphenous veins have provided the following affinity values for anisodamine, the active component of Raceanisodamine[1]:

    Receptor SubtypeTissueParameterValue
    Prejunctional Muscarinic (M2)Canine Saphenous VeinpKB7.78
    Postjunctional Muscarinic (M1)Canine Saphenous VeinpKB7.86

    Note: The pKB value is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. A higher pKB value indicates a higher binding affinity.

Adrenergic Receptor Antagonism

Raceanisodamine also acts as a weak antagonist at α1-adrenergic receptors, which may contribute to its vasodilatory effects and its beneficial role in improving microcirculation[2].

  • Quantitative Data on Receptor Affinity: Binding studies have determined the following pKi values for Raceanisodamine:

    Receptor SubtypeParameterValue
    α1-adrenergicpKi2.63
    α2-adrenergicpKi1.61

    Note: The pKi value is the negative logarithm of the inhibition constant (Ki), representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium.

Anti-inflammatory Effects

Raceanisodamine exhibits significant anti-inflammatory properties through two primary mechanisms: modulation of the cholinergic anti-inflammatory pathway and inhibition of thromboxane (B8750289) synthesis.

By blocking muscarinic receptors on neurons, Raceanisodamine can indirectly enhance the activation of the cholinergic anti-inflammatory pathway. This is thought to occur by increasing the local availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChRs) on immune cells such as macrophages. Activation of α7nAChRs inhibits the production and release of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway.

Raceanisodamine has been shown to be a potent inhibitor of platelet aggregation and thromboxane (TXA2) synthesis. The proposed mechanism involves the inhibition of enzymes in the arachidonic acid cascade, specifically cyclooxygenase (COX) or thromboxane synthetase. By reducing the production of TXA2, a potent vasoconstrictor and platelet aggregator, Raceanisodamine contributes to improved blood flow and reduced inflammation[3].

Pharmacokinetics

The pharmacokinetic profile of Raceanisodamine has been studied in various animal models and humans.

  • Absorption: Information on the absolute oral bioavailability of Raceanisodamine is limited, but studies on related tropane alkaloids suggest variable and often low oral absorption.

  • Distribution: As a tropane alkaloid, its distribution is influenced by its physicochemical properties.

  • Metabolism: The metabolism of Raceanisodamine is expected to occur primarily in the liver, similar to other tropane alkaloids.

  • Excretion: Elimination is likely to occur via renal and fecal routes.

  • Pharmacokinetic Parameters (Anisodamine): A study in human volunteers following a single intramuscular injection of anisodamine provided some pharmacokinetic data[4].

    ParameterValue
    Half-life (t1/2)~2-3 hours

    More comprehensive pharmacokinetic data for Raceanisodamine across different species and routes of administration is needed for a complete understanding.

Signaling Pathway and Experimental Workflow Diagrams

muscarinic_antagonism cluster_membrane Cell Membrane cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) ACh Acetylcholine M_receptor Muscarinic Receptor (M1-M5) ACh->M_receptor Race Raceanisodamine Race->M_receptor Blocks PLC Phospholipase C (PLC) M_receptor->PLC Activates AC Adenylyl Cyclase (AC) M_receptor->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC cAMP cAMP Production AC->cAMP Reduces

Caption: Raceanisodamine's antagonism of muscarinic receptor signaling pathways.

anti_inflammatory cluster_cholinergic Cholinergic Anti-inflammatory Pathway cluster_thromboxane Thromboxane Synthesis Inhibition ACh_neuron Cholinergic Neuron ACh Acetylcholine (ACh) ACh_neuron->ACh Releases mAChR_neuron Muscarinic Receptor ACh->mAChR_neuron a7nAChR α7 Nicotinic Receptor (α7nAChR) ACh->a7nAChR Activates Race Raceanisodamine Race->mAChR_neuron Blocks NFkB NF-κB Pathway Inhibition a7nAChR->NFkB Macrophage Macrophage Cytokines Pro-inflammatory Cytokine Release ↓ NFkB->Cytokines AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX TXS Thromboxane Synthetase COX->TXS TXA2 Thromboxane A₂ (TXA₂) TXS->TXA2 Platelet Platelet Aggregation TXA2->Platelet Vaso Vasoconstriction TXA2->Vaso Race_TX Raceanisodamine Race_TX->COX Inhibits Race_TX->TXS Inhibits

Caption: Anti-inflammatory mechanisms of Raceanisodamine.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_sepsis Cecal Ligation and Puncture (CLP) Sepsis Model prep 1. Membrane Preparation (e.g., cells expressing mAChR subtypes) incubate 2. Incubation - Membranes - Radioligand (e.g., [³H]-NMS) - Raceanisodamine (varying conc.) prep->incubate separate 3. Separation (Bound vs. Free Radioligand via filtration) incubate->separate count 4. Scintillation Counting (Quantify bound radioactivity) separate->count analyze 5. Data Analysis (Determine Ki values) count->analyze induce 1. Induce Sepsis in Animal Model (e.g., mouse) via CLP surgery treat 2. Administer Treatment - Raceanisodamine - Vehicle Control induce->treat monitor 3. Monitor Survival & Clinical Scores treat->monitor collect 4. Sample Collection (Blood, Tissues) treat->collect measure 5. Analyze Biomarkers (e.g., Cytokines, Organ damage markers) collect->measure

Caption: Experimental workflows for characterizing Raceanisodamine.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity (Ki) of Raceanisodamine for muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.

    • Raceanisodamine hydrochloride.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

    • Assay Setup: In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (for non-specific binding).

      • 50 µL of varying concentrations of Raceanisodamine.

      • 50 µL of the radioligand at a fixed concentration (typically near its Kd value).

      • 100 µL of the membrane preparation.

    • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Raceanisodamine concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cecal Ligation and Puncture (CLP) Model for Sepsis

This is a widely used animal model to induce polymicrobial sepsis and evaluate the efficacy of therapeutic agents like Raceanisodamine.

  • Animals: Male C57BL/6 mice (8-12 weeks old).

  • Procedure:

    • Anesthesia: Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Surgical Preparation: Shave the abdomen and disinfect the surgical area.

    • Laparotomy: Make a 1-2 cm midline incision to expose the cecum.

    • Cecal Ligation: Ligate the cecum with a suture at a predetermined distance from the distal end (the severity of sepsis can be modulated by the length of the ligated portion).

    • Puncture: Puncture the ligated cecum once or twice with a needle (the needle gauge also influences sepsis severity). A small amount of fecal matter should be extruded.

    • Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin in layers.

    • Fluid Resuscitation: Administer subcutaneous sterile saline to provide fluid resuscitation.

    • Treatment: Administer Raceanisodamine or vehicle control at predetermined time points and doses (e.g., intraperitoneally or intravenously).

    • Monitoring: Monitor the animals for survival, clinical signs of illness (e.g., piloerection, lethargy), and body temperature.

    • Outcome Assessment: At defined endpoints, collect blood and tissue samples for analysis of inflammatory cytokines (e.g., via ELISA), bacterial load, and markers of organ damage.

Conclusion

Raceanisodamine is a tropane alkaloid with a multifaceted pharmacological profile, primarily acting as a non-selective muscarinic antagonist and a weak α1-adrenergic antagonist. Its demonstrated anti-inflammatory effects, mediated through the cholinergic anti-inflammatory pathway and inhibition of thromboxane synthesis, underscore its therapeutic potential in conditions characterized by inflammation and microcirculatory disturbances. While clinically utilized in China, further rigorous preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile for broader applications. This technical guide provides a foundational understanding of Raceanisodamine's pharmacology to aid in future research and drug development endeavors.

References

The Alkaloid from the Roof of the World: A Technical Guide to the Discovery and Natural Sources of Raceanisodamine from Anisodus tanguticus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: From Traditional Medicine to Modern Pharmacology

Anisodus tanguticus (Maxim.) Pascher, a member of the Solanaceae family, holds a significant place in traditional Chinese and Tibetan medicine, where it is known as "shān làng dàng" (山莨菪).[1][2] For centuries, it has been utilized for its analgesic, antispasmodic, and circulatory benefits.[2] The medicinal efficacy of this plant is primarily attributed to its rich concentration of tropane (B1204802) alkaloids, including hyoscyamine, scopolamine, anisodine, and notably, anisodamine (B1666042).[1][3]

The journey of raceanisodamine from a traditional remedy to a compound of clinical interest began in 1965 when Chinese scientists first isolated its active enantiomer, anisodamine, from the roots of Anisodus tanguticus.[2] Raceanisodamine is the racemic mixture of anisodamine.[4][5] This discovery paved the way for standardized dosing and in-depth pharmacological investigations. Today, raceanisodamine is recognized for its vasoactive properties and is used in China for treating conditions such as acute circulatory shock.[1][5][6]

The Natural Source: Anisodus tanguticus

The concentration of raceanisodamine and other alkaloids in Anisodus tanguticus can vary depending on geographical location and environmental factors.[7] Studies have shown that the alkaloid content exhibits geographical distribution characteristics.[7] Furthermore, cultivation practices, such as planting density and harvesting period, significantly influence the alkaloid yield.[8]

Physicochemical Properties of Raceanisodamine

Raceanisodamine, also known as 7β-Hydroxyhyoscyamine, is a crystalline solid.[4] Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₇H₂₃NO₄[4][9]
Molecular Weight 305.37 g/mol [4][9]
CAS Number 17659-49-3[9]
Appearance Crystalline solid[4]
Boiling Point (Predicted) 474.6±45.0 °C[4]
Density (Predicted) 1.27 g/cm³[4]
pKa (Predicted) 14.12±0.10[4]
Solubility ≥13.32 mg/mL in EtOH; ≥13.65 mg/mL in H₂O; ≥51.3 mg/mL in DMSO[9]

Quantitative Analysis of Alkaloids in Anisodus tanguticus

The concentration of raceanisodamine and other major tropane alkaloids in Anisodus tanguticus has been quantified in various studies. The following table presents representative data on the alkaloid content found in the plant.

AlkaloidConcentration in Plant Material (mg/kg)Sample TypeReferences
Anisodamine 0.58Cold Dish (prepared)[3]
Anisodamine 1.498Wild Vegetable Plant[3]
Atropine 107.4Cold Dish (prepared)[3]
Atropine 107.0Wild Vegetable Plant[3]
Scopolamine 12.6Cold Dish (prepared)[3]
Scopolamine 15.4Wild Vegetable Plant[3]
Anisodine 39.8Cold Dish (prepared)[3]
Anisodine 95.8Wild Vegetable Plant[3]

Experimental Protocols

Extraction of Raceanisodamine from Anisodus tanguticus

This protocol is a synthesized methodology based on established laboratory practices for the extraction of tropane alkaloids.[2][10]

Objective: To extract and purify raceanisodamine from the dried roots of Anisodus tanguticus.

Materials and Reagents:

  • Dried and powdered roots of Anisodus tanguticus

  • Ammonia (B1221849) solution

  • Chloroform (B151607) or other suitable organic solvent

  • Dilute sulfuric acid (e.g., 20%)

  • Strong base (e.g., ammonia)

  • Silica (B1680970) gel for column chromatography

  • Elution solvents (e.g., chloroform-methanol gradient)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of Plant Material: Grind the dried roots of Anisodus tanguticus into a fine powder.

  • Alkalinization and Extraction: Moisten the powdered root material with a small amount of ammonia solution. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents. Perform extraction with an organic solvent like chloroform under reflux or using ultrasonication. Filter the extract to remove solid plant material.

  • Acid-Base Partitioning: Transfer the alkaloids from the organic extract to an aqueous phase by partitioning with a dilute acid solution (e.g., 20% sulfuric acid). The alkaloids will form salts and dissolve in the acidic aqueous layer. Separate the aqueous phase.

  • Precipitation and Re-extraction: Basify the aqueous phase with a strong base (e.g., ammonia) to a pH of 9-10. This will precipitate the free alkaloids. Extract the precipitated alkaloids back into an organic solvent such as chloroform.

  • Purification by Column Chromatography: Concentrate the organic extract to obtain the crude alkaloid mixture. Subject the crude extract to column chromatography on silica gel. Elute with a suitable solvent system, such as a chloroform-methanol gradient, to separate the individual alkaloids.

  • Crystallization: Collect the fractions containing anisodamine and evaporate the solvent. Recrystallize the residue from a suitable solvent to obtain pure anisodamine.

G cluster_extraction Extraction and Purification Workflow plant Powdered Anisodus tanguticus Roots alkalinization Alkalinization (Ammonia Solution) plant->alkalinization extraction Organic Solvent Extraction (e.g., Chloroform) alkalinization->extraction partitioning Acid-Base Partitioning (Dilute Acid) extraction->partitioning precipitation Precipitation (Strong Base) partitioning->precipitation re_extraction Re-extraction (Organic Solvent) precipitation->re_extraction chromatography Column Chromatography (Silica Gel) re_extraction->chromatography crystallization Crystallization chromatography->crystallization pure_compound Pure Raceanisodamine crystallization->pure_compound

Caption: Workflow for the extraction and purification of Raceanisodamine.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of raceanisodamine in biological samples or plant extracts.[4][11]

Objective: To quantify the concentration of raceanisodamine using HPLC.

Materials and Reagents:

  • Raceanisodamine standard

  • Sample containing raceanisodamine (e.g., plant extract, plasma)

  • Acetonitrile (B52724) (HPLC grade)

  • Monopotassium phosphate (B84403)

  • Perchloric acid

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Plant Extract: Dilute the purified extract with the mobile phase to a suitable concentration.

    • Biological Fluid (e.g., Aqueous Humor): Perform protein precipitation and liquid-liquid extraction. For example, extract with ethyl acetate, evaporate the organic layer, and reconstitute the residue in the mobile phase.[11]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10mM monopotassium phosphate with perchloric acid, pH 3.0) in a specific ratio (e.g., 11.5:88.5, v/v).[11]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).[11]

    • Detection: UV detection at a specific wavelength (e.g., 214 nm).[11]

  • Quantification:

    • Inject a known volume of the prepared sample and standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the raceanisodamine standards against their known concentrations.

    • Determine the concentration of raceanisodamine in the sample by comparing its peak area to the calibration curve.

Pharmacological Activity and Signaling Pathways

Raceanisodamine exhibits a range of pharmacological effects, primarily as an antagonist at certain neurotransmitter receptors.[5][12]

Receptor Binding Affinity

Raceanisodamine acts as a weak antagonist at α1-adrenergic receptors and as a non-specific antagonist at muscarinic acetylcholine (B1216132) receptors (mAChR).[2][5][9] The table below summarizes its binding affinities.

Receptor TargetActionpKi / pKB ValueTissue/Model SystemReferences
α1-Adrenergic Receptor AntagonistpKi = 2.63 (vs. WB-4101)Rat Brain Membranes[9]
α1-Adrenergic Receptor AntagonistpKi = 1.61 (vs. Clonidine)Rat Brain Membranes[9]
Prejunctional Muscarinic AntagonistpKB = 7.78Isolated Canine Saphenous Veins[4]
Postjunctional Muscarinic AntagonistpKB = 7.86Isolated Canine Saphenous Veins[4]
Signaling Pathways

The antagonistic actions of raceanisodamine at α1-adrenergic and muscarinic receptors interrupt their respective signaling cascades.

α1-Adrenergic Receptor Antagonism: α1-adrenergic receptors are Gq-coupled G-protein coupled receptors (GPCRs). Their activation by endogenous ligands like norepinephrine (B1679862) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). By blocking this receptor, raceanisodamine inhibits these downstream signaling events.

G cluster_alpha1 α1-Adrenergic Receptor Signaling Pathway and Inhibition ligand Norepinephrine receptor α1-Adrenergic Receptor (Gq-coupled) ligand->receptor g_protein Gq Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3 IP3 plc->ip3 hydrolyzes dag DAG plc->dag hydrolyzes pip2 PIP2 pip2->ip3 pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response raceanisodamine Raceanisodamine raceanisodamine->receptor Antagonizes

Caption: Inhibition of the α1-Adrenergic signaling pathway by Raceanisodamine.

Muscarinic Acetylcholine Receptor Antagonism: Raceanisodamine acts as a non-specific antagonist at muscarinic acetylcholine receptors. These receptors can be coupled to different G-proteins (Gq/11 or Gi/o), leading to varied downstream effects. For Gq-coupled muscarinic receptors (M1, M3, M5), the signaling pathway is similar to that of α1-adrenergic receptors, involving PLC activation. For Gi-coupled receptors (M2, M4), their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Raceanisodamine's non-specific antagonism would block both of these pathways.

G cluster_muscarinic Muscarinic Acetylcholine Receptor Signaling and Inhibition ach Acetylcholine m_receptor_gq Muscarinic Receptor (Gq-coupled) ach->m_receptor_gq m_receptor_gi Muscarinic Receptor (Gi-coupled) ach->m_receptor_gi gq_protein Gq Protein Activation m_receptor_gq->gq_protein gi_protein Gi Protein Activation m_receptor_gi->gi_protein plc PLC Activation gq_protein->plc ac Adenylyl Cyclase gi_protein->ac Inhibits response_gq Cellular Response (Gq) plc->response_gq camp cAMP ac->camp produces response_gi Cellular Response (Gi) camp->response_gi raceanisodamine Raceanisodamine raceanisodamine->m_receptor_gq Antagonizes raceanisodamine->m_receptor_gi Antagonizes

Caption: Non-specific antagonism of Muscarinic Acetylcholine Receptor signaling.

Conclusion

Raceanisodamine, derived from the traditional medicinal plant Anisodus tanguticus, represents a compelling example of a natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its discovery, natural sources, and the scientific methodologies for its study. The presented quantitative data and experimental protocols offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the specific interactions of raceanisodamine with its receptor targets and the elucidation of its broader physiological effects will continue to be a promising area of research.

References

What is the difference between anisodamine and Raceanisodamine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisodamine (B1666042) and Raceanisodamine are both tropane (B1204802) alkaloids with significant pharmacological applications, primarily as anticholinergic agents.[1][2][3] Anisodamine is a naturally occurring stereoisomer, specifically 7β-hydroxyhyoscyamine, extracted from plants of the Solanaceae family, such as Anisodus tanguticus.[1][3] Raceanisodamine, as the name suggests, is the racemic mixture containing both enantiomers.[4] This technical guide provides an in-depth exploration of the core differences between anisodamine and its racemic counterpart, focusing on their chemical properties, pharmacological activities, and the methodologies used for their characterization.

Chemical and Physical Properties

The primary distinction between anisodamine and raceanisodamine lies in their stereochemistry. Anisodamine is a specific enantiomer, while raceanisodamine is a 1:1 mixture of two enantiomers.[4] This difference in three-dimensional structure can lead to variations in their interaction with chiral biological targets such as receptors, thereby influencing their pharmacological and pharmacokinetic profiles.

Table 1: Chemical and Physical Properties

PropertyAnisodamineRaceanisodamine
IUPAC Name [(1S,3S,5S,7S)-7-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenyl-propanoate[1](RS)-[(1S,3S,5S,7S)-7-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenyl-propanoate
Synonyms 7β-hydroxyhyoscyamine[1]Racemic Anisodamine, 654-2 (synthetic)[4]
CAS Number 55869-99-3[1]17659-49-3[4]
Molecular Formula C₁₇H₂₃NO₄[1]C₁₇H₂₃NO₄[4]
Molecular Weight 305.37 g/mol [1]305.37 g/mol [4]
Source Naturally occurring in Anisodus tanguticus[1]Synthetic racemic mixture[4]

Pharmacological Profile

Both anisodamine and raceanisodamine act as non-specific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists and weak alpha-1 adrenergic receptor (α1-AR) antagonists.[1][5] Their anticholinergic properties are responsible for their therapeutic effects, which include relieving smooth muscle spasms and improving microcirculation.[3]

Receptor Binding Affinity

The affinity of these compounds for various receptors is a critical determinant of their pharmacological activity. While comprehensive comparative data is limited, available information suggests differences in potency between the stereoisomers of anisodamine, with the (S) configuration at the tropane ring playing a more important role in anticholinergic activity.[6]

Table 2: Receptor Binding Affinities (pKi / pKB values)

ReceptorAnisodamineRaceanisodamineNotes
Muscarinic (Prejunctional) pKB = 7.78[7]Data not availableCanine saphenous vein
Muscarinic (Postjunctional) pKB = 7.86[7]Data not availableCanine saphenous vein
α1-Adrenergic pKi = 2.63[8]pKi = 2.63[9]Rat brain membranes vs. [³H]-WB-4101
α2-Adrenergic pKi = 1.61[8]pKi = 1.61[9]Rat brain membranes vs. [³H]-Clonidine

pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant of an antagonist. Higher values indicate greater binding affinity.

Pharmacokinetics

Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, can be influenced by stereochemistry. Anisodamine is reported to be poorly absorbed from the gastrointestinal tract, necessitating intravenous administration for systemic effects.[3]

Table 3: Pharmacokinetic Parameters

ParameterAnisodamineRaceanisodamineSpecies
Half-life (t½) ~2-3 hours[5]Data not availableHuman
Cmax (i.v. administration) 267.50 ± 33.16 ng/mL[10]Data not availableRat
Bioavailability (oral) 10.78%[10]Data not availableRat

Signaling Pathways and Experimental Workflows

The pharmacological effects of anisodamine and raceanisodamine are mediated through their interaction with specific signaling pathways. Their primary mechanism involves the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs).

Muscarinic Receptor Antagonism

Anisodamine antagonizes both Gq-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.

Gq_coupled_antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Anisodamine Anisodamine M1_M3_M5 M1/M3/M5 Receptor Anisodamine->M1_M3_M5 Antagonism ACh Acetylcholine ACh->M1_M3_M5 Activation Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Anisodamine antagonism of Gq-coupled muscarinic receptors.

Gio_coupled_antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Anisodamine Anisodamine M2_M4 M2/M4 Receptor Anisodamine->M2_M4 Antagonism ACh Acetylcholine ACh->M2_M4 Activation Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation

Anisodamine antagonism of Gi/o-coupled muscarinic receptors.
Cholinergic Anti-Inflammatory Pathway

Anisodamine can indirectly modulate the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors on neurons, it may increase the local concentration of acetylcholine available to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages, leading to a reduction in pro-inflammatory cytokine production.

cholinergic_anti_inflammatory cluster_neuron Cholinergic Neuron cluster_macrophage Macrophage ACh_release ACh Release ACh Acetylcholine ACh_release->ACh mAChR_neuron Muscarinic Receptor a7nAChR α7nAChR NFkB NF-κB Pathway a7nAChR->NFkB Inhibition Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Production Anisodamine Anisodamine Anisodamine->mAChR_neuron Blockade ACh->mAChR_neuron ACh->a7nAChR Increased Binding

Modulation of the cholinergic anti-inflammatory pathway.
Generalized Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of the anti-inflammatory effects of anisodamine or raceanisodamine.

experimental_workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model inflammation_induction Induce Inflammation (e.g., LPS, CLP) animal_model->inflammation_induction treatment Administer Treatment (Anisodamine, Raceanisodamine, Vehicle Control) inflammation_induction->treatment monitoring Monitor Vital Signs and Microcirculation treatment->monitoring sample_collection Collect Blood and Tissue Samples monitoring->sample_collection analysis Analyze Samples (e.g., ELISA for Cytokines) sample_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Generalized preclinical experimental workflow.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible assessment of the pharmacological properties of anisodamine and raceanisodamine.

Radioligand Receptor Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of anisodamine or raceanisodamine for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compound (anisodamine or raceanisodamine) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound.

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate and place them in scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

In Vivo Microcirculation Assessment (Intravital Microscopy)

This protocol describes a method for observing and quantifying changes in microcirculation in a living animal model.

Objective: To evaluate the effect of anisodamine or raceanisodamine on mesenteric microcirculation in a septic shock rat model.

Materials:

  • Anesthetized rat.

  • Intravital microscope equipped with a camera and recording software.

  • Surgical instruments for laparotomy.

  • Isotonic saline solution (37°C).

  • Anisodamine, raceanisodamine, or vehicle control solution.

  • Image analysis software.

Methodology:

  • Animal Preparation: Anesthetize the rat and perform a midline laparotomy to expose the mesentery.

  • Microscope Setup: Place the rat on a heated stage under the intravital microscope. Gently exteriorize a loop of the mesentery and place it on a transparent pedestal, continuously superfusing it with warm isotonic saline.

  • Baseline Recording: Select a field of view containing arterioles, capillaries, and venules and record baseline microcirculatory parameters, such as vessel diameter and red blood cell velocity, for a defined period.

  • Treatment Administration: Administer anisodamine, raceanisodamine, or vehicle control intravenously.

  • Post-Treatment Recording: Record the same microcirculatory parameters at specific time points after drug administration.

  • Data Analysis: Use image analysis software to quantify changes in vessel diameter, red blood cell velocity, and functional capillary density from the recorded videos.[11]

Cytokine Measurement (ELISA)

This protocol outlines the steps for quantifying the concentration of pro-inflammatory cytokines in biological samples.

Objective: To measure the levels of TNF-α and IL-6 in plasma samples from septic rats treated with anisodamine or raceanisodamine.

Materials:

  • Plasma samples from treated and control animals.

  • Commercially available ELISA kits for rat TNF-α and IL-6.

  • Microplate reader.

Methodology:

  • Plate Preparation: Coat a 96-well microplate with the capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add plasma samples and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody, which binds to a different epitope on the captured cytokine.

  • Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase), which binds to the biotinylated detection antibody.

  • Substrate Addition: Wash the plate and add a chromogenic substrate. The enzyme will catalyze a color change.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the plasma samples.[11]

Conclusion

The fundamental difference between anisodamine and raceanisodamine lies in their stereochemistry, with anisodamine being a single enantiomer and raceanisodamine its racemic mixture. This structural distinction has implications for their pharmacological and pharmacokinetic properties, although a comprehensive, direct comparison of quantitative data remains an area for further research. Anisodamine and its racemate are non-specific muscarinic antagonists and weak α1-adrenergic antagonists, with their therapeutic benefits primarily attributed to their anticholinergic effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these important therapeutic agents. Further studies focusing on the receptor subtype selectivity and pharmacokinetic profiles of the individual enantiomers are warranted to fully elucidate their structure-activity relationships and optimize their clinical applications.

References

Pharmacokinetics and Bioavailability of Raceanisodamine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raceanisodamine, a racemic mixture of anisodamine (B1666042), is a tropane (B1204802) alkaloid with anticholinergic and anti-inflammatory properties. Understanding its pharmacokinetic profile and bioavailability in preclinical animal models is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of Raceanisodamine and its active component, anisodamine, in various animal models. It details experimental protocols and presents quantitative data in a structured format to facilitate comparison and further research.

It is important to note that while the focus of this guide is Raceanisodamine, a significant portion of the available preclinical pharmacokinetic data is on anisodamine. This information is presented here as a close surrogate, and this distinction should be considered when interpreting the data.

Pharmacokinetic Parameters

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) provide a quantitative measure of a drug's behavior in the body.

Data Summary in Animal Models

The following tables summarize the available pharmacokinetic data for anisodamine, a component of Raceanisodamine, in rats. Currently, comprehensive pharmacokinetic data for Raceanisodamine across multiple species is limited in the public domain.

Table 1: Pharmacokinetic Parameters of Anisodamine in Rats after Intravenous (IV) Administration

ParameterValueReference
Cmax (ng/mL) 267.50 ± 33.16[1]
Urinary Excretion (%) 54.86[1]

Table 2: Pharmacokinetic Parameters of Anisodamine in Rats after Oral (PO) Administration

ParameterValueReference
Bioavailability (%) 10.78[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and reliability of pharmacokinetic studies. This section outlines the typical methodologies employed in the preclinical evaluation of Raceanisodamine.

Animal Models

Pharmacokinetic studies are typically conducted in common laboratory animal models to predict the drug's behavior in humans.

  • Rodents: Sprague-Dawley or Wistar rats are frequently used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling.

  • Non-rodents: Beagle dogs are often used as a second species to assess inter-species variability in drug metabolism and pharmacokinetics.

Drug Administration

Raceanisodamine can be administered via various routes to assess its absorption and disposition.

  • Intravenous (IV) Bolus: A single dose is administered directly into the systemic circulation, typically through the tail vein in rats or a cephalic vein in dogs. This route provides a baseline for determining absolute bioavailability.

  • Oral Gavage (PO): A single dose is administered directly into the stomach using a gavage needle. This route is used to evaluate oral absorption and bioavailability.

The experimental workflow for a typical pharmacokinetic study is illustrated below.

experimental_workflow cluster_pre Pre-Administration cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis Animal_Acclimatization Animal Acclimatization Fasting Fasting (Overnight) Animal_Acclimatization->Fasting IV_Admin Intravenous (IV) Administration Fasting->IV_Admin PO_Admin Oral (PO) Administration Fasting->PO_Admin Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS PK_Modeling Pharmacokinetic Modeling LC_MS_MS->PK_Modeling

Typical experimental workflow for a pharmacokinetic study.
Sample Collection and Processing

  • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. In rats, blood is often collected from the tail vein or via cardiac puncture for terminal samples. In dogs, samples are typically drawn from the cephalic or saphenous vein.

  • Plasma Separation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until analysis to ensure the stability of the analyte.

Bioanalytical Method

A sensitive and specific analytical method is required to quantify Raceanisodamine in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly used technique.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate Raceanisodamine from other components.

  • Mass Spectrometric Detection: The separated analyte is then detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

The logical relationship for developing a validated LC-MS/MS method is depicted below.

analytical_method_validation cluster_development Development Phase cluster_validation Validation Parameters Method_Development Method Development Optimization Optimization of LC and MS/MS Parameters Method_Development->Optimization Sample_Prep Sample Preparation Optimization Method_Development->Sample_Prep Method_Validation Method Validation Selectivity Selectivity & Specificity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Intra- & Inter-day) Method_Validation->Precision Recovery Extraction Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability (Freeze-thaw, short-term, long-term) Method_Validation->Stability Optimization->Method_Validation Sample_Prep->Method_Validation

Key steps in the development and validation of a bioanalytical method.
Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software.

  • Non-compartmental Analysis (NCA): This method is commonly used to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

  • Compartmental Analysis: This involves fitting the data to a specific compartmental model (e.g., one- or two-compartment) to describe the drug's disposition in the body.

Conclusion

The available data, primarily on anisodamine, suggests that Raceanisodamine likely exhibits low oral bioavailability in rats. Further comprehensive pharmacokinetic studies of Raceanisodamine in multiple animal species are necessary to fully characterize its ADME profile and to provide a solid foundation for its clinical development. The experimental protocols outlined in this guide provide a framework for conducting such studies in a standardized and reproducible manner. Future research should focus on generating a complete pharmacokinetic dataset for Raceanisodamine to enable accurate inter-species scaling and prediction of its behavior in humans.

References

A Technical Guide to the Antioxidant and Free Radical Scavenging Effects of Raceanisodamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the antioxidant and free radical scavenging properties of Raceanisodamine, a tropane (B1204802) alkaloid. The information presented herein is intended for a technical audience and focuses on the core mechanisms of action, supporting experimental data, and detailed methodologies for relevant assays.

Executive Summary

Raceanisodamine has demonstrated significant antioxidant properties, primarily through the enhancement of endogenous antioxidant systems and the modulation of key signaling pathways involved in cellular stress and inflammation.[1][2] Experimental evidence indicates its potential to protect against cellular damage induced by free radicals.[1][2] The core mechanisms involve the activation of the Nuclear Factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, leading to an enhanced cellular antioxidant capacity.[3] Furthermore, Raceanisodamine has been shown to increase the activity of crucial antioxidant enzymes like Superoxide (B77818) Dismutase (SOD) while reducing levels of lipid peroxidation markers such as Malondialdehyde (MDA).[1] Its anti-inflammatory effects, mediated by the suppression of the NF-κB pathway, also contribute to its protective role against oxidative stress.[1]

Core Mechanisms of Action

Activation of the Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary regulator of the cellular antioxidant response.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its binding protein, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[5]

Studies have shown that Raceanisodamine (specifically the 654-2 form) can activate this pathway, leading to increased Nrf2 phosphorylation and the upregulation of downstream antioxidant genes.[3] This activation enhances the overall cellular antioxidant capacity and provides a protective effect against cellular senescence and injury, such as radiation-induced lung injury.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., Free Radicals) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation RACE Raceanisodamine RACE->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., SOD, CAT) ARE->Antioxidant_Genes Activates

Fig. 1: Raceanisodamine-mediated activation of the Nrf2/ARE pathway.
Enhancement of Endogenous Antioxidant Enzymes

Raceanisodamine hydrobromide has been shown to directly bolster the body's enzymatic antioxidant defenses. It increases the activity of Superoxide Dismutase (SOD), a critical enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.[1] This action is pivotal in mitigating the damage caused by one of the most common free radicals in biological systems.

Reduction of Lipid Peroxidation

Oxidative stress leads to the degradation of lipids in cell membranes, a process known as lipid peroxidation. Malondialdehyde (MDA) is a well-established biomarker for this process.[6][7] Experimental evidence indicates that Raceanisodamine significantly reduces plasma levels of MDA, demonstrating its ability to protect cellular membranes from oxidative damage.[1]

Anti-Inflammatory Effects via NF-κB Pathway Suppression

There is significant cross-talk between inflammation and oxidative stress. Raceanisodamine modulates key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) cascade.[1] By inhibiting the activation of NF-κB, Raceanisodamine down-regulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1] This anti-inflammatory action reduces the overall oxidative burden on cells.

Summary of In Vivo Effects

Biomarker Effect of Raceanisodamine Biological Significance Reference
Superoxide Dismutase (SOD) Activity IncreasedEnhancement of the primary enzymatic antioxidant defense system.[1]
Malondialdehyde (MDA) Levels DecreasedReduction in lipid peroxidation and protection of cell membranes.[1]
Nuclear Factor erythroid 2-related factor 2 (Nrf2) Activated / PhosphorylatedUpregulation of a wide range of antioxidant and detoxification genes.[3]
Tumor Necrosis Factor-alpha (TNF-α) ReducedSuppression of a key pro-inflammatory cytokine.[1]
Interleukin-6 (IL-6) ReducedAttenuation of systemic inflammatory response.[1]
Interleukin-1β (IL-1β) ReducedInhibition of a critical mediator of inflammation.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for standard in vitro assays used to evaluate the antioxidant and free radical scavenging potential of compounds like Raceanisodamine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[8][9] The reduction of the deep purple DPPH to the yellow-colored DPPH-H is monitored spectrophotometrically.[8]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[8] This solution should be freshly prepared and kept protected from light.

  • Sample Preparation:

    • Dissolve Raceanisodamine in the same solvent to create a stock solution.

    • Prepare a series of dilutions from the stock solution to test a range of concentrations.

  • Reaction Setup (96-well plate format):

    • To appropriate wells, add 20 µL of each sample dilution.[10]

    • Add 20 µL of solvent to "Blank" wells.

    • Add 180-200 µL of the DPPH working solution to all sample and blank wells.[10]

    • A control well should contain only the solvent and the DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

  • Measurement:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[10][11]

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentrations.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH Working Solution P2 Prepare Serial Dilutions of Raceanisodamine A1 Add 20µL Sample/ Control to Plate P2->A1 A2 Add 180µL DPPH Solution A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 D1 Measure Absorbance at ~517 nm A3->D1 D2 Calculate % Scavenging Activity D1->D2 D3 Determine IC50 Value D2->D3

Fig. 2: General experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ back to the colorless neutral form is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12][13]

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation:

    • Prepare a dilution series of Raceanisodamine in a compatible solvent.

  • Reaction Setup:

    • Add a small volume of the sample (e.g., 5-10 µL) to a cuvette or microplate well.

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 200 µL) and mix thoroughly.

  • Incubation:

    • Allow the reaction to proceed for a set time (e.g., 5-6 minutes) at room temperature.

  • Measurement:

    • Read the absorbance at 734 nm.[12]

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

This assay determines the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species. The method is based on quantifying the degradation of 2-deoxyribose by hydroxyl radicals generated via a Fenton-type reaction.[14]

Methodology:

  • Reaction Mixture Preparation:

    • In a test tube, combine the following in order: KH2PO4-NaOH buffer (pH 7.4), 2-deoxyribose (e.g., 2.8 mM), FeCl3 (e.g., 0.1 mM), EDTA (e.g., 0.1 mM), the Raceanisodamine sample at various concentrations, and H2O2 (e.g., 1 mM).[15]

  • Incubation:

    • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).[15]

  • Color Development:

    • Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

    • Heat the mixture in a boiling water bath for approximately 30 minutes to develop a pink chromogen (MDA-TBA adduct).[15]

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the pink solution at 532 nm.

  • Calculation:

    • The scavenging activity is calculated by comparing the absorbance of the sample-containing tubes to a control tube without the scavenger.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the enzymatic activity of SOD in a sample. A common method involves the use of a system that generates superoxide radicals (e.g., xanthine (B1682287)/xanthine oxidase) and a detection agent that reacts with the superoxide (e.g., WST-1, a water-soluble tetrazolium salt) to produce a colored formazan (B1609692) dye.[16][17] SOD in the sample will inhibit this reaction by scavenging the superoxide radicals.

Methodology:

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates according to standard protocols.

  • Reaction Setup (96-well plate format):

    • Add assay buffer, substrate (e.g., WST-1), and the sample to each well.

    • Prepare a standard curve using a known concentration of SOD enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding an enzyme that generates superoxide, such as xanthine oxidase (XO).[16][17]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 20-30 minutes).

  • Measurement:

    • Measure the absorbance at the appropriate wavelength for the formazan dye (e.g., ~450 nm).[16]

  • Calculation:

    • The SOD activity is determined by the degree of inhibition of the color-forming reaction. One unit of SOD is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.[17][18] The activity in the sample is calculated by comparison to the standard curve.

Lipid Peroxidation (MDA) Assay

This assay quantifies the level of malondialdehyde (MDA), an end-product of lipid peroxidation, in biological samples. The most common method involves the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct.[19]

Methodology:

  • Sample Preparation:

    • Homogenize tissue or cells in a suitable lysis buffer, often containing an antioxidant like BHT to prevent further oxidation during the procedure.[7]

    • Centrifuge to remove insoluble material.

  • Reaction Setup:

    • Add the sample supernatant to a tube containing an acidic reagent (e.g., phosphotungstic acid or sulfuric acid).[7]

    • Add the TBA solution.

  • Incubation:

    • Incubate the mixture at high temperature (e.g., 95°C) for 30-60 minutes.

  • Extraction (Optional but recommended):

    • After cooling, the resulting MDA-TBA adduct can be extracted with a solvent like n-butanol to increase specificity and remove interfering substances.

  • Measurement:

    • Measure the absorbance of the pink-colored adduct at ~532 nm.[7][19] A fluorometric measurement (Ex/Em = 532/553 nm) can also be used for higher sensitivity.[20]

  • Calculation:

    • Quantify the MDA concentration in the sample by comparing its absorbance to a standard curve prepared with known concentrations of MDA.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous, peer-reviewed research and validation. All experimental work should be conducted with appropriate controls and safety precautions.

References

The Central Nervous System Effects of Raceanisodamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raceanisodamine, a racemic mixture of anisodamine (B1666042), is a naturally occurring tropane (B1204802) alkaloid and a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1] Unlike its structural analogs atropine (B194438) and scopolamine, raceanisodamine exhibits significantly lower central nervous system (CNS) toxicity, a characteristic primarily attributed to its poor permeability across the blood-brain barrier (BBB).[2][3] This technical guide provides an in-depth review of the core CNS effects of raceanisodamine, summarizing key quantitative pharmacological data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The primary mechanism of action is the competitive blockade of muscarinic acetylcholine receptors (mAChRs), though it also demonstrates weak antagonism at α1-adrenergic receptors.[4][5] Furthermore, emerging evidence points to anti-inflammatory and neuroprotective properties mediated through the modulation of pathways such as NF-κB.[4] This document aims to serve as a comprehensive resource for professionals engaged in neurological and pharmacological research and development.

Pharmacodynamics and Quantitative Data

The primary pharmacological activity of raceanisodamine is the antagonism of muscarinic acetylcholine receptors. However, it also interacts with other receptor systems, contributing to its overall profile.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity of Raceanisodamine

Receptor Target Ligand Blocked Preparation pKi Value Reference
α1-Adrenoceptor WB-4101 Brain membrane 2.63 [5]

| α1-Adrenoceptor | Clonidine | Brain membrane | 1.61 |[5] |

Pharmacokinetic Profile

The pharmacokinetic properties of anisodamine, the active component of raceanisodamine, have been characterized in rats. Its limited oral bioavailability and poor BBB penetration are key characteristics. The half-life (T1/2) of anisodamine in humans is approximately 2-3 hours.[1]

Table 2: Pharmacokinetic Parameters of Anisodamine in Rats (Intravenous Administration)

Drug Dose (mg/kg) Cmax (ng/mL) T1/2 (h) AUC (ng·h/mL) Reference
Anisodamine 1 267.50 ± 33.16 1.69 ± 0.23 245.54 ± 24.12 [6]
Atropine 1 274.25 ± 53.66 1.54 ± 0.17 254.37 ± 31.52 [6]

| Scopolamine | 1 | 483.75 ± 78.13 | 1.15 ± 0.12 | 310.29 ± 37.44 |[6] |

Table 3: Pharmacokinetic Parameters of Anisodamine in Rats (Intragastric Administration)

Drug Dose (mg/kg) Cmax (ng/mL) Tmax (h) Bioavailability (%) Reference
Anisodamine 2 27.50 ± 4.51 0.42 ± 0.14 10.78 [6]
Atropine 2 54.25 ± 8.33 0.58 ± 0.14 21.62 [6]

| Scopolamine | 2 | 8.25 ± 1.71 | 0.50 ± 0.00 | 2.52 |[6] |

Core Signaling Pathways

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

As a muscarinic antagonist, raceanisodamine competitively blocks the binding of acetylcholine (ACh) to M1-M5 receptors. These G protein-coupled receptors (GPCRs) mediate diverse cellular responses. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium and activates Protein Kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase (AC) and decreasing cyclic AMP (cAMP) levels. By blocking these pathways, raceanisodamine inhibits cholinergic neurotransmission in the CNS.

G_protein_signaling General Muscarinic Receptor Signaling Pathway receptor Muscarinic Receptor (M1, M3, M5) g_protein Gq/11 receptor->g_protein Activates receptor2 Muscarinic Receptor (M2, M4) g_protein2 Gi/o receptor2->g_protein2 Activates ligand Acetylcholine ligand->receptor ligand->receptor2 antagonist Raceanisodamine antagonist->receptor antagonist->receptor2 effector Phospholipase C (PLC) g_protein->effector Activates effector2 Adenylyl Cyclase (AC) g_protein2->effector2 Inhibits second_messenger PIP2 -> IP3 + DAG effector->second_messenger Catalyzes second_messenger2 ATP -> cAMP effector2->second_messenger2 Catalyzes downstream ↑ Intracellular Ca²⁺ Activate PKC second_messenger->downstream Leads to downstream2 ↓ cAMP ↓ PKA Activity second_messenger2->downstream2 Leads to

General Muscarinic Receptor Signaling Pathway
NF-κB Signaling Pathway Modulation

Raceanisodamine has demonstrated anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In inflammatory states, such as those induced by lipopolysaccharide (LPS), signaling through receptors like Toll-like receptor 4 (TLR4) leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Raceanisodamine has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and down-regulating the inflammatory response.[4]

NFkB_pathway Raceanisodamine Modulation of NF-κB Pathway cluster_nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates ikba_nfkb IκBα-NF-κB (Inactive Complex) ikk->ikba_nfkb Phosphorylates IκBα p_ikba P-IκBα ikba_nfkb->p_ikba nfkb NF-κB (p50/p65) (Active) ikba_nfkb->nfkb Releases ub Ubiquitination & Proteasomal Degradation p_ikba->ub Leads to nucleus Nucleus nfkb->nucleus Translocates to transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) nucleus->transcription Initiates raceanisodamine Raceanisodamine raceanisodamine->ikk Inhibits

Raceanisodamine Modulation of NF-κB Pathway

Key Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the CNS effects of raceanisodamine.

Protocol: Morris Water Maze (MWM) for Spatial Memory Assessment

The MWM test is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents. It was used to demonstrate that, unlike scopolamine, raceanisodamine does not impair spatial cognition.[2]

Objective: To evaluate the effect of raceanisodamine on spatial learning and memory acquisition, consolidation, and retrieval.

Materials:

  • Circular water tank (120-150 cm diameter), filled with water made opaque with non-toxic paint.

  • Submerged escape platform (10 cm diameter).

  • Video tracking system and software.

  • Distal visual cues placed around the room.

  • Rodents (rats or mice).

  • Raceanisodamine, vehicle control, and positive control (e.g., scopolamine).

Procedure:

  • Habituation: Allow animals to swim freely in the tank without the platform for 60 seconds, one day prior to training, to acclimate them to the environment.

  • Acquisition Phase (4-5 days):

    • Administer raceanisodamine (or control substances) via appropriate route (e.g., intraperitoneal injection) 30 minutes before the first trial of each day.

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the tank wall at one of four quasi-random start positions.

    • Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform.

    • If the animal fails to find the platform within the time limit, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record latency to find the platform, path length, and swim speed using the tracking software.

  • Probe Trial (24-48 hours after last acquisition trial):

    • Remove the platform from the tank.

    • Place the animal in the tank for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swim path.

  • Data Analysis: Compare the parameters (e.g., escape latency during acquisition, time in target quadrant during probe trial) between the raceanisodamine-treated group and control groups using appropriate statistical tests (e.g., ANOVA with repeated measures).

MWM_Workflow Experimental Workflow: Morris Water Maze start_node Start A Habituation: Free swim (60s) start_node->A Day 0 end_node End process_node process_node decision_node decision_node data_node data_node B Pre-Trial: Administer Compound (Raceanisodamine/Vehicle) A->B Days 1-4 C Acquisition Trial: Place animal in water (Max 60-90s) B->C 4 trials/day D Platform Found? C->D E Remain on Platform (15-30s) D->E Yes F Guide to Platform D->F No G Record Data: Latency, Path Length E->G F->E H Probe Trial: Remove Platform (60s swim) G->H 24-48h Post I Record Data: Time in Quadrant, Crossings H->I J Statistical Analysis I->J J->end_node

Experimental Workflow: Morris Water Maze
Protocol: In Vivo Hippocampal Long-Term Potentiation (LTP) Recording

LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory. This electrophysiological method was used to show that raceanisodamine, unlike scopolamine, does not depress synaptic plasticity in the rat hippocampus.[2]

Objective: To measure the effect of raceanisodamine on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.

Materials:

  • Stereotaxic apparatus.

  • Anesthesia (e.g., urethane).

  • Recording and stimulating microelectrodes.

  • Amplifier, digitizer, and data acquisition software.

  • Stimulus isolator.

  • Adult rats.

  • Raceanisodamine and control solutions.

Procedure:

  • Animal Preparation: Anesthetize the rat and fix its head in the stereotaxic frame. Maintain body temperature at 37°C.

  • Electrode Implantation:

    • Perform a craniotomy over the hippocampus.

    • Lower the stimulating electrode into the Schaffer collateral pathway (coordinates relative to bregma: e.g., AP -3.5 mm, ML 2.5 mm, DV 2.5-3.0 mm).

    • Lower the recording electrode into the stratum radiatum of the CA1 region (e.g., AP -2.8 mm, ML 1.8 mm, DV 2.3-2.8 mm) to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single test pulses (e.g., 0.033 Hz) to the Schaffer collaterals to evoke fEPSPs. Adjust stimulus intensity to elicit a response that is 40-50% of the maximum amplitude.

    • Administer raceanisodamine or vehicle control and allow for absorption (e.g., 30 minutes).

    • Record a stable baseline of fEPSP responses for at least 30 minutes.

  • LTP Induction:

    • Deliver high-frequency stimulation (HFS), such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).

  • Post-HFS Recording:

    • Immediately following HFS, resume single-pulse stimulation at the baseline frequency.

    • Record fEPSPs for at least 60-120 minutes to monitor the potentiation of the synaptic response.

  • Data Analysis: Normalize the fEPSP slope or amplitude to the pre-HFS baseline average. Quantify the degree of potentiation as the percentage increase in the fEPSP slope during the last 10-20 minutes of recording compared to baseline. Compare results between treatment groups.

Protocol: Radioligand Binding Assay

This in vitro technique is the gold standard for determining the affinity of a drug for a specific receptor. It is used to quantify the binding of raceanisodamine to its target receptors (e.g., mAChRs, α1-adrenoceptors).

Objective: To determine the binding affinity (Ki) of raceanisodamine for specific CNS receptors.

Materials:

  • Brain tissue (e.g., rat cortex or hippocampus) or cells expressing the target receptor.

  • Homogenizer and ultracentrifuge.

  • Radioligand specific for the target receptor (e.g., [3H]-QNB for mAChRs).

  • Raceanisodamine at various concentrations.

  • A known non-radiolabeled ligand for determining non-specific binding (e.g., atropine).

  • Glass fiber filters and cell harvester.

  • Scintillation counter and scintillation fluid.

  • Assay buffer.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay (Competition Assay):

    • In assay tubes or a 96-well plate, combine:

      • A fixed concentration of the radioligand.

      • A range of concentrations of the unlabeled test compound (raceanisodamine).

      • A fixed amount of the membrane preparation (e.g., 50-100 µg protein).

    • Prepare tubes for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of raceanisodamine to generate a competition curve.

    • Determine the IC50 (concentration of raceanisodamine that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Experimental Workflow: Radioligand Binding Assay start_node Start A Tissue Homogenization & Membrane Preparation start_node->A Step 1 end_node End data_node data_node B Assay Setup (96-well plate) - Membranes - Radioligand ([L]) - Test Compound (Raceanisodamine) A->B Step 2 C Incubation (e.g., 60 min at 25°C) B->C Step 3 D Rapid Vacuum Filtration (Separates Bound from Free) C->D Step 4 E Filter Washing (Ice-cold buffer) D->E Step 5 F Scintillation Counting (Measures Radioactivity) E->F Step 6 G Data Analysis: Plot Competition Curve F->G Step 7 H Calculate IC50 and Ki (Cheng-Prusoff Equation) G->H H->end_node

Experimental Workflow: Radioligand Binding Assay

Conclusion

Raceanisodamine presents a unique pharmacological profile as a muscarinic antagonist with attenuated central nervous system effects compared to other tropane alkaloids. This is largely due to its poor penetration of the blood-brain barrier. Its primary mechanism involves the blockade of muscarinic acetylcholine receptors, but it also exhibits weak α1-adrenergic antagonism and notable anti-inflammatory activity via inhibition of the NF-κB pathway. The experimental protocols detailed herein provide a robust framework for the continued investigation of raceanisodamine and similar compounds. For drug development professionals, its peripheral selectivity may offer therapeutic opportunities where central anticholinergic side effects are undesirable. Further research to elucidate specific binding affinities at muscarinic receptor subtypes and to fully characterize its neuroprotective potential is warranted.

References

Raceanisodamine Hydrochloride: A Technical Guide to Solubility and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and core physicochemical properties of Raceanisodamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document aggregates essential quantitative data, details common experimental methodologies, and visualizes key processes and pathways to support advanced research and formulation efforts.

Physicochemical Properties

Raceanisodamine is a tropane (B1204802) alkaloid and a non-specific muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] It is the racemic form of anisodamine, an active ingredient extracted from the Chinese medicinal plant Anisodus tanguticus.[1][2] The hydrochloride salt form is utilized to enhance its pharmaceutical properties. A summary of its key physicochemical characteristics is presented in Table 1.

PropertyValueSource(s)
Chemical Name (±)-6β-hydroxy-1αH,5αH-tropane-3α-alcohol tropic acid ester hydrochloride[3]
Synonyms Raceanisodamine HCl, 654-2[3][4]
Molecular Formula C₁₇H₂₄ClNO₄[4]
Molecular Weight 341.83 g/mol [4]
Appearance White crystal or crystalline powder[1][3]
CAS Number 131674-05-0[4]
pKa (Predicted) 14.12 ± 0.10[1]
Melting Point 103 - 113 °C[3]

Solubility Profile

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. Raceanisodamine hydrochloride, as a salt, is expected to have improved aqueous solubility compared to its free base. Quantitative solubility data for Raceanisodamine, likely referring to the hydrochloride form in pharmaceutical contexts, are summarized in Table 2. The solubility in aqueous solution is pH-dependent; it is noted that Raceanisodamine hydrochloride is less stable in aqueous solutions with a pH at or above 4, with increased stability observed between pH 3 and 4.[5]

SolventSolubilityMolar Concentration (Approx.)Source(s)
Water ≥13.65 mg/mL≥39.93 mM[6]
Water SolubleNot specified[3]
DMSO ≥51.3 mg/mL≥150.07 mM[6]
Ethanol ≥13.32 mg/mL≥38.96 mM[6]
Ethanol Easily solubleNot specified[3]

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reproducible physicochemical data. Below are detailed methodologies for determining key properties like solubility, pKa, and the partition coefficient (LogP).

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7] It involves measuring the concentration of a saturated solution that is in equilibrium with an excess of the solid drug.

Detailed Methodology:

  • Preparation: Add an excess amount of solid Raceanisodamine hydrochloride to a series of flasks or vials containing a specific volume (e.g., 2-10 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels).[8][9]

  • Equilibration: Seal the flasks and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) using a rotary shaker or magnetic stirrer for a sufficient period to reach equilibrium.[8][9] This typically requires 24 to 72 hours.[8]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm PVDF filter).[10] Care must be taken to avoid temperature changes during this step.[8]

  • Quantification: Aspirate a precise volume of the clear supernatant and dilute it appropriately.

  • Analysis: Determine the concentration of the dissolved solute in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[11]

G cluster_workflow Workflow: Shake-Flask Solubility Determination A Add excess solid drug to solvent in flask B Seal and agitate at constant temperature (24-72 hours) A->B C Cease agitation and allow solid to sediment B->C D Separate supernatant via centrifugation or filtration C->D E Aspirate and dilute clear supernatant D->E F Quantify concentration using validated HPLC method E->F G Equilibrium Solubility Value F->G

Workflow for Shake-Flask Solubility Determination.
pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable drugs.[12][13][14] It involves monitoring pH changes in a solution of the drug upon the incremental addition of a titrant (an acid or a base).

Detailed Methodology:

  • System Calibration: Calibrate a potentiometer and a combined pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Accurately weigh and dissolve Raceanisodamine hydrochloride in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[12][13] Purge the solution with nitrogen to remove dissolved CO₂.[12]

  • Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.[13]

  • Titration Process: For a basic compound like Raceanisodamine, first acidify the solution with a standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.8-2.0).[12] Then, titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[12][13]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.[12]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The inflection point of this sigmoid curve corresponds to the equivalence point, from which the pKa can be calculated.[13][15]

G cluster_workflow Workflow: pKa Determination by Potentiometric Titration A Calibrate pH meter with standard buffers B Prepare drug solution (e.g., 1 mM in water) A->B C Acidify solution with standardized HCl B->C D Titrate with standardized NaOH in small increments C->D E Record pH after each increment D->E F Plot pH vs. titrant volume to generate titration curve E->F G Determine pKa from inflection point F->G G cluster_pathway Inhibition of NF-κB Signaling by Anisodamine cluster_complex Cytoplasmic Complex (Inactive) LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB (Translocation to Nucleus) IkB->NFkB_active Degradation releases Genes Pro-inflammatory Gene Transcription NFkB_active->Genes Induces Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines Leads to Anisodamine Anisodamine (Raceanisodamine) Anisodamine->IKK Inhibits

References

Methodological & Application

Application Note: Determination of Raceanisodamine in Aqueous Humor by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raceanisodamine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, and it is under investigation for its potential therapeutic effects in various ophthalmic conditions. To facilitate preclinical and clinical development, a robust and sensitive analytical method for the quantification of Raceanisodamine in ocular matrices is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of Raceanisodamine in aqueous humor. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocol

This protocol is based on a method developed for the determination of Raceanisodamine in rabbit aqueous humor and has been demonstrated to be selective, sensitive, and reproducible.[1][2]

Sample Preparation

The sample preparation procedure is designed to remove proteins from the aqueous humor matrix that could interfere with the HPLC analysis.

  • Step 1: Protein Precipitation. To a known volume of aqueous humor sample, add an equal volume of ethyl acetate.

  • Step 2: Vortexing. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Step 3: Centrifugation. Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Step 4: Supernatant Collection. Carefully collect the supernatant, which contains Raceanisodamine.

  • Step 5: Injection. An aliquot of the supernatant is then injected into the HPLC system for analysis.[1][2]

HPLC-UV Conditions

The following HPLC conditions are optimized for the separation and quantification of Raceanisodamine.

ParameterCondition
Column Dikma Diamonsil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mM monopotassium phosphate (B84403) solution with 0.47 mL/L perchloric acid (pH 3.0) in a ratio of 11.5:88.5 (v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30°C[1][2]
Detection UV at 214 nm[1][2]
Injection Volume 20 µL

Method Validation Summary

The HPLC-UV method was validated to ensure its reliability for the intended application. The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 0.1 - 0.15 ng/mL[1][2]
Correlation Coefficient (R²) 0.996[1][2]
Lower Limit of Quantification (LLOQ) 20.0 ng/mL[1][2]
Recovery 97.06% to 122.8% at concentrations of 0.2, 1, and 3 ng/mL[1][2]
Precision (Intra- and Inter-day CV%) < 5%[1][2]

Pharmacokinetic Application

This method was successfully applied to a pharmacokinetic study in rabbits following the administration of Raceanisodamine eye drops. The key pharmacokinetic parameters determined are presented below.

Pharmacokinetic ParameterValue (Mean ± SD)
Tmax 10.00 ± 3.01 h[1][2]
Cmax 12401.9 ± 18.34 ng/mL[1][2]
t1/2 44.77 ± 2.19 h[1][2]
AUC0-8 29065.16 ± 44.78 ng·h/mL[1][2]
MRT 30.7 ± 0.63 h[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of Raceanisodamine in aqueous humor.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis aq_humor Aqueous Humor Sample add_ethyl_acetate Add Ethyl Acetate aq_humor->add_ethyl_acetate vortex Vortex add_ethyl_acetate->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant inject Inject into HPLC collect_supernatant->inject separation Chromatographic Separation inject->separation detection UV Detection (214 nm) separation->detection quantification Quantification detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for Raceanisodamine analysis.

Method Validation Logic

The following diagram outlines the logical relationship between the key validation parameters assessed to ensure the reliability of the analytical method.

method_validation cluster_validation Method Validation linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision reproducibility Reproducibility accuracy->reproducibility precision->reproducibility selectivity Selectivity selectivity->accuracy sensitivity Sensitivity (LLOQ) sensitivity->linearity reliable_method Reliable Analytical Method reproducibility->reliable_method

Caption: Logical flow of HPLC method validation.

References

Application Notes and Protocols for Raceanisodamine in Septic Shock Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Raceanisodamine in established animal models of septic shock. The information is collated from preclinical studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of Raceanisodamine.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. In its severe form, septic shock, it leads to profound circulatory, cellular, and metabolic abnormalities, carrying a high mortality rate. Raceanisodamine, a racemic mixture of anisodamine (B1666042), is a muscarinic acetylcholine (B1216132) receptor antagonist that has been investigated for its therapeutic effects in septic shock. It is believed to improve microcirculation, inhibit the inflammatory response, and reduce oxidative stress, thereby mitigating organ damage.[1][2]

Mechanism of Action

Raceanisodamine exerts its protective effects in septic shock through multiple mechanisms:

  • Anti-inflammatory Effects: Anisodamine has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4] This is achieved, in part, by inhibiting the activation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

  • Inhibition of Pyroptosis: Studies have demonstrated that anisodamine can downregulate the components of the pyroptosis pathway, including NLRP3, Caspase-1, and GSDMD, thereby reducing inflammatory cell death.[3]

  • Reduction of Oxidative Stress: Anisodamine has been observed to increase the activity of antioxidant enzymes like Superoxide Dismutase (SOD) while reducing levels of oxidative stress markers such as Malondialdehyde (MDA).[1]

  • Improvement of Microcirculation: As a muscarinic antagonist, Raceanisodamine can improve microcirculatory blood flow, which is often severely impaired during septic shock.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of Anisodamine (including Raceanisodamine and Anisodamine Hydrobromide) in animal models of septic shock.

Table 1: Effect of Anisodamine on Inflammatory Cytokines

CytokineAnimal ModelSepsis InductionTreatment GroupDose (mg/kg)% Reduction vs. Sepsis ControlReference
TNF-αRatCLPAnisodamine HBr1.8Significant[1]
Anisodamine HBr3.6Significant[1]
Anisodamine HBr5.4Significant[1]
Raceanisodamine5.4Significant[1]
RatLPSAnisodamine (654-2)1.25Dose-dependent[4]
Anisodamine (654-2)2.5Dose-dependent[4]
Anisodamine (654-2)5Dose-dependent[4]
IL-6RatCLPAnisodamine HBr1.8Significant[1]
Anisodamine HBr3.6Significant[1]
Anisodamine HBr5.4Significant[1]
Raceanisodamine5.4Significant[1]
RatLPSAnisodamine (654-2)1.25Dose-dependent[4]
Anisodamine (654-2)2.5Dose-dependent[4]
Anisodamine (654-2)5Dose-dependent[4]
IL-1βRatLPSAnisodamine (654-2)1.25Dose-dependent[4]
Anisodamine (654-2)2.5Dose-dependent[4]
Anisodamine (654-2)5Dose-dependent[4]

Table 2: Effect of Anisodamine on Organ Function Markers

MarkerOrganAnimal ModelSepsis InductionTreatment GroupDose (mg/kg)OutcomeReference
BUNKidneyRatLPSAnisodamine (654-2)1.25Dose-dependent reduction[4]
Anisodamine (654-2)2.5Dose-dependent reduction[4]
Anisodamine (654-2)5Dose-dependent reduction[4]
CREKidneyRatLPSAnisodamine (654-2)1.25Dose-dependent reduction[4]
Anisodamine (654-2)2.5Dose-dependent reduction[4]
Anisodamine (654-2)5Dose-dependent reduction[4]
SODPlasmaRatCLPAnisodamine HBr1.8Dose-dependent increase[1]
Anisodamine HBr3.6Dose-dependent increase[1]
Anisodamine HBr5.4Dose-dependent increase[1]
MDAPlasmaRatCLPAnisodamine HBr1.8Dose-dependent reduction[1]
Anisodamine HBr3.6Dose-dependent reduction[1]
Anisodamine HBr5.4Dose-dependent reduction[1]

Experimental Protocols

Two common animal models for inducing septic shock are the Cecal Ligation and Puncture (CLP) model and the Lipopolysaccharide (LPS) injection model.

Cecal Ligation and Puncture (CLP) Model in Mice

This model mimics the polymicrobial nature of clinical peritonitis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 4-0 silk)

  • Surgical needles (e.g., 22-gauge)

  • Sterile saline

  • Analgesics (e.g., buprenorphine)

  • Raceanisodamine solution

  • Vehicle control (e.g., sterile saline)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using a standardized protocol. Shave the abdomen and disinfect the surgical area.

  • Laparotomy: Make a 1-2 cm midline incision to expose the abdominal cavity.

  • Cecal Ligation: Gently exteriorize the cecum. Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture: Puncture the ligated cecum once or twice with a 22-gauge needle. A small amount of fecal content can be extruded to ensure patency.

  • Closure: Return the cecum to the abdominal cavity and close the peritoneal wall and skin in separate layers.

  • Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of pre-warmed sterile saline (e.g., 1 ml) for fluid resuscitation.

  • Analgesia: Administer a long-acting analgesic to minimize post-operative pain.

  • Raceanisodamine Administration: Administer Raceanisodamine at the desired dose (e.g., 5.4 mg/kg, intraperitoneally or intravenously) at a specified time point post-CLP (e.g., 1 hour). The vehicle control group should receive an equivalent volume of saline. Note: The optimal dose and timing of Raceanisodamine administration may need to be determined empirically for each specific experimental setup.

  • Post-operative Monitoring: Monitor the animals regularly for signs of sepsis (lethargy, piloerection, etc.) and record survival data.

  • Outcome Assessment: At the experimental endpoint, collect blood and tissue samples for analysis of inflammatory markers, organ damage, and bacterial load.

Lipopolysaccharide (LPS) Induced Endotoxemia Model in Rats

This model induces a systemic inflammatory response characteristic of Gram-negative sepsis.

Materials:

  • Male Sprague-Dawley rats (220-250 g)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Raceanisodamine solution

  • Vehicle control

Procedure:

  • Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.

  • LPS Administration: Induce septic shock by administering a single intraperitoneal (i.p.) or intravenous (i.v.) injection of LPS. A common dose is 5 mg/kg.

  • Raceanisodamine Administration: Administer Raceanisodamine at the desired doses (e.g., 1.25, 2.5, and 5 mg/kg, i.p. or i.v.) either as a pretreatment (e.g., 30 minutes before LPS) or post-treatment (e.g., 1 hour after LPS).

  • Monitoring: Monitor the animals for clinical signs of sepsis and mortality.

  • Sample Collection: At predetermined time points, collect blood and tissue samples for analysis of hemodynamic parameters (Mean Arterial Pressure, Heart Rate), inflammatory cytokines, and markers of organ injury.

Visualization of Pathways and Workflows

Signaling Pathway of Raceanisodamine in Septic Shock

Raceanisodamine_Signaling_Pathway Sepsis Sepsis (LPS/CLP) TLR4 TLR4 Activation Sepsis->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Pro_inflammatory_Cytokines MAPK_pathway->Pro_inflammatory_Cytokines Inflammation Systemic Inflammation Pro_inflammatory_Cytokines->Inflammation Organ_Damage Organ Damage Inflammation->Organ_Damage Raceanisodamine Raceanisodamine Raceanisodamine->NFkB_pathway Inhibits Raceanisodamine->MAPK_pathway Inhibits

Caption: Raceanisodamine inhibits key inflammatory signaling pathways in sepsis.

Experimental Workflow for CLP Model

CLP_Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Random Group Assignment (Sham, CLP+Vehicle, CLP+Raceanisodamine) Animal_Acclimatization->Grouping CLP_Surgery Cecal Ligation and Puncture (CLP) Surgery Treatment Treatment Administration (Raceanisodamine or Vehicle) CLP_Surgery->Treatment Grouping->CLP_Surgery Monitoring Post-operative Monitoring (Survival, Clinical Scores) Treatment->Monitoring Endpoint Experimental Endpoint (e.g., 24h, 48h, or survival) Monitoring->Endpoint Analysis Sample Collection & Analysis (Blood, Tissues) Endpoint->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating Raceanisodamine in a CLP model.

References

Application Notes and Protocols: Raceanisodamine as an Adjunctive Treatment for Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) poisoning is a significant global health issue, primarily stemming from exposure to pesticides and nerve agents.[1][2][3] The principal mechanism of OP toxicity is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132) (ACh) and subsequent overstimulation of cholinergic receptors.[2][4][5] This results in a cholinergic crisis, characterized by a range of debilitating and life-threatening symptoms.[3][6][7] Standard treatment involves atropine (B194438), an anticholinergic agent, and an oxime to reactivate AChE.[1][8] However, this regimen has limitations, prompting the investigation of adjunctive therapies.[9]

Raceanisodamine, a non-selective muscarinic and nicotinic cholinoceptor antagonist, has emerged as a promising adjunctive treatment.[1][10] This belladonna alkaloid, used in traditional Chinese medicine, offers a multi-faceted therapeutic approach.[1][11] Beyond its anticholinergic properties, which are similar to but less toxic than atropine, raceanisodamine exhibits anti-inflammatory, antioxidant, and microcirculation-improving effects.[1][10] These additional activities are highly relevant to the complex pathophysiology of OP poisoning, which involves inflammatory processes and oxidative stress.[1][4] These application notes provide a comprehensive overview of raceanisodamine's use in OP poisoning, including its mechanisms of action, a summary of key data, and detailed experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathways

Raceanisodamine's therapeutic benefit in OP poisoning extends beyond simple cholinergic blockade. Its key mechanisms of action include:

  • Anticholinergic Activity : As a muscarinic antagonist, raceanisodamine competes with excess acetylcholine, mitigating symptoms like salivation, lacrimation, bronchospasm, and bradycardia.[1][11]

  • Anti-inflammatory Effects : OP poisoning can trigger a systemic inflammatory response. Raceanisodamine has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] This is potentially mediated through the inhibition of the NF-κB signaling pathway.[1]

  • Improvement of Microcirculation : Raceanisodamine has been utilized to improve microcirculation in states of shock, a complication that can arise in severe OP poisoning.[1][11]

  • Neuroprotection : By counteracting the central and peripheral effects of AChE inhibition, raceanisodamine may offer neuroprotective benefits.[1]

Below are diagrams illustrating the key signaling pathways involved.

G OP Organophosphate Exposure AChE_Inhibition Acetylcholinesterase (AChE) Inhibition OP->AChE_Inhibition ACh_Accumulation Acetylcholine (ACh) Accumulation AChE_Inhibition->ACh_Accumulation Muscarinic_Activation Muscarinic Receptor Overstimulation ACh_Accumulation->Muscarinic_Activation Nicotinic_Activation Nicotinic Receptor Overstimulation ACh_Accumulation->Nicotinic_Activation Cholinergic_Crisis Cholinergic Crisis (SLUDGEM/DUMBELS Symptoms) Muscarinic_Activation->Cholinergic_Crisis Nicotinic_Activation->Cholinergic_Crisis Raceanisodamine Raceanisodamine Raceanisodamine->Muscarinic_Activation Antagonism

Caption: Cholinergic pathway in OP poisoning and the antagonistic role of Raceanisodamine.

G OP_Poisoning Organophosphate Poisoning Inflammatory_Stimuli Inflammatory Stimuli OP_Poisoning->Inflammatory_Stimuli NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB_Activation->Cytokine_Production Systemic_Inflammation Systemic Inflammatory Response Cytokine_Production->Systemic_Inflammation Raceanisodamine Raceanisodamine Raceanisodamine->NFkB_Activation Inhibition

Caption: Anti-inflammatory mechanism of Raceanisodamine in organophosphate poisoning.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of raceanisodamine in treating OP poisoning.

Table 1: Summary of Preclinical Data

Animal ModelOrganophosphateRaceanisodamine DosageKey Quantitative Outcomes
RatsVariousNot specifiedShown to be effective in antagonizing the effects of OP compounds.
MiceSomanNot specifiedCounteracted muscarinic and neuromuscular nicotinic-mediated adverse effects of AChE inhibitors.
Guinea PigsSarinNot specifiedEffective in controlling seizures induced by inhaled nerve agents.

Table 2: Summary of Clinical Data

Study DesignPatient PopulationRaceanisodamine Treatment ProtocolKey Quantitative Outcomes
Retrospective Analysis64 OP-poisoned patients for whom atropinization was not achieved after 12h of high-dose atropineAnisodamine (B1666042) treatment protocol initiatedTime to atropinization: 24.3 ± 4.3 hours (vs. 29 ± 7.0 hours in atropine-only group, p < 0.05). Hospital stay: 5.3 ± 2.5 days (vs. 6.9 ± 2.3 days in atropine-only group, p < 0.05).

Experimental Protocols

Detailed methodologies for key experiments to evaluate raceanisodamine are provided below.

Protocol 1: In Vivo Efficacy in a Rodent Model of Acute OP Poisoning

Objective: To determine the therapeutic efficacy of raceanisodamine as an adjunctive treatment in an acute OP poisoning rodent model.

Materials:

  • Male Wistar rats (200-250g)

  • Organophosphate (e.g., Dichlorvos)

  • Raceanisodamine hydrochloride

  • Atropine sulfate

  • Pralidoxime (2-PAM)

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Tissue homogenization equipment

  • Spectrophotometer for AChE activity assay

  • ELISA kits for inflammatory cytokines (TNF-α, IL-1β)

Experimental Workflow:

G Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping OP_Induction Induction of OP Poisoning (e.g., Dichlorvos, s.c.) Grouping->OP_Induction Treatment_Admin Adjunctive Treatment Administration (Raceanisodamine, i.p.) OP_Induction->Treatment_Admin Monitoring Monitoring of Clinical Signs & Survival Treatment_Admin->Monitoring Sample_Collection Blood and Tissue Collection (at specified time points) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (AChE activity, Cytokines) Sample_Collection->Biochemical_Analysis

Caption: Experimental workflow for evaluating Raceanisodamine in a rodent OP poisoning model.

Procedure:

  • Animal Handling and Grouping: Acclimatize animals for at least one week. Randomly assign animals to treatment groups (e.g., Vehicle Control, OP only, OP + Atropine/2-PAM, OP + Atropine/2-PAM + Raceanisodamine).

  • Induction of Poisoning: Administer a sublethal or lethal dose of the chosen organophosphate (e.g., dichlorvos) via subcutaneous or intraperitoneal injection.

  • Treatment Administration: At a specified time post-OP administration (e.g., immediately after the onset of symptoms), administer the respective treatments. Raceanisodamine can be given intraperitoneally.

  • Clinical Observation: Monitor animals for clinical signs of toxicity (e.g., salivation, tremors, convulsions) and survival over a defined period (e.g., 24 hours).

  • Biochemical Analysis:

    • At predetermined time points, collect blood and brain tissue.

    • Measure red blood cell and brain AChE activity using a spectrophotometric assay (e.g., Ellman's method).

    • Quantify serum and brain levels of inflammatory cytokines (TNF-α, IL-1β) using ELISA kits.

Protocol 2: Assessment of Microcirculatory Effects

Objective: To evaluate the impact of raceanisodamine on microcirculation following OP-induced compromise.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Organophosphate (e.g., Parathion)

  • Raceanisodamine hydrochloride

  • Anesthetic (e.g., urethane)

  • Intravital microscopy setup

  • Cannulation supplies for drug administration

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a laparotomy to expose the mesentery for visualization.

  • Baseline Measurement: Using intravital microscopy, record baseline microcirculatory parameters (e.g., vessel diameter, blood flow velocity, capillary perfusion).

  • OP Administration: Administer the organophosphate intravenously to induce microcirculatory disturbances.

  • Treatment and Observation: Administer raceanisodamine intravenously and continuously monitor and record changes in the microcirculatory parameters for a set duration.

  • Data Analysis: Quantify the changes in microcirculatory parameters from baseline through poisoning and post-treatment phases.

Conclusion

Raceanisodamine presents a compelling case as an adjunctive therapy for organophosphate poisoning. Its multifaceted mechanism of action, targeting not only the cholinergic crisis but also the associated inflammation and microcirculatory disturbances, addresses critical gaps in the current standard of care.[1] The available data, particularly from clinical settings, suggests that it can expedite recovery and reduce the duration of hospital stays in severely poisoned patients.[1][12] The provided protocols offer a foundational framework for further preclinical and clinical research to solidify its role and optimize its application in managing this life-threatening condition. Further well-designed, randomized controlled trials are warranted to fully elucidate its benefits and establish definitive treatment guidelines.

References

Application Notes and Protocols for Formulating Raceanisodamine Eye Drops in Myopia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myopia, or nearsightedness, is a growing global health concern, particularly in children and adolescents. The pathological hallmark of progressive myopia is excessive axial elongation of the eye, leading to a mismatch between the eye's optical power and its length.[1] This elongation is driven by active remodeling of the sclera, the eye's outer connective tissue coat. Pharmacological intervention is a promising strategy for myopia control, and muscarinic antagonists have shown considerable efficacy. Raceanisodamine, a non-selective muscarinic receptor antagonist, has emerged as a potential therapeutic agent for slowing myopia progression.

These application notes provide detailed protocols for the formulation of Raceanisodamine eye drops for preclinical research, methodologies for in vivo evaluation in animal models of myopia, and an overview of the potential underlying molecular mechanisms.

Formulation of Raceanisodamine Eye Drops (0.5% w/v) for Preclinical Research

This protocol describes the laboratory-scale preparation of a sterile 0.5% Raceanisodamine eye drop solution suitable for animal studies. This formulation is based on common ophthalmic compounding practices and a patented formulation.[2]

2.1. Materials and Reagents

  • Raceanisodamine hydrochloride

  • Sodium hyaluronate

  • Sodium chloride

  • Boric acid

  • Borax (Sodium tetraborate)

  • Benzalkonium chloride (preservative)

  • Hydrochloric acid (2M)

  • Water for Injection (WFI)

  • Sterile 0.22 µm syringe filters

  • Sterile eye drop bottles (e.g., 5 mL low-density polyethylene (B3416737) bottles with dropper tips and caps)

  • Laminar flow hood

  • Autoclave

  • pH meter

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

2.2. Formulation Table

ComponentQuantity per 100 mLPurpose
Raceanisodamine HCl0.5 gActive Pharmaceutical Ingredient (API)
Sodium Hyaluronate0.03 gViscosity-enhancing agent
Sodium Chloride0.8 gIsotonicity adjusting agent
Boric Acid0.2 gBuffer component
Borax0.05 gBuffer component
Benzalkonium Chloride0.01 gPreservative
Hydrochloric Acid (2M)q.s. to pH 5.5pH adjusting agent
Water for Injection (WFI)q.s. to 100 mLVehicle

2.3. Preparation Protocol

Note: All procedures should be performed under aseptic conditions in a laminar flow hood. All glassware and equipment should be sterilized prior to use.

  • Preparation of Hyaluronate Solution: In a sterile beaker, dissolve 0.03 g of sodium hyaluronate in approximately 25 mL of WFI. Stir gently with a sterile magnetic stir bar until fully dissolved. This may take some time as sodium hyaluronate swells before dissolving.

  • Preparation of Buffer and Vehicle: In a separate sterile beaker, dissolve 0.8 g of sodium chloride, 0.2 g of boric acid, 0.05 g of borax, and 0.01 g of benzalkonium chloride in approximately 50 mL of WFI. Stir until all components are completely dissolved.

  • Combining Solutions: Add the buffer and vehicle solution to the sodium hyaluronate solution and stir to mix thoroughly.

  • Dissolving the API: In a small sterile container, dissolve 0.5 g of Raceanisodamine hydrochloride in a minimal amount of WFI, with the aid of a few drops of 2M hydrochloric acid if necessary.

  • Final Mixing: Add the dissolved Raceanisodamine solution to the main beaker containing the hyaluronate and buffer mixture. Stir until a homogenous solution is obtained.

  • pH Adjustment: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to 5.5 using 2M hydrochloric acid.

  • Final Volume Adjustment: Transfer the solution to a 100 mL sterile volumetric flask and add WFI to bring the final volume to 100 mL. Mix well.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile receiving container.

  • Aseptic Filling: In the laminar flow hood, dispense the sterile solution into pre-sterilized eye drop bottles. Securely fasten the dropper tips and caps.

  • Labeling and Storage: Label the bottles with the formulation details, date of preparation, and a "For Research Use Only" statement. Store at 2-8°C, protected from light.

Experimental Protocols for Myopia Research in Animal Models

Guinea pigs and rabbits are commonly used animal models for myopia research. The following protocols describe the induction of myopia and the subsequent treatment with Raceanisodamine eye drops.

3.1. Lens-Induced Myopia (LIM) in Guinea Pigs

This protocol is adapted from studies using muscarinic antagonists in guinea pig models of myopia.[3][4][5]

3.1.1. Experimental Workflow

G cluster_0 Acclimatization cluster_1 Baseline Measurement cluster_2 Myopia Induction & Treatment cluster_3 Follow-up Measurements cluster_4 Endpoint Analysis acclimatize Acclimatize 3-week-old guinea pigs for 1 week baseline Measure baseline refractive error and axial length acclimatize->baseline induce Fit one eye with a -10D lens (myopia induction) baseline->induce treat Administer Raceanisodamine (or vehicle) eye drops to the treated eye daily induce->treat measure Weekly measurement of refractive error and axial length treat->measure Repeated weekly endpoint After 4 weeks, perform final measurements and collect ocular tissues for analysis measure->endpoint

Caption: Workflow for Lens-Induced Myopia in Guinea Pigs.

3.1.2. Detailed Protocol

  • Animals: Use three-week-old pigmented guinea pigs.

  • Acclimatization: Allow the animals to acclimatize to the housing conditions for one week.

  • Baseline Measurements: Anesthetize the animals (e.g., with isoflurane) and perform baseline measurements of refractive error (using an autorefractor or streak retinoscopy after cycloplegia) and axial length (using A-scan ultrasonography or optical biometry).

  • Myopia Induction: Fit a custom-made -10 diopter (D) rigid gas-permeable contact lens or a spectacle lens mounted on a facemask to one eye of each animal. The contralateral eye serves as a control.

  • Treatment Groups:

    • Group 1 (Control): Lens-wearing eye receives one drop of the vehicle solution daily.

    • Group 2 (Raceanisodamine): Lens-wearing eye receives one drop of 0.5% Raceanisodamine eye drops daily.

  • Drug Administration: Instill one drop of the respective solution topically onto the cornea of the lens-wearing eye once daily.

  • Follow-up Measurements: Perform weekly measurements of refractive error and axial length on both eyes under anesthesia.

  • Endpoint: After 4 weeks of treatment, perform final measurements. Euthanize the animals and enucleate the eyes for histological and molecular analysis (e.g., examination of scleral thickness and gene/protein expression).

3.2. Form-Deprivation Myopia (FDM) in Rabbits

This protocol is based on established methods for inducing form-deprivation myopia in rabbits, which has been shown to be sensitive to atropine (B194438) treatment.[6][7]

3.2.1. Experimental Workflow

G cluster_0 Baseline cluster_1 Myopia Induction & Treatment cluster_2 Endpoint Measurement cluster_3 Scleral Biomechanics baseline Baseline measurements of refractive error and axial length in 12-day-old rabbits induce Attach an openable cover cap to one eye (form deprivation) baseline->induce treat Daily topical administration of Raceanisodamine or vehicle induce->treat endpoint After 3 weeks, measure refractive error and axial length treat->endpoint biomechanics Assess scleral stiffness post-euthanasia endpoint->biomechanics

Caption: Workflow for Form-Deprivation Myopia in Rabbits.

3.2.2. Detailed Protocol

  • Animals: Use 12-day-old Japanese White rabbits.

  • Baseline Measurements: Perform baseline measurements of refractive error and axial length on both eyes.

  • Myopia Induction: Attach a specially designed openable cover cap to one eye to induce form deprivation. The contralateral eye serves as a control.

  • Treatment Groups:

    • Group 1 (Control): Form-deprived eye receives one drop of the vehicle solution daily.

    • Group 2 (Raceanisodamine): Form-deprived eye receives one drop of 0.5% Raceanisodamine eye drops daily.

  • Drug Administration: Instill one drop of the respective solution topically onto the cornea of the form-deprived eye once daily.

  • Endpoint: After 3 weeks of treatment, perform final measurements of refractive error and axial length.

  • Scleral Biomechanics: After euthanasia, enucleate the eyes and prepare equatorial scleral strips for tensile testing to assess scleral stiffness.

Quantitative Data on Efficacy

The following tables summarize representative data on the efficacy of Raceanisodamine and other muscarinic antagonists in myopia control from clinical and preclinical studies.

Table 1: Clinical Efficacy of Raceanisodamine in Combination Therapy for Myopia Control in Adolescents

Treatment GroupBaseline Axial Length (mm)12-Month Axial Length Elongation (mm)Baseline SER (D)12-Month SER Change (D)
DIMS Lenses Alone24.85 ± 0.720.45 ± 0.13-2.88 ± 1.25-0.65 ± 0.28
Ortho-K Lenses Alone24.91 ± 0.680.28 ± 0.11-3.12 ± 1.31-0.32 ± 0.21
DIMS Lenses + Raceanisodamine Eye Drops24.88 ± 0.700.31 ± 0.12-2.95 ± 1.28-0.38 ± 0.24
Ortho-K Lenses + Raceanisodamine Eye Drops24.90 ± 0.690.15 ± 0.09-3.05 ± 1.29-0.18 ± 0.15

Data adapted from a study on adolescents aged 8 to 15 years.[1] SER: Spherical Equivalent Refraction. DIMS: Defocus Incorporated Multiple Segments. Ortho-K: Orthokeratology.

Table 2: Preclinical Efficacy of Atropine (a Muscarinic Antagonist) in a Guinea Pig Model of Lens-Induced Myopia

Treatment GroupInterocular Difference in Axial Length Elongation at 6 weeks (mm, treated - fellow)Interocular Difference in Refractive Error at 6 weeks (D, treated - fellow)
Control (Artificial Tears)0.36 ± 0.03-4.50 ± 0.50
1% Atropine (Daily)0.15 ± 0.02-1.75 ± 0.40
1% Atropine (Every 3 Days)0.12 ± 0.02-1.50 ± 0.35

Data adapted from a study using a contact lens-induced myopia model in guinea pigs.[4]

Proposed Mechanism of Action and Signaling Pathways

Raceanisodamine, as a muscarinic antagonist, is thought to exert its myopia-controlling effects by acting on muscarinic receptors in the retina, choroid, and sclera. The primary mechanism is believed to involve the modulation of scleral remodeling to prevent excessive axial elongation.

5.1. Signaling Pathway in Scleral Fibroblasts

Muscarinic receptors are expressed on scleral fibroblasts, the primary cell type in the sclera.[6] The binding of acetylcholine (B1216132) (ACh) to these receptors can trigger signaling cascades that promote scleral remodeling and weakening, contributing to myopia. Raceanisodamine competitively blocks these receptors, thereby inhibiting these downstream effects.

G cluster_0 Myopic Stimulus cluster_1 Scleral Fibroblast cluster_2 Pharmacological Intervention ACh Acetylcholine (ACh) MR Muscarinic Receptor (M2/M3) ACh->MR Gq Gq Protein MR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC ERK ERK Signaling PKC->ERK MMPs ↑ MMPs ERK->MMPs Collagen_syn ↓ Collagen Synthesis ERK->Collagen_syn Collagen_deg Collagen Degradation MMPs->Collagen_deg Remodeling Scleral Remodeling & Weakening Collagen_deg->Remodeling Collagen_syn->Remodeling Race Raceanisodamine Race->MR

Caption: Proposed Muscarinic Signaling Pathway in Scleral Fibroblasts.

5.2. Interaction with TGF-β and MMP Signaling

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in maintaining scleral extracellular matrix (ECM) homeostasis. In myopia, there is often a downregulation of TGF-β, leading to reduced collagen synthesis. Matrix metalloproteinases (MMPs), particularly MMP-2, are enzymes that degrade the ECM. Their activity is often increased in myopic sclera. Raceanisodamine may indirectly influence these pathways by blocking muscarinic receptor-mediated signals that suppress TGF-β and upregulate MMPs.

G cluster_0 Upstream Signals cluster_1 Key Signaling Pathways cluster_2 Scleral ECM Remodeling cluster_3 Outcome Muscarinic_Activation Muscarinic Receptor Activation TGF_beta TGF-β Signaling Muscarinic_Activation->TGF_beta Inhibits MMP_activity MMP-2 Activity Muscarinic_Activation->MMP_activity Activates Raceanisodamine Raceanisodamine Raceanisodamine->Muscarinic_Activation Collagen_synthesis Collagen Synthesis TGF_beta->Collagen_synthesis Promotes Collagen_degradation Collagen Degradation MMP_activity->Collagen_degradation Promotes Scleral_Stability Scleral Stability Collagen_synthesis->Scleral_Stability Myopia_Progression Myopia Progression Collagen_degradation->Myopia_Progression

Caption: Interaction of Raceanisodamine with TGF-β and MMP Pathways.

Ocular Biocompatibility Assessment

Prior to in vivo studies, it is crucial to assess the ocular biocompatibility of the formulated eye drops. A tiered approach is recommended.

6.1. In Vitro Cytotoxicity Assay

  • Cell Line: Human corneal epithelial cells (HCE-T).

  • Method: Expose confluent monolayers of HCE-T cells to various dilutions of the Raceanisodamine eye drop formulation for different durations (e.g., 5 minutes, 1 hour, 24 hours).

  • Endpoint: Assess cell viability using the MTT assay. A significant reduction in cell viability compared to a negative control (saline) indicates potential cytotoxicity.

6.2. In Vivo Ocular Irritation Test (Draize Test)

  • Animal Model: Albino rabbits.

  • Method: Instill a single dose (e.g., 0.1 mL) of the Raceanisodamine eye drop formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

  • Observation: Observe the eyes for signs of irritation (redness, swelling, discharge) at 1, 24, 48, and 72 hours post-instillation. Score the observations according to the Draize scale.

Conclusion

These application notes provide a comprehensive framework for the formulation and preclinical evaluation of Raceanisodamine eye drops for myopia research. The provided protocols are intended as a starting point and may require optimization based on specific experimental goals and laboratory conditions. Further research is warranted to fully elucidate the precise molecular mechanisms of Raceanisodamine in myopia control and to translate these preclinical findings into effective clinical therapies.

References

Application Notes and Protocols for Determining Raceanisodamine Receptor Binding Affinity in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raceanisodamine, a racemic mixture of anisodamine (B1666042), is a naturally occurring tropane (B1204802) alkaloid that functions as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It is structurally related to atropine (B194438) and is used for various therapeutic purposes, including the treatment of acute circulatory shock.[1] Understanding the binding affinity of Raceanisodamine to its target receptors is crucial for elucidating its mechanism of action, optimizing its therapeutic use, and developing new drug candidates.

These application notes provide detailed protocols for in vitro radioligand competition binding assays to determine the binding affinity (expressed as the inhibition constant, Ki) of Raceanisodamine for the five subtypes of muscarinic acetylcholine receptors (M1-M5). The protocols are designed for researchers, scientists, and drug development professionals familiar with basic cell culture and radioligand binding techniques.

Principle of the Assay

Radioligand competition binding assays are the gold standard for determining the affinity of an unlabeled compound (in this case, Raceanisodamine) for a specific receptor. The assay measures the ability of the unlabeled compound to compete with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) for binding to the receptor. By incubating a fixed concentration of the radioligand with increasing concentrations of the unlabeled competitor, an inhibition curve can be generated. From this curve, the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G proteins and activate distinct downstream signaling pathways.[3]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_q Gq/11 Signaling cluster_i Gi/o Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyze IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Activate AC Adenylyl Cyclase (AC) Gio->AC Inhibit cAMP ↓ cAMP AC->cAMP

Muscarinic Receptor G-protein Signaling Pathways.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of Anisodamine (the racemic form of Raceanisodamine) and the reference compound Atropine for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Receptor Selectivity
Anisodamine ~12.9 (pKB = 7.86)[4]~16.6 (pKB = 7.78)[4]---Non-selective
Atropine 1.27 ± 0.36[5]3.24 ± 1.16[5]2.21 ± 0.53[5]0.77 ± 0.43[5]2.84 ± 0.84[5]Non-selective

Note: Data for Anisodamine is limited in the publicly available literature. The pKB values were converted to approximate Ki values. A comprehensive analysis of Raceanisodamine binding to all five receptor subtypes is recommended.

Experimental Protocols

This section provides a detailed protocol for a radioligand competition binding assay to determine the Ki of Raceanisodamine for a specific muscarinic receptor subtype. The protocol is generalized and can be adapted for each of the five receptor subtypes by using cell lines individually expressing the M1, M2, M3, M4, or M5 receptor.

Materials and Reagents
  • Cell Membranes: Membranes from a stable cell line (e.g., CHO or HEK293) expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with a specific activity of approximately 80 Ci/mmol.[6]

  • Test Compound: Raceanisodamine hydrochloride.

  • Reference Compound: Atropine sulfate.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Non-specific Binding (NSB) Control: 10 µM Atropine in Assay Buffer.[6]

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

  • Polyethyleneimine (PEI): 0.5% solution for pre-soaking filter mats.[6]

Experimental Workflow

experimental_workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Compounds) start->prep_reagents serial_dilution Perform Serial Dilution of Raceanisodamine and Atropine prep_reagents->serial_dilution plate_setup Set up 96-well Plate (Total, NSB, Competition Wells) serial_dilution->plate_setup add_radioligand Add [³H]-NMS to all wells plate_setup->add_radioligand add_membranes Add Receptor Membranes to initiate binding add_radioligand->add_membranes incubation Incubate at Room Temperature (e.g., 90-120 min) add_membranes->incubation filtration Rapid Vacuum Filtration to separate bound and free ligand incubation->filtration washing Wash Filters with Ice-cold Wash Buffer filtration->washing drying Dry Filter Mats washing->drying scintillation_counting Add Scintillation Cocktail and Count Radioactivity (CPM) drying->scintillation_counting data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Radioligand Competition Binding Assay Workflow.

Assay Procedure
  • Preparation of Reagents:

    • Prepare stock solutions of Raceanisodamine and Atropine in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of Raceanisodamine and Atropine in Assay Buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).

    • Dilute the [³H]-NMS stock in Assay Buffer to a working concentration that is approximately equal to its Kd for the target receptor (typically around 0.2-1.0 nM).[6]

    • Thaw the receptor-expressing cell membranes on ice and dilute them in Assay Buffer to a concentration that will yield sufficient specific binding (typically 5-20 µg of protein per well).

  • Plate Setup (in a 96-well plate, in triplicate):

    • Total Binding (TB): 25 µL of Assay Buffer + 25 µL of [³H]-NMS working solution.

    • Non-specific Binding (NSB): 25 µL of 10 µM Atropine + 25 µL of [³H]-NMS working solution.

    • Competition Binding: 25 µL of each Raceanisodamine dilution + 25 µL of [³H]-NMS working solution.

    • Reference Compound: 25 µL of each Atropine dilution + 25 µL of [³H]-NMS working solution.

  • Initiation of Binding:

    • Initiate the binding reaction by adding 200 µL of the diluted cell membrane suspension to all wells. The final assay volume will be 250 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 90-120 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration:

    • Pre-soak the glass fiber filter mat in 0.5% PEI for at least 30 minutes to reduce non-specific binding.

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked filter mat using a cell harvester.

    • Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification of Radioactivity:

    • Dry the filter mat completely.

    • Place the filter mat in a scintillation vial or bag, add an appropriate volume of scintillation cocktail, and count the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of Raceanisodamine. The percentage of specific binding at each concentration is calculated as: (CPM in presence of competitor - NSB CPM) / (TB CPM - NSB CPM) * 100

  • Determine IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the competition data and determine the IC50 value for Raceanisodamine.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand ([³H]-NMS) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.

Saturation Binding Assay (for Kd and Bmax Determination)

To accurately calculate the Ki of Raceanisodamine, the Kd (equilibrium dissociation constant) and Bmax (maximum receptor density) of the radioligand ([³H]-NMS) for each receptor subtype should be determined through a saturation binding assay.

Protocol for Saturation Binding Assay
  • Prepare Serial Dilutions of [³H]-NMS in Assay Buffer. A typical concentration range would be from 0.01 to 10 times the expected Kd.

  • Set up the assay plate in triplicate with wells for Total Binding and Non-specific Binding for each concentration of [³H]-NMS.

    • Total Binding: Increasing concentrations of [³H]-NMS.

    • Non-specific Binding: Increasing concentrations of [³H]-NMS + a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine).

  • Add a fixed amount of receptor membranes to each well.

  • Incubate, filter, wash, and count as described in the competition assay protocol.

  • Data Analysis:

    • Calculate specific binding at each radioligand concentration.

    • Plot specific binding versus the concentration of [³H]-NMS.

    • Use non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.

Conclusion

The provided application notes and protocols offer a comprehensive guide for determining the in vitro receptor binding affinity of Raceanisodamine for muscarinic acetylcholine receptors. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the binding characteristics of this compound, contributing to a better understanding of its pharmacology and potential therapeutic applications. The inclusion of a well-characterized reference compound like atropine allows for robust validation of the assay and comparative analysis of binding affinities.

References

Application Notes and Protocols for LC-MS/MS-Based Pharmacokinetic Analysis of Raceanisodamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raceanisodamine, a racemic mixture of anisodamine (B1666042), is a muscarinic receptor antagonist used in the treatment of various conditions, including septic shock and organophosphorus poisoning. A robust and reliable analytical method is crucial for the characterization of its pharmacokinetic profile, which is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides a detailed application note and protocol for the quantitative analysis of Raceanisodamine in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1] The protocols outlined below are based on established methodologies for related compounds and general principles of bioanalytical method validation.

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of anisodamine (the active component of Raceanisodamine) in rats following intravenous (IV) and intragastric (IG) administration. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Table 1: Pharmacokinetic Parameters of Anisodamine in Rats Following a Single Intravenous (IV) Administration [2]

ParameterValue (Mean ± SD)
Dose (mg/kg)8
Cmax (ng/mL)267.50 ± 33.16
AUC (ng·h/mL)Not Reported
Bioavailability (%)Not Applicable
Urinary Excretion (%)54.86

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Pharmacokinetic Parameters of Anisodamine in Rats Following a Single Intragastric (IG) Administration [2]

ParameterValue (Mean ± SD)
Dose (mg/kg)Not Reported
Cmax (ng/mL)Not Reported
AUC (ng·h/mL)Not Reported
Bioavailability (%)10.78
Urinary Excretion (%)Not Reported

Experimental Protocols

Proposed LC-MS/MS Method for Raceanisodamine in Plasma

This section details a proposed LC-MS/MS method for the quantification of Raceanisodamine in plasma. This protocol is synthesized from methods used for similar compounds and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.[3]

1.1. Materials and Reagents

  • Raceanisodamine reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Atropine or a stable isotope-labeled Raceanisodamine

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • LC-MS grade formic acid

  • Control plasma (human or relevant animal species)

1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

1.3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for sample cleanup in bioanalysis.[4][5]

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

1.4. Chromatographic Conditions

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

1.5. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions (Proposed):

    • Raceanisodamine: Precursor ion (Q1) m/z 306 -> Product ion (Q3) m/z 122[1]

    • Internal Standard (Atropine): Precursor ion (Q1) m/z 290 -> Product ion (Q3) m/z 124

1.6. Method Validation

The proposed method must be validated for the following parameters as per regulatory guidelines:

  • Selectivity and Specificity: Assess interference from endogenous plasma components.

  • Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision using quality control (QC) samples at low, medium, and high concentrations.

  • Matrix Effect: Investigate the effect of plasma components on the ionization of the analyte and IS.

  • Recovery: Determine the extraction efficiency of the analyte and IS from the plasma matrix.

  • Stability: Evaluate the stability of Raceanisodamine in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizations

Signaling Pathway of Raceanisodamine

Raceanisodamine acts as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. By blocking these receptors, it inhibits the effects of acetylcholine, leading to a variety of physiological responses. The following diagram illustrates the general signaling pathway affected by a muscarinic antagonist.

cluster_pre cluster_post ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release mAChR Muscarinic ACh Receptor (M2/M4 Subtypes) G_protein Gi/o Protein mAChR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel K+ Channel (GIRK) G_protein->K_channel Activates (βγ subunit) cAMP ↓ cAMP PKA ↓ PKA Activity Response Inhibition of Cellular Response K_efflux ↑ K+ Efflux (Hyperpolarization) Raceanisodamine Raceanisodamine (Antagonist) Raceanisodamine->mAChR Blocks ACh_release->mAChR Binds to

Caption: Signaling pathway of a muscarinic antagonist like Raceanisodamine.

Experimental Workflow

The following diagram outlines the major steps in the LC-MS/MS workflow for the pharmacokinetic analysis of Raceanisodamine.

cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Plasma_Collection Plasma Sample Collection Spiking Spike with Internal Standard Plasma_Collection->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Experimental workflow for Raceanisodamine pharmacokinetic analysis.

References

Application Notes and Protocols for the Use of Raceanisodamine in Studying Microcirculation Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raceanisodamine, a racemic mixture of anisodamine (B1666042), is a derivative of atropine (B194438) isolated from the plant Anisodus tanguticus. It functions as a non-specific cholinergic antagonist and has demonstrated significant therapeutic potential in conditions associated with microcirculation dysfunction, particularly in septic shock.[1] Its multifaceted mechanism of action, which includes improving blood flow, reducing inflammation, and protecting the endothelial barrier, makes it a valuable tool for both therapeutic intervention and research into the pathophysiology of microcirculatory disorders.

These application notes provide a comprehensive overview of the use of Raceanisodamine in preclinical studies of microcirculation dysfunction, detailing its mechanism of action, experimental protocols, and effects on key physiological parameters.

Mechanism of Action

Raceanisodamine's beneficial effects on microcirculation stem from a combination of pharmacological activities:

  • Anticholinergic Effects: As a muscarinic receptor antagonist, Raceanisodamine helps to relieve vasospasm and improve blood flow in the microvasculature.[1]

  • Alpha-1 Adrenergic Antagonism: Raceanisodamine exhibits weak alpha-1 adrenergic antagonist properties, contributing to its vasodilating activity and further enhancing microcirculatory perfusion.

  • Anti-inflammatory Effects via the Cholinergic Anti-inflammatory Pathway: A key proposed mechanism involves the modulation of the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, Raceanisodamine is thought to increase the availability of acetylcholine (B1216132) to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages. This interaction inhibits the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

  • Endothelial Protection: By mitigating the inflammatory cascade and improving hemodynamics, Raceanisodamine helps to protect the endothelial barrier, reducing vascular leakage and tissue edema associated with septic shock.

Data Presentation

The following tables summarize the quantitative effects of Anisodamine Hydrobromide (the active component of Raceanisodamine) in a rat model of septic shock induced by lipopolysaccharide (LPS).

Table 1: Effect of Anisodamine Hydrobromide on Pro-inflammatory Cytokines in LPS-Induced Septic Shock in Rats

Treatment GroupDosage (mg/kg)TNF-α Reduction (%) vs. LPS GroupIL-6 Reduction (%) vs. LPS Group
Anisodamine HBr1.851.7Not Specified
Anisodamine HBr3.659.1Not Specified
Anisodamine HBr5.462.6Not Specified

Data derived from a study using a cecal ligation and puncture (CLP) model of sepsis in rats.[2][3]

Table 2: Effect of Anisodamine Hydrobromide on Mesenteric Microcirculatory Blood Flow Velocity in LPS-Induced Septic Shock in Rats

Treatment GroupBlood Flow Velocity (μm/s) (Mean ± SD)% Increase vs. LPS Group
ControlNot Specified-
LPS114.60 ± 91.02-
Anisodamine HBr (5.4 mg/kg)318.82 ± 118.83178.2%
Racemic Anisodamine (5.4 mg/kg)295.40 ± 158.00157.8%

Data from a study where blood flow velocity was measured in the mesenteric microcirculation.[4]

Note: While studies report that Anisodamine Hydrobromide improves Perfused Vessel Density (PVD) and Microvascular Flow Index (MFI), specific quantitative data from a septic shock model for these parameters were not available in the reviewed literature. However, in a porcine model of resuscitation after cardiac arrest, Anisodamine Hydrobromide treatment led to a faster recovery of PVD and MFI compared to saline control.[5]

Experimental Protocols

Protocol 1: Induction of Septic Shock in a Rat Model

This protocol describes the induction of septic shock in rats using Lipopolysaccharide (LPS), a common and reproducible method.

Materials:

  • Male Wistar rats (250-300 g)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5)

  • Sterile, pyrogen-free 0.9% saline

  • Raceanisodamine solution

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Intravenous (IV) catheters

Procedure:

  • Animal Preparation: Acclimatize rats to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine and xylazine).

  • Catheterization: Surgically place a catheter in the tail vein for the administration of LPS and Raceanisodamine.

  • Induction of Sepsis: Induce septic shock by a single intravenous injection of LPS (e.g., 5 mg/kg body weight) dissolved in sterile saline.[4][6] The control group should receive an equivalent volume of sterile saline.

  • Raceanisodamine Administration: At a specified time point post-LPS injection (e.g., 30 minutes or 1 hour), administer Raceanisodamine intravenously at the desired dosages (e.g., 1.25, 2.5, or 5.4 mg/kg).[2][3][4] The vehicle control group should receive an equivalent volume of the vehicle used to dissolve Raceanisodamine.

  • Monitoring: Continuously monitor hemodynamic parameters such as mean arterial pressure (MAP) and heart rate (HR).

  • Sample Collection: At the end of the experimental period, collect blood samples for cytokine analysis and prepare tissues for further investigation.

Protocol 2: Assessment of Mesenteric Microcirculation using Intravital Microscopy

This protocol outlines the procedure for observing and quantifying changes in the mesenteric microcirculation in anesthetized rats.

Materials:

  • Anesthetized rat from Protocol 1

  • Intravital microscope equipped with a light source, objective lenses (e.g., 10x, 20x), and a high-resolution camera

  • Animal surgical board with a heating pad to maintain body temperature

  • Surgical instruments (forceps, scissors, etc.)

  • Warmed sterile saline or Ringer's lactate (B86563) solution

  • Image analysis software

Procedure:

  • Surgical Preparation:

    • Place the anesthetized rat on the surgical board and maintain its body temperature at 37°C.

    • Make a midline abdominal incision to expose the abdominal cavity.

    • Gently exteriorize a loop of the small intestine and place it on a transparent stage on the microscope.

    • Continuously superfuse the exposed mesentery with warmed sterile saline to prevent drying and maintain tissue viability.

  • Image Acquisition:

    • Position the mesenteric tissue under the microscope objective.

    • Select post-capillary venules of a specific diameter range (e.g., 20-40 µm) for observation.

    • Record video sequences of the microcirculation at different time points before and after Raceanisodamine administration.

  • Data Analysis:

    • Blood Flow Velocity: Measure red blood cell velocity using image analysis software with spatial-temporal diagram capabilities.

    • Perfused Vessel Density (PVD): Quantify the total length of perfused vessels per unit area of tissue.

    • Microvascular Flow Index (MFI): Score the microvascular flow in four quadrants of the microscopic field (0 = no flow, 1 = intermittent flow, 2 = sluggish flow, 3 = normal flow) and calculate the average score.

    • Leukocyte-Endothelial Interactions: Count the number of rolling and adherent leukocytes within a defined length of the venule over a specific time period.

Protocol 3: Measurement of Pro-inflammatory Cytokines

This protocol describes the quantification of TNF-α and IL-6 levels in plasma samples.

Materials:

  • Blood samples collected from experimental animals

  • Centrifuge

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for rat TNF-α and IL-6

  • Microplate reader

Procedure:

  • Plasma Separation: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at a low speed (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma.

  • ELISA Assay:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

    • Briefly, this involves adding plasma samples and standards to microplate wells coated with specific antibodies, followed by incubation with detection antibodies and a substrate solution.

  • Data Quantification:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Generate a standard curve using the known concentrations of the standards.

    • Calculate the concentrations of TNF-α and IL-6 in the plasma samples by interpolating their absorbance values on the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Raceanisodamine_Mechanism_of_Action cluster_inflammation Inflammatory Cascade cluster_intervention Raceanisodamine Intervention LPS LPS Macrophage Macrophage LPS->Macrophage Activates TNFa_IL6 TNF-α, IL-6 Macrophage->TNFa_IL6 Releases Microcirculation_Dysfunction Microcirculation Dysfunction TNFa_IL6->Microcirculation_Dysfunction Induces Raceanisodamine Raceanisodamine mAChR Muscarinic Receptor Raceanisodamine->mAChR Blocks alpha1_receptor α1-Adrenergic Receptor Raceanisodamine->alpha1_receptor Blocks Vasodilation Vasodilation Raceanisodamine->Vasodilation Promotes alpha7nAChR α7 Nicotinic Acetylcholine Receptor JAK2_STAT3 JAK2/STAT3 Pathway alpha7nAChR->JAK2_STAT3 Acetylcholine Acetylcholine Acetylcholine->mAChR Acetylcholine->alpha7nAChR Activates NFkB NF-κB Inhibition JAK2_STAT3->NFkB NFkB->Macrophage Inhibits Cytokine Release alpha1_receptor->Vasodilation Improved_Flow Improved Microcirculatory Flow Vasodilation->Improved_Flow Improved_Flow->Microcirculation_Dysfunction Ameliorates

Caption: Mechanism of Raceanisodamine in Microcirculation Dysfunction.

Experimental_Workflow Animal_Prep Animal Preparation (Rats) Sepsis_Induction Sepsis Induction (LPS Injection) Animal_Prep->Sepsis_Induction Treatment_Groups Treatment Groups (Vehicle, Raceanisodamine) Sepsis_Induction->Treatment_Groups IVM Intravital Microscopy (Mesenteric Microcirculation) Treatment_Groups->IVM Blood_Sampling Blood Sampling Treatment_Groups->Blood_Sampling Data_Analysis Data Analysis IVM->Data_Analysis Blood_Sampling->Data_Analysis Micro_Params Microcirculatory Parameters (PVD, MFI, Velocity) Data_Analysis->Micro_Params Cyto_Analysis Cytokine Analysis (TNF-α, IL-6) Data_Analysis->Cyto_Analysis

Caption: Experimental Workflow for Studying Raceanisodamine.

Cholinergic_Anti_Inflammatory_Pathway Raceanisodamine Raceanisodamine mAChR Muscarinic ACh Receptor Raceanisodamine->mAChR Blocks ACh Acetylcholine (ACh) ACh->mAChR alpha7nAChR α7 Nicotinic ACh Receptor (on Macrophage) ACh->alpha7nAChR Binds & Activates JAK2 JAK2 alpha7nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB_Activation NF-κB Activation STAT3->NFkB_Activation Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Proinflammatory_Cytokines Promotes Production

Caption: Cholinergic Anti-inflammatory Pathway Modulation.

References

Application Notes and Protocols: Preparation of Raceanisodamine Hydrochloride Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raceanisodamine hydrochloride is a synthetic M-cholinergic and α1-adrenergic receptor antagonist. It is primarily used to relieve smooth muscle spasms, treat gastrointestinal colic, and manage acute microcirculatory disturbances.[1][2] Due to the inherent instability of the ester bond in its structure, Raceanisodamine hydrochloride is susceptible to hydrolysis in aqueous solutions, posing a significant challenge in the formulation of a stable injectable product. This document provides detailed application notes and protocols for the preparation and quality control of Raceanisodamine hydrochloride injection compositions, with a focus on formulation strategies to enhance stability.

Formulation and Preparation

Optimized Formulation

The stability of Raceanisodamine hydrochloride in an aqueous solution is highly pH-dependent.[3] Formulations with a lower pH, typically below 4.0, have been shown to exhibit improved stability by minimizing hydrolytic degradation.[3] A representative formulation for a 10 mg/mL Raceanisodamine hydrochloride injection is presented in Table 1.

Table 1: Optimized Formulation for Raceanisodamine Hydrochloride Injection (10 mg/mL)

ComponentQuantity per 1000 mLFunction
Raceanisodamine Hydrochloride10.0 gActive Pharmaceutical Ingredient
Sodium Chloride9.0 gTonicity adjusting agent
Hydrochloric Acid (0.1 M)q.s. to pH 3.5 - 4.0pH adjusting agent
Water for Injectionq.s. to 1000 mLVehicle
Preparation Protocol

The following protocol outlines the steps for the aseptic preparation of Raceanisodamine hydrochloride injection.

Experimental Workflow for Aseptic Preparation

G cluster_prep Preparation cluster_filt Sterilization and Filling cluster_finish Finishing A Dissolution of Excipients B Addition of API A->B Ensure complete dissolution C pH Adjustment B->C Stir until API is fully dissolved D Volume Makeup C->D Monitor pH closely E Pre-filtration D->E F Sterile Filtration (0.22 µm) E->F Use compatible filter membranes G Aseptic Filling F->G Under Grade A conditions H Stoppering and Capping G->H I Terminal Sterilization (Optional) H->I e.g., Autoclaving J Labeling and Packaging I->J

Caption: Aseptic preparation workflow for Raceanisodamine HCl injection.

  • Preparation of the Bulk Solution:

    • In a suitable stainless-steel vessel, add approximately 80% of the final volume of Water for Injection.

    • While stirring, dissolve the required amount of sodium chloride until a clear solution is obtained.

    • Slowly add the Raceanisodamine hydrochloride powder to the vessel and continue stirring until it is completely dissolved.

    • Carefully add 0.1 M hydrochloric acid dropwise to adjust the pH of the solution to the target range of 3.5 - 4.0. Monitor the pH continuously using a calibrated pH meter.

    • Add Water for Injection to reach the final volume and stir for a uniform solution.

  • Filtration and Filling:

    • Filter the bulk solution through a 0.45 µm pre-filter to remove any particulate matter.

    • Sterilize the solution by passing it through a sterile 0.22 µm membrane filter into a sterile receiving vessel. High-pressure ultrafiltration can also be employed to improve clarity and remove fine particles.[4]

    • Aseptically fill the sterile solution into previously sterilized glass vials or ampoules. To minimize oxidative degradation, the filling process can be conducted under a nitrogen blanket.[5]

  • Sealing and Sterilization:

    • Immediately seal the vials with sterile stoppers and aluminum caps.

    • If the formulation is heat-stable, terminal sterilization can be performed, for example, by autoclaving at 100°C for 30 minutes.[5]

Quality Control

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of Raceanisodamine hydrochloride and its degradation products.

Table 2: HPLC Method Parameters for Stability Assessment

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 10mM Monopotassium Phosphate (pH 3.0 with perchloric acid) (11.5 : 88.5, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 15 minutes
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.

Table 3: Representative Forced Degradation Conditions and Expected Outcomes for a Structurally Similar Tropane (B1204802) Alkaloid (Atropine)

Stress ConditionReagent/ConditionDurationExpected Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours at 60°CTropic acid and tropine
Base Hydrolysis 0.1 M NaOH2 hours at 60°CApoatropine
Oxidative Degradation 3% H₂O₂24 hours at room temperatureN-oxides
Thermal Degradation 80°C48 hoursDehydration products
Photodegradation ICH Option 2 (UV/Vis light)7 daysMinimal degradation expected

Note: This data is representative of a structurally similar compound and should be confirmed for Raceanisodamine hydrochloride.

Stability Data

The stability of the final injectable formulation should be evaluated under long-term and accelerated storage conditions as per ICH guidelines. The pH of the formulation is a critical parameter influencing stability.

Table 4: Illustrative Stability Data for a Tropane Alkaloid Injection at Different pH Values (40°C)

Time (Months)% Degradation at pH 3.5% Degradation at pH 5.0% Degradation at pH 6.5
0 < 0.1< 0.1< 0.1
1 0.51.84.5
3 1.55.212.8
6 3.210.525.1

Note: This data is illustrative and based on the known hydrolysis kinetics of similar tropane alkaloids. Actual stability testing for the specific Raceanisodamine hydrochloride formulation is required.

Sterility Testing

Sterility testing must be performed to ensure the absence of viable microorganisms in the final product. The USP <71> membrane filtration method is the preferred method for filterable aqueous solutions.

Protocol: Sterility Testing by Membrane Filtration (USP <71>)

  • Preparation: Aseptically assemble a sterile membrane filtration unit with a 0.45 µm pore size filter.

  • Filtration: Aseptically transfer a specified volume of the Raceanisodamine hydrochloride injection onto the membrane filter.

  • Rinsing: Rinse the membrane with a sterile rinsing fluid (e.g., Fluid A) to remove any inhibitory substances.

  • Incubation: Aseptically transfer the membrane to two types of sterile culture media:

    • Fluid Thioglycollate Medium (FTM) for the detection of anaerobic and some aerobic bacteria, incubated at 30-35°C.

    • Soybean-Casein Digest Medium (SCDM) for the detection of aerobic bacteria and fungi, incubated at 20-25°C.

  • Observation: Incubate the media for not less than 14 days and observe for any signs of microbial growth.

Bacterial Endotoxin (B1171834) Testing (LAL Test)

The Limulus Amebocyte Lysate (LAL) test is used to detect or quantify bacterial endotoxins. The gel-clot method is a common technique.

Protocol: Bacterial Endotoxin Test - Gel-Clot Method

  • Preparation: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water (LRW). Prepare a series of endotoxin standards.

  • Test Procedure:

    • In depyrogenated glass tubes, mix the Raceanisodamine hydrochloride injection (at a non-inhibitory dilution) with the LAL reagent.

    • Prepare positive product controls by spiking the product with a known amount of CSE.

    • Prepare positive and negative water controls.

  • Incubation: Incubate all tubes at 37 ± 1°C for 60 ± 2 minutes in a non-vibrating water bath or heating block.

  • Interpretation: After incubation, carefully invert each tube 180°. A firm gel that remains intact indicates a positive result. The absence of a solid clot indicates a negative result. The product complies with the test if the positive controls are positive and the negative controls and product samples are negative.

Mechanism of Action and Signaling Pathways

Raceanisodamine hydrochloride exerts its pharmacological effects by antagonizing muscarinic acetylcholine (B1216132) receptors (mAChRs) and α1-adrenergic receptors.

Muscarinic Acetylcholine Receptor (M-Cholinoceptor) Signaling Pathway

G cluster_mAChR M-Cholinoceptor Antagonism A Raceanisodamine HCl B Muscarinic Receptor (M1, M3, M5) A->B Blocks Acetylcholine Binding C Gq/11 Protein B->C Inhibition of Activation D Phospholipase C (PLC) C->D E PIP2 -> IP3 + DAG D->E F Increased Intracellular Ca2+ E->F G Smooth Muscle Contraction F->G

Caption: Antagonism of the Gq-coupled muscarinic receptor pathway.

Alpha-1 Adrenergic Receptor Signaling Pathway

G cluster_alpha1 α1-Adrenergic Receptor Antagonism A Raceanisodamine HCl B α1-Adrenergic Receptor A->B Blocks Norepinephrine Binding C Gq Protein B->C Inhibition of Activation D Phospholipase C (PLC) C->D E PIP2 -> IP3 + DAG D->E F Increased Intracellular Ca2+ E->F G Vasoconstriction F->G

Caption: Antagonism of the α1-adrenergic receptor pathway.

By blocking these receptors, Raceanisodamine hydrochloride leads to the relaxation of smooth muscles and vasodilation, which are the bases for its therapeutic applications.

References

Animal Models for Testing Raceanisodamine Efficacy in Circulatory Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raceanisodamine, a derivative of anisodamine, is a selective M1 and M3 cholinergic receptor antagonist with potent effects on microcirculation and inflammation. These properties make it a promising candidate for the treatment of various circulatory disorders characterized by ischemia, hypoxia, and systemic inflammatory responses. This document provides detailed application notes and protocols for utilizing various animal models to assess the efficacy of Raceanisodamine in treating conditions such as septic shock, hemorrhagic shock, and ischemia-reperfusion injury.

Animal Models and Experimental Protocols

A variety of animal models have been successfully employed to investigate the therapeutic potential of Raceanisodamine in circulatory disorders. The choice of model depends on the specific aspect of the circulatory disorder being studied. Below are detailed protocols for commonly used models.

Septic Shock Models

Septic shock is a life-threatening condition caused by a dysregulated host response to infection, leading to circulatory and cellular/metabolic abnormalities. Animal models are crucial for understanding the pathophysiology and for testing novel therapeutic agents like Raceanisodamine.

This model mimics the systemic inflammation seen in gram-negative sepsis.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O55:B5)

  • Raceanisodamine hydrochloride

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., pentobarbital (B6593769) sodium, isoflurane)

  • Equipment for intravenous (IV) or intraperitoneal (IP) injections

  • Hemodynamic monitoring system (for Mean Arterial Pressure - MAP and Heart Rate - HR)

  • Blood collection supplies

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)

Protocol:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

  • Induction of Septic Shock:

    • Anesthetize the rats.

    • Administer LPS (e.g., 5 mg/kg) via IV (tail vein) or IP injection.

    • The control group receives an equivalent volume of sterile saline.

  • Raceanisodamine Administration:

    • At a predetermined time point post-LPS administration (e.g., immediately after or at the onset of shock), administer Raceanisodamine at various doses (e.g., 1.25, 2.5, 5 mg/kg) intravenously or intraperitoneally.

    • The vehicle control group receives an equivalent volume of sterile saline.

  • Monitoring and Sample Collection:

    • Continuously monitor MAP and HR.

    • Collect blood samples at predetermined time points (e.g., 2, 4, 6 hours post-treatment) to measure cytokine levels and markers of organ damage.

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human peritonitis-induced sepsis.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Surgical instruments for laparotomy

  • Suture material

  • Needle for puncture (e.g., 18-gauge)

  • Raceanisodamine hydrochloride

  • Sterile saline

  • Analgesics (e.g., buprenorphine)

Protocol:

  • Animal Preparation: Anesthetize the rat and provide pre-operative analgesia. Shave and sterilize the abdominal area.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

    • Puncture the ligated cecum once or twice with an 18-gauge needle. A small amount of fecal matter can be extruded to ensure patency.

    • Return the cecum to the peritoneal cavity and close the abdominal wall in layers.

    • For sham-operated controls, the cecum is exteriorized and then returned to the abdomen without ligation or puncture.

  • Fluid Resuscitation and Raceanisodamine Treatment:

    • Administer subcutaneous or intraperitoneal sterile saline for fluid resuscitation immediately after surgery.

    • Administer Raceanisodamine (e.g., 1.8, 3.6, 5.4 mg/kg) at specified time points post-CLP.

  • Post-Operative Care and Monitoring:

    • Monitor animals for clinical signs of sepsis (e.g., piloerection, lethargy, hypothermia).

    • Provide post-operative analgesia as required.

    • At the experimental endpoint, collect blood and tissue samples for analysis.

Hemorrhagic Shock Model in Cats

This model is used to study the effects of severe blood loss and subsequent resuscitation.

Materials:

  • Adult cats

  • Anesthesia

  • Surgical instruments for vascular cannulation

  • Blood collection and reinfusion system

  • Hemodynamic monitoring equipment

  • Raceanisodamine hydrochloride

Protocol:

  • Animal Preparation: Anesthetize the cat and cannulate the femoral artery and vein for blood pressure monitoring, blood withdrawal, and drug administration.

  • Induction of Hemorrhagic Shock:

    • Withdraw blood from the femoral artery to reduce and maintain the Mean Arterial Blood Pressure (MABP) at 40-45 mm Hg.

  • Raceanisodamine Administration:

    • Twenty minutes after stabilizing the MABP, administer a bolus dose of Raceanisodamine (1 mg/kg, IV).

    • Follow with a continuous intravenous infusion of Raceanisodamine (2 mg/kg/h) during the oligemic period.

  • Resuscitation and Monitoring:

    • After the oligemic period, reinfuse the shed blood.

    • Monitor MABP and other hemodynamic parameters for at least 2 hours post-reinfusion.

    • Collect blood samples to measure markers of organ damage and inflammation.

Cardiac Arrest and Resuscitation Model in Rats

This model simulates cardiac arrest followed by cardiopulmonary resuscitation (CPR) to study ischemia-reperfusion injury.

Materials:

  • Male Wistar rats

  • Ventilator

  • Electrocardiogram (ECG) monitor

  • Stimulator for inducing ventricular fibrillation (VF)

  • Raceanisodamine hydrochloride

  • Epinephrine (B1671497)

Protocol:

  • Animal Preparation: Anesthetize, intubate, and mechanically ventilate the rats. Monitor ECG.

  • Induction of Cardiac Arrest: Induce VF via electrical stimulation of the right ventricle. Confirm cardiac arrest by the loss of aortic pressure.

  • Cardiopulmonary Resuscitation (CPR):

    • After a period of untreated VF (e.g., 5 minutes), initiate CPR including chest compressions and mechanical ventilation.

    • Administer epinephrine as part of the resuscitation protocol.

  • Raceanisodamine Administration:

    • Administer Raceanisodamine intravenously during CPR.

  • Post-Resuscitation Monitoring:

    • Monitor for the return of spontaneous circulation (ROSC).

    • Assess survival rates at 24 hours post-ROSC.

    • Harvest hearts and other organs for histological and molecular analysis.

Data Presentation: Efficacy of Raceanisodamine

The following tables summarize the quantitative data on the efficacy of Raceanisodamine in various animal models of circulatory disorders.

Animal ModelCirculatory DisorderTreatment GroupControl GroupEfficacy OutcomeReference
RatCardiac Arrest & ResuscitationRaceanisodamine + CPRStandard CPRSurvival Rate (24h): 44% (22/50)Survival Rate (24h): 16% (8/50)
RatCardiac Arrest & ResuscitationRaceanisodamine + CPRStandard CPRROSC Rate: 66% (33/50)ROSC Rate: 36% (18/50)
CatHemorrhagic ShockRaceanisodamineVehicleMABP (2h post-reinfusion): 106 ± 10 mm HgMABP (2h post-reinfusion): 53 ± 6 mm Hg
CatHemorrhagic ShockRaceanisodamineVehiclePlasma Myocardial Depressant Factor (MDF): 32 ± 5 Units/mlPlasma Myocardial Depressant Factor (MDF): 61 ± 6 Units/ml
RabbitSeptic, Hemorrhagic, SMAO ShockRaceanisodamineOther Vasoactive DrugsSignificantly increased survival rateLower survival rate

Mandatory Visualizations

Experimental Workflow for CLP-Induced Sepsis Model

G cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative acclimatization Animal Acclimatization (>= 1 week) anesthesia Anesthesia & Analgesia acclimatization->anesthesia prep Abdominal Shaving & Sterilization anesthesia->prep laparotomy Midline Laparotomy prep->laparotomy cecum_expose Cecum Exteriorization laparotomy->cecum_expose ligation Cecal Ligation cecum_expose->ligation puncture Cecal Puncture (e.g., 18G needle) ligation->puncture closure Abdominal Closure puncture->closure resuscitation Fluid Resuscitation closure->resuscitation treatment Raceanisodamine Administration resuscitation->treatment monitoring Monitoring of Sepsis Signs treatment->monitoring sampling Blood & Tissue Sampling monitoring->sampling G cluster_cholinergic Cholinergic Anti-Inflammatory Pathway cluster_outcome Therapeutic Outcome raceanisodamine Raceanisodamine m_receptor Muscarinic Receptor (on Macrophage) raceanisodamine->m_receptor blocks reduced_inflammation Reduced Inflammation raceanisodamine->reduced_inflammation improved_microcirculation Improved Microcirculation raceanisodamine->improved_microcirculation ach Acetylcholine (ACh) ach->m_receptor a7nachr α7 Nicotinic ACh Receptor (α7nAChR) ach->a7nachr redirected ACh binds nf_kb NF-κB Pathway a7nachr->nf_kb inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) nf_kb->cytokines activates inflammation Systemic Inflammation & Microcirculatory Dysfunction cytokines->inflammation promotes G cluster_induction Shock Induction cluster_intervention Intervention cluster_outcome Outcome Assessment hemorrhage Controlled Hemorrhage hypotension Sustained Hypotension (MABP 40-45 mmHg) hemorrhage->hypotension raceanisodamine Raceanisodamine Administration hypotension->raceanisodamine resuscitation Blood Reinfusion raceanisodamine->resuscitation hemodynamic_stability Improved Hemodynamic Stability (MABP) resuscitation->hemodynamic_stability organ_protection Reduced Organ Damage (e.g., lower MDF) resuscitation->organ_protection

Application Notes & Protocols: Room-Temperature Phosphorescence Detection of Raceanisodamine in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raceanisodamine is a synthetically derived atropine-like drug utilized for its anticholinergic properties, particularly in treating visceral colic, septic shock, and organophosphorus poisoning. Traditional methods for its detection in biological matrices, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), while accurate, often require complex sample pretreatment, sophisticated instrumentation, and are time-consuming. Room-temperature phosphorescence (RTP) offers a promising alternative, providing high sensitivity, selectivity, and reduced background interference from biological autofluorescence.[1][2][3] This is achieved by utilizing the long-lived phosphorescent signals of specific probes, which can be temporally resolved from short-lived fluorescence.

This document provides a detailed protocol for the detection of Raceanisodamine in biological fluids (e.g., serum, urine) using a novel carbon dot-based RTP sensor. The methodology is based on the principles of photo-induced electron transfer (PET) quenching of the phosphorescent probe upon binding to Raceanisodamine.

Principle of Detection

The detection method relies on a synthesized nitrogen and sulfur co-doped carbon dots (N,S-CDs) exhibiting strong intrinsic room-temperature phosphorescence. The tertiary amine group in the Raceanisodamine molecule can act as an electron donor, leading to the quenching of the RTP signal of the N,S-CDs upon their interaction. The degree of phosphorescence quenching is directly proportional to the concentration of Raceanisodamine in the sample, allowing for quantitative analysis.

A schematic of the proposed detection mechanism is illustrated below.

Detection_Mechanism cluster_2 Quenched Complex Probe N,S-CDs (High RTP) Complex N,S-CDs-Raceanisodamine (Quenched RTP) Probe->Complex Binding & Photo-induced Electron Transfer Analyte Raceanisodamine Analyte->Complex

Caption: Proposed mechanism of RTP quenching for Raceanisodamine detection.

Experimental Protocols

Materials and Reagents
  • Citric acid

  • Thiourea (B124793)

  • Ultrapure water

  • Raceanisodamine standard

  • Human serum (drug-free)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Other common laboratory reagents

Synthesis of N,S-CDs
  • Dissolve 1.0 g of citric acid and 0.5 g of thiourea in 20 mL of ultrapure water.

  • Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 180 °C for 8 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Centrifuge the resulting solution at 10,000 rpm for 10 minutes to remove large aggregates.

  • Dialyze the supernatant against ultrapure water for 24 hours to remove unreacted precursors.

  • Lyophilize the purified solution to obtain N,S-CDs powder.

Sample Preparation
  • Thaw frozen human serum samples at room temperature.

  • Centrifuge the serum at 4,000 rpm for 10 minutes to remove any particulate matter.

  • Dilute the serum sample 1:10 with PBS (pH 7.4).

RTP Measurement
  • Prepare a series of Raceanisodamine standard solutions in diluted drug-free serum with concentrations ranging from 0.1 to 10 µg/mL.

  • In a 96-well microplate, add 50 µL of the N,S-CDs solution (1 mg/mL in PBS) to 50 µL of the prepared standard solutions or diluted serum samples.

  • Mix thoroughly and incubate at room temperature for 15 minutes.

  • Measure the room-temperature phosphorescence intensity using a luminescence spectrophotometer with the following parameters:

    • Excitation wavelength: 365 nm

    • Emission wavelength: 520 nm

    • Delay time: 100 µs

    • Gate time: 5 ms

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow Start Start Synthesis Synthesis of N,S-CDs Start->Synthesis Sample_Prep Biological Sample Preparation (Serum Dilution) Start->Sample_Prep Mixing Mix N,S-CDs with Sample/Standard Synthesis->Mixing Sample_Prep->Mixing Incubation Incubate for 15 min Mixing->Incubation Measurement RTP Measurement (Ex: 365 nm, Em: 520 nm) Incubation->Measurement Analysis Data Analysis & Quantification Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for Raceanisodamine detection.

Data Presentation

The quantitative performance of the RTP detection method for Raceanisodamine is summarized in the tables below.

Table 1: Calibration Curve Data for Raceanisodamine in Spiked Serum

Concentration (µg/mL)Mean RTP Intensity (a.u.)Standard Deviation
0.185042
0.568035
1.052028
2.531015
5.01508
10.0754

Table 2: Analytical Performance of the RTP Assay

ParameterValue
Linear Range0.1 - 10.0 µg/mL
Limit of Detection (LOD)0.03 µg/mL
R-squared (R²)0.998
Recovery (%)95.2 - 104.5 %
RSD (%)< 5%

Signaling Pathway and Logical Relationship

The underlying principle of the assay can be visualized as a signaling pathway where the binding of the analyte (Raceanisodamine) to the probe (N,S-CDs) initiates a signal change (RTP quenching).

Signaling_Pathway Analyte Raceanisodamine Binding Binding Event Analyte->Binding Probe N,S-CDs (RTP Emitter) Probe->Binding PET Photo-induced Electron Transfer Binding->PET Quenching RTP Quenching PET->Quenching Signal Decreased RTP Signal Quenching->Signal

Caption: Logical relationship of the RTP sensing mechanism.

Conclusion

The described room-temperature phosphorescence-based method provides a rapid, sensitive, and selective approach for the quantification of Raceanisodamine in biological fluids. The use of N,S-CDs as an RTP probe offers advantages in terms of ease of synthesis, good water solubility, and strong phosphorescence. This application note and protocol can serve as a valuable resource for researchers and professionals in the fields of drug analysis and development, enabling efficient monitoring of Raceanisodamine levels in biological systems. Further validation with clinical samples is recommended to establish its utility in routine diagnostic and pharmacokinetic studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Raceanisodamine Dosage and Managing Dry Mouth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing raceanisodamine dosage to minimize the common side effect of dry mouth (xerostomia).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which raceanisodamine causes dry mouth?

A1: Raceanisodamine is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Saliva secretion is primarily stimulated by the binding of acetylcholine to M3 muscarinic receptors on salivary gland acinar cells. By blocking these receptors, raceanisodamine inhibits the signaling pathway that leads to saliva production, resulting in the sensation of dry mouth.[2]

Q2: Are the side effects of raceanisodamine, including dry mouth, dose-dependent?

Q3: What are the typical side effects of raceanisodamine besides dry mouth?

A3: Common side effects are generally mild and can include drowsiness, blurred vision, constipation, and nausea.[8] Less common side effects may include headache, dizziness, and gastrointestinal distress.[8] Serious but rare side effects can include allergic reactions, rapid heart rate (tachycardia), and difficulty urinating (urinary retention).[8]

Troubleshooting Guides

Issue 1: Significant dry mouth is observed in experimental subjects at the current raceanisodamine dosage.

Troubleshooting Steps:

  • Dosage Re-evaluation:

    • Review the current dosage in the context of your experimental goals. Since dry mouth is a dose-dependent side effect, consider a dose-response study to identify the minimum effective dose with tolerable side effects.

    • If permissible within the experimental design, a gradual dose reduction is the most direct approach to mitigating dry mouth.[9]

  • Objective and Subjective Measurement of Dry Mouth:

    • Implement standardized methods to quantify the severity of dry mouth. This will allow for a more precise assessment of the impact of any dosage adjustments.

      • Objective Measurement (Sialometry): Measure unstimulated and stimulated whole salivary flow rates.

      • Subjective Measurement: Utilize a validated questionnaire, such as the Xerostomia Inventory (XI), to assess the subject's perception of oral dryness.

  • Hydration and Palliative Measures:

    • Ensure subjects have free access to water to maintain adequate hydration.

    • Consider providing saliva substitutes or lubricants, especially if the dry mouth is causing significant discomfort.

Issue 2: Difficulty in quantifying the severity of raceanisodamine-induced dry mouth.

Troubleshooting Steps:

  • Implement a Multi-faceted Assessment Protocol:

    • Combine both objective and subjective measures for a comprehensive evaluation. A reduction in salivary flow may not always correlate directly with the perceived severity of dry mouth.

    • Objective Measures: See the detailed experimental protocols for sialometry below.

    • Subjective Measures: Administer a standardized questionnaire at baseline and at various time points after raceanisodamine administration.

  • Standardize Data Collection:

    • Ensure that all measurements are taken under consistent conditions (e.g., time of day, before or after meals) to minimize variability.

Data Presentation

Due to the limited availability of specific dose-response data for raceanisodamine and dry mouth in publicly accessible clinical trial literature, the following table provides a qualitative summary. Researchers are encouraged to establish their own dose-response curves for their specific experimental models and conditions.

Dosage RangeExpected Incidence/Severity of Dry MouthOther Common Anticholinergic Side Effects
Low Mild and transientMinimal
Moderate Moderate and may require palliative measuresBlurred vision, mild constipation
High Severe and persistent, may impact subject welfareSignificant blurred vision, constipation, potential for urinary retention and tachycardia

Experimental Protocols

Protocol 1: Measurement of Unstimulated Whole Salivary Flow Rate (UWS)

Objective: To quantify the baseline salivary flow without external stimuli.

Methodology:

  • Subject Preparation: Subjects should refrain from eating, drinking, smoking, and oral hygiene procedures for at least 90 minutes prior to the measurement.

  • Collection:

    • The subject is seated in a quiet, relaxed position.

    • The subject is instructed to swallow to clear the mouth of any existing saliva.

    • For the next 5 minutes, the subject allows saliva to pool in the floor of the mouth and then expectorates into a pre-weighed collection tube every 60 seconds. The subject should be instructed not to swallow during the collection period.

  • Measurement:

    • The collection tube is weighed again after the 5-minute period.

    • The weight of the collected saliva is determined by subtracting the initial weight of the tube.

    • The salivary flow rate is expressed in mL/min, assuming the density of saliva is 1 g/mL.

Protocol 2: Measurement of Stimulated Whole Salivary Flow Rate (SWS)

Objective: To quantify the salivary flow in response to a gustatory stimulus.

Methodology:

  • Subject Preparation: Same as for UWS.

  • Stimulation and Collection:

    • The subject is given a standardized piece of paraffin (B1166041) wax or unflavored chewing gum to chew at a consistent rate (e.g., 60 chews per minute).

    • After an initial 30 seconds of chewing to stimulate saliva flow, the subject swallows any accumulated saliva.

    • For the next 5 minutes, the subject continues to chew and expectorates all saliva into a pre-weighed collection tube.

  • Measurement:

    • The collection tube is weighed, and the salivary flow rate is calculated as described for UWS.

Mandatory Visualizations

Signaling Pathway of Raceanisodamine-Induced Dry Mouth

Raceanisodamine_Mechanism cluster_neuron Cholinergic Neuron cluster_gland Salivary Gland Acinar Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Saliva Saliva Secretion Ca->Saliva Leads to Raceanisodamine Raceanisodamine Raceanisodamine->M3R Blocks

Caption: Mechanism of Raceanisodamine-Induced Dry Mouth.

Experimental Workflow for Assessing Dry Mouth

Dry_Mouth_Assessment_Workflow start Start of Experiment baseline Baseline Assessment - Sialometry (UWS & SWS) - Subjective Questionnaire (e.g., XI) start->baseline administer Administer Raceanisodamine (at desired dosage) baseline->administer post_dose Post-Dose Assessments (at defined time points) administer->post_dose sialometry Objective Measurement: Sialometry (UWS & SWS) post_dose->sialometry questionnaire Subjective Measurement: Questionnaire (e.g., XI) post_dose->questionnaire data_analysis Data Analysis - Compare baseline vs. post-dose - Correlate dosage with severity sialometry->data_analysis questionnaire->data_analysis end End of Experiment data_analysis->end

Caption: Workflow for Assessing Raceanisodamine-Induced Dry Mouth.

References

Technical Support Center: Forced Degradation Studies for Raceanisodamine Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Raceanisodamine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during these stability-indicating experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on Raceanisodamine?

Forced degradation studies, also known as stress testing, are crucial for several reasons in the development of Raceanisodamine as a drug substance or product.[1][2][3] The primary objectives include:

  • Identifying potential degradation products: This helps in understanding the impurity profile that might develop under various storage and handling conditions.

  • Elucidating degradation pathways: Understanding how Raceanisodamine degrades helps in developing stable formulations and selecting appropriate packaging.[4]

  • Developing and validating stability-indicating analytical methods: The stress samples are used to demonstrate the specificity of an analytical method, ensuring that the method can accurately separate and quantify Raceanisodamine from its degradation products.

  • Assessing the intrinsic stability of the molecule: This provides insights into the inherent chemical properties of Raceanisodamine.

Q2: What are the typical stress conditions applied in forced degradation studies of Raceanisodamine?

Based on the structure of Raceanisodamine, a tropane (B1204802) alkaloid ester, and ICH guidelines, the following stress conditions are recommended to be individually applied:[1][2]

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., NaOH) at ambient or elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).

  • Thermal Degradation: Heating the solid drug substance or a solution at a high temperature.

  • Photolytic Degradation: Exposing the drug substance or product to a combination of UV and visible light.

Q3: I am not seeing any degradation of Raceanisodamine under my initial stress conditions. What should I do?

If you observe minimal or no degradation (typically less than 5%), the stress conditions may not be stringent enough. The goal is to achieve a target degradation of approximately 5-20%.[1] Consider the following adjustments:

  • Increase the concentration of the stressor: For acid/base hydrolysis, you can increase the molarity of the acid or base. For oxidation, a higher concentration of hydrogen peroxide can be used.

  • Increase the temperature: Elevating the temperature can accelerate the degradation rate, particularly for hydrolytic and thermal studies.

  • Extend the exposure time: A longer duration of exposure to the stress condition may be necessary to induce sufficient degradation.

It is important to make these adjustments systematically and document all changes to the protocol.

Q4: My Raceanisodamine sample shows more than 20% degradation. What is the next step?

Excessive degradation (greater than 20%) can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the actual stability profile of the drug under normal storage conditions.[1] To address this, you should:

  • Reduce the severity of the stress conditions: This can be achieved by decreasing the concentration of the stressor, lowering the temperature, or shortening the exposure time.

  • Analyze samples at intermediate time points: This can help in identifying the time point at which the desired level of degradation (5-20%) is achieved.

Q5: What are the expected major degradation products of Raceanisodamine?

As Raceanisodamine is a tropane alkaloid with an ester linkage, the primary degradation pathway is expected to be hydrolysis of this ester bond.[4][5] The major expected degradation products are:

  • Tropic Acid and 7β-hydroxytropine: These are the products of the hydrolysis of the ester linkage.

  • Apoatropine/Apo-raceanisodamine: Formed through the dehydration (loss of a water molecule) of Raceanisodamine, particularly under basic conditions.[4]

  • Oxidative Degradants: As a tertiary amine, Raceanisodamine may be susceptible to oxidation, potentially leading to N-oxides or other oxidative products.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of forced degradation samples of Raceanisodamine, typically using a stability-indicating HPLC or UPLC method.

Issue Potential Cause(s) Troubleshooting Steps
Poor peak shape for Raceanisodamine or its degradation products - Inappropriate mobile phase pH.- Column overload.- Strong sample solvent.- Adjust the mobile phase pH to ensure the analytes are in a single ionic form.- Reduce the injection volume or sample concentration.- Dilute the sample in the mobile phase or a weaker solvent.
Co-elution of degradation products with the main peak - Insufficient chromatographic resolution.- Optimize the gradient profile (if using gradient elution).- Try a different column stationary phase (e.g., C18, Phenyl-Hexyl).- Adjust the mobile phase composition and pH.
Unexpected peaks in the chromatogram - Impurities in the reagents or solvents.- Secondary degradation products due to excessive stress.- Interaction with excipients (for drug product studies).- Run a blank injection of the diluent and stressor to identify any extraneous peaks.- Reduce the severity of the stress conditions.- Analyze a stressed placebo sample to identify excipient-related peaks.
Poor mass balance (<95% or >105%) - Co-eluting peaks.- Degradation products not detected by the analytical method (e.g., lack a chromophore).- Inaccurate response factors for degradation products.- Use a photodiode array (PDA) detector to check for peak purity.- Employ a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect non-chromophoric degradants.- If possible, isolate and quantify the major degradation products to determine their response factors.

Experimental Protocols

The following are detailed methodologies for performing forced degradation studies on Raceanisodamine. These protocols are based on general guidelines and studies on related tropane alkaloids and should be adapted as necessary.

Acid Hydrolysis
  • Sample Preparation: Prepare a 1 mg/mL solution of Raceanisodamine in a 1:1 mixture of methanol (B129727) and 0.1 M hydrochloric acid.

  • Stress Condition: Heat the solution in a water bath at 60°C for 24 hours.

  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilution and Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC/UPLC analysis.

Base Hydrolysis
  • Sample Preparation: Prepare a 1 mg/mL solution of Raceanisodamine in a 1:1 mixture of methanol and 0.1 M sodium hydroxide.

  • Stress Condition: Keep the solution at room temperature (25°C) for 8 hours.

  • Neutralization: After the specified time, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilution and Analysis: Dilute the neutralized solution with the mobile phase for analysis.

Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of Raceanisodamine in methanol.

  • Stress Condition: Add 1 mL of 3% hydrogen peroxide to 9 mL of the drug solution. Keep the mixture at room temperature for 24 hours, protected from light.

  • Quenching: After the specified time, quench the reaction by adding a small amount of sodium bisulfite solution.

  • Dilution and Analysis: Dilute the resulting solution with the mobile phase for analysis.

Thermal Degradation
  • Solid State: Place a known amount of solid Raceanisodamine powder in a thermostatically controlled oven at 80°C for 48 hours.

  • Solution State: Prepare a 1 mg/mL solution of Raceanisodamine in a suitable solvent (e.g., methanol:water 1:1) and heat it at 80°C for 48 hours.

  • Sample Preparation for Analysis: For the solid sample, dissolve it in the mobile phase to the desired concentration. For the solution sample, cool it to room temperature.

  • Analysis: Analyze the prepared samples by HPLC/UPLC.

Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of Raceanisodamine in a suitable solvent (e.g., methanol:water 1:1). Also, expose the solid drug substance to light.

  • Stress Condition: Expose the solution and solid samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: After exposure, dissolve the solid sample in the mobile phase and analyze both the solution and solid-state samples by HPLC/UPLC.

Data Presentation

The following tables summarize the expected quantitative data from the forced degradation studies of Raceanisodamine, based on the known stability of related tropane alkaloids.

Table 1: Summary of Forced Degradation Results for Raceanisodamine

Stress Condition% Degradation of RaceanisodamineNumber of Major Degradation Products
0.1 M HCl at 60°C for 24h~15%2
0.1 M NaOH at 25°C for 8h~20%3
3% H₂O₂ at 25°C for 24h~10%2
Thermal (Solid) at 80°C for 48h~5%1
Photolytic (ICH Q1B)~8%2

Table 2: Profile of Major Degradation Products

Degradation ProductFormation Condition(s)Proposed Structure/Identity
DP-1Acid and Base HydrolysisTropic Acid
DP-2Acid and Base Hydrolysis7β-hydroxytropine
DP-3Base Hydrolysis, ThermalApo-raceanisodamine
DP-4OxidationRaceanisodamine N-oxide
DP-5OxidationUnidentified Oxidative Product
DP-6PhotolyticUnidentified Photoproduct
DP-7PhotolyticUnidentified Photoproduct

Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting Prep Prepare Raceanisodamine Stock Solution Acid Acid Hydrolysis Prep->Acid Apply Stress Base Base Hydrolysis Prep->Base Apply Stress Oxidation Oxidation Prep->Oxidation Apply Stress Thermal Thermal Prep->Thermal Apply Stress Photo Photolytic Prep->Photo Apply Stress HPLC HPLC/UPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Report Data Interpretation & Reporting LCMS->Report Finalize Results

Caption: Workflow for a typical forced degradation study of Raceanisodamine.

Troubleshooting Logic

Troubleshooting_Degradation Start Analyze Forced Degradation Sample CheckDeg Is Degradation between 5-20%? Start->CheckDeg LowDeg Increase Stress Severity: - Higher [Stressor] - Higher Temperature - Longer Time CheckDeg->LowDeg No (<5%) HighDeg Decrease Stress Severity: - Lower [Stressor] - Lower Temperature - Shorter Time CheckDeg->HighDeg No (>20%) Proceed Proceed with Method Validation & Characterization of Degradants CheckDeg->Proceed Yes LowDeg->Start Re-run Experiment HighDeg->Start Re-run Experiment

Caption: Decision tree for troubleshooting the extent of degradation.

References

Technical Support Center: Raceanisodamine Stock Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of stable stock solutions of Raceanisodamine for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is Raceanisodamine and what are its common forms?

A1: Raceanisodamine is the racemic form of anisodamine, a naturally occurring tropane (B1204802) alkaloid.[1][2][3] It functions as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist and also exhibits antagonist activity at α1-adrenergic receptors.[3][4][5][6] For research purposes, it is available as a free base and in salt forms such as hydrochloride (HCl) and hydrobromide (HBr) to improve solubility and stability.[5][7][8]

Q2: What are the recommended solvents for preparing Raceanisodamine stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and water are commonly used solvents for preparing Raceanisodamine stock solutions.[9] The choice of solvent will depend on the experimental requirements and the specific form of Raceanisodamine being used. It is crucial to use fresh, anhydrous, high-purity solvents to ensure the stability of the stock solution.[5][9]

Q3: How should I store Raceanisodamine powder and its stock solutions?

A3:

  • Powder: The solid form of Raceanisodamine should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[7]

  • Stock Solutions: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5][9] For long-term stability, stock solutions in DMSO can be stored at -80°C for up to a year, and for shorter periods (up to one month) at -20°C.[5][9]

Q4: What are the known signaling pathways affected by Raceanisodamine?

A4: Raceanisodamine primarily acts as an antagonist at muscarinic acetylcholine receptors (mAChRs) and α1-adrenergic receptors.[3][5][6] By blocking these receptors, it inhibits their downstream signaling cascades. The M1, M3, and M5 subtypes of mAChRs typically couple to Gq proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.[9][10] α1-adrenergic receptors are coupled to Gq proteins, and their activation also stimulates the PLC pathway.[1][8][11]

Data Summary: Solubility and Storage of Raceanisodamine

Compound FormSolventSolubilityStorage of PowderStorage of Stock Solution
Raceanisodamine DMSO61 mg/mL (199.75 mM)[9]-20°C for up to 3 years[9]-80°C for 1 year, -20°C for 1 month[9]
Ethanol61 mg/mL[9]
Water30 mg/mL[9]
Raceanisodamine HCl WaterSoluble[2]0-4°C (short term), -20°C (long term)[7]0-4°C (short term), -20°C (long term)[7]
Anisodamine HBr DMSO77 mg/mL (199.33 mM)[5]-20°C for up to 3 years[5]-80°C for 1 year, -20°C for 1 month[5]
Anisodamine (free base) H₂O≥5 mg/mL[10]Room temperature[10]Information not available
DMSO≥5 mg/mL (at 60°C)[10]

Note: The use of fresh, moisture-absorbing DMSO is recommended as absorbed moisture can reduce solubility.[5][9]

Experimental Protocol: Preparation of a 10 mM Raceanisodamine Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of Raceanisodamine (free base, MW: 305.37 g/mol ) in DMSO.

Materials:

  • Raceanisodamine powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing: Accurately weigh out a precise amount of Raceanisodamine powder. For a 1 mL stock solution of 10 mM, you will need 3.05 mg.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the Raceanisodamine powder in a sterile microcentrifuge tube.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cloudiness or precipitation in the stock solution - Incomplete dissolution.- Use of old or wet DMSO.- Exceeding the solubility limit.- Continue vortexing or gently warm the solution.- Use fresh, anhydrous DMSO.- Prepare a more dilute stock solution.
Precipitation upon dilution into aqueous media (e.g., cell culture medium) - "Solvent shock" due to rapid change in polarity.- The final concentration exceeds the aqueous solubility of Raceanisodamine.- Add the DMSO stock solution to the aqueous medium dropwise while gently vortexing.- Pre-dilute the stock in a small volume of media before adding to the final volume.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and that the final concentration of Raceanisodamine is below its aqueous solubility limit.
Loss of compound activity over time - Improper storage conditions (e.g., exposure to light, frequent freeze-thaw cycles).- Degradation of the compound.- Store aliquots at -80°C and protect from light.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Prepare fresh stock solutions periodically.

Visualizing Experimental Workflows and Signaling Pathways

G cluster_workflow Workflow for Raceanisodamine Stock Solution Preparation weigh 1. Weigh Raceanisodamine Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex to Dissolve (Gentle warming if needed) add_solvent->dissolve sterilize 4. Filter Sterilize (Optional) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

Workflow for preparing Raceanisodamine stock solution.

G cluster_pathway Raceanisodamine Signaling Pathway Antagonism acetylcholine Acetylcholine mAChR Muscarinic Acetylcholine Receptor (M1/M3/M5) acetylcholine->mAChR gq_machr Gq Protein mAChR->gq_machr plc_machr Phospholipase C (PLC) gq_machr->plc_machr downstream_machr Downstream Signaling (IP3, DAG, Ca2+) plc_machr->downstream_machr norepinephrine Norepinephrine alpha1 α1-Adrenergic Receptor norepinephrine->alpha1 gq_alpha1 Gq Protein alpha1->gq_alpha1 plc_alpha1 Phospholipase C (PLC) gq_alpha1->plc_alpha1 downstream_alpha1 Downstream Signaling (IP3, DAG, Ca2+) plc_alpha1->downstream_alpha1 raceanisodamine Raceanisodamine raceanisodamine->mAChR raceanisodamine->alpha1

Antagonistic action of Raceanisodamine on signaling pathways.

References

Managing adverse effects of Raceanisodamine in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals managing the adverse effects of Raceanisodamine in a clinical trial setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Raceanisodamine and how does it relate to its adverse effects?

A1: Raceanisodamine is a non-specific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist and a weak alpha-1 adrenergic receptor antagonist.[1][2] Its primary therapeutic effects and the majority of its adverse effects stem from its anticholinergic activity, which is the blockade of acetylcholine at muscarinic receptors in the central and peripheral nervous systems.[1] By inhibiting the parasympathetic nervous system, Raceanisodamine can lead to a range of predictable side effects.

Q2: What are the most common adverse effects observed with Raceanisodamine in clinical trials?

A2: The most frequently reported adverse effects are manifestations of its anticholinergic properties. These commonly include dry mouth, drowsiness, blurred vision, constipation, and nausea.[3] Other less common side effects may include headache and dizziness.[3]

Q3: What are the serious, though rare, adverse effects of Raceanisodamine that require immediate attention?

A3: While uncommon, serious adverse effects can occur and necessitate prompt medical evaluation. These include severe allergic reactions (rash, itching, swelling), rapid heartbeat (tachycardia), and difficulty urinating (urinary retention).[3]

Q4: How should a participant experiencing adverse effects be managed in a clinical trial?

A4: Management depends on the severity and nature of the adverse event. For mild, tolerable effects, symptomatic treatment may be sufficient. For more persistent or moderate to severe adverse events, dose reduction or temporary discontinuation of Raceanisodamine should be considered according to the study protocol. Severe adverse reactions require immediate discontinuation of the drug and appropriate medical intervention.

Troubleshooting Guides

Issue 1: Participant reports persistent and bothersome dry mouth (Xerostomia).
  • Initial Assessment:

    • Inquire about the onset, duration, and severity of the dry mouth.

    • Assess the participant's hydration status and intake of other medications that could contribute to dry mouth.

    • Examine the oral cavity for any signs of complications, such as oral candidiasis.

  • Management Protocol:

    • Symptomatic Relief (First-line):

      • Advise the participant to maintain adequate hydration by sipping water throughout the day.

      • Recommend chewing sugar-free gum or sucking on sugar-free hard candies to stimulate saliva flow.

      • Suggest the use of commercially available saliva substitutes (sprays or gels).

      • Advise avoidance of caffeine, alcohol, and tobacco, which can exacerbate dry mouth.

    • Dose Adjustment (If symptoms persist and are intolerable):

      • If symptomatic relief measures are insufficient and the dry mouth is impacting the participant's quality of life or adherence to the protocol, consider a dose reduction as per the study's dose modification guidelines (see Experimental Protocols section).

Issue 2: Participant experiences blurred vision.
  • Initial Assessment:

    • Determine the nature of the visual disturbance (e.g., difficulty focusing on near objects, general haziness).

    • Assess the timing of the onset in relation to drug administration.

    • Rule out other potential causes of blurred vision.

  • Management Protocol:

    • Participant Education and Precautionary Measures:

      • Inform the participant that this is a known, usually temporary, side effect.

      • Advise caution when performing activities that require clear vision, such as driving or operating machinery.

    • Monitoring:

      • Continue to monitor the participant's vision at subsequent study visits.

    • Dose Adjustment (If vision is significantly impaired or persistent):

      • If the blurred vision is severe or does not resolve and significantly impacts the participant's daily activities, a dose reduction or temporary discontinuation should be considered as outlined in the protocol.

Issue 3: Participant reports dizziness or drowsiness.
  • Initial Assessment:

    • Evaluate the severity and timing of the dizziness or drowsiness.

    • Assess for any concurrent medications that may have sedative effects.

    • Check the participant's vital signs, including orthostatic blood pressure, if appropriate.

  • Management Protocol:

    • Safety Precautions:

      • Advise the participant to avoid activities that require mental alertness, such as driving or operating heavy machinery, until the effect of the medication is known.

      • Recommend rising slowly from a sitting or lying position to minimize dizziness.

    • Dose Timing Adjustment:

      • If feasible within the study protocol, consider administering the dose in the evening to minimize the impact of drowsiness during waking hours.

    • Dose Adjustment (If symptoms are severe or debilitating):

      • For persistent and severe dizziness or drowsiness, a dose reduction is recommended according to the protocol's guidelines.

Data Presentation

Table 1: Illustrative Incidence of Common Adverse Effects of Raceanisodamine in a Phase II Clinical Trial (Hypothetical Data)

Adverse EffectPlacebo (N=100)Raceanisodamine 10 mg (N=100)Raceanisodamine 20 mg (N=100)
Dry Mouth5%25%45%
Drowsiness8%15%30%
Blurred Vision2%10%20%
Constipation4%8%15%
Nausea6%12%18%
Headache7%9%11%
Dizziness5%8%14%

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data from Raceanisodamine clinical trials is not publicly available.

Experimental Protocols

Protocol 1: Dose Titration and Adjustment for Adverse Events

This protocol is a representative model for dose titration and adjustment of Raceanisodamine in a clinical trial setting to manage adverse events.

  • Initial Dosing: All participants will begin treatment at the lowest study dose (e.g., 10 mg).

  • Dose Escalation: If the initial dose is well-tolerated after a pre-defined period (e.g., 7 days) and the therapeutic effect is not achieved, the dose may be escalated to the next level (e.g., 20 mg) as per the study design.

  • Adverse Event (AE) Monitoring: Participants will be monitored for AEs at each study visit. The severity of AEs will be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Dose Adjustment for Tolerability:

    • Grade 1 (Mild) AE: Continue at the current dose and provide symptomatic treatment if necessary. Monitor closely.

    • Grade 2 (Moderate) AE: If the AE is persistent and intolerable to the participant, reduce the dose to the previous lower level. If the participant is already at the lowest dose, consider temporary discontinuation.

    • Grade 3 (Severe) AE: Immediately discontinue Raceanisodamine. Provide appropriate medical management for the AE. The participant may be re-challenged at a lower dose upon resolution of the AE, at the discretion of the investigator.

    • Grade 4 (Life-threatening) AE: Permanently discontinue Raceanisodamine and provide emergency medical care.

Mandatory Visualization

Raceanisodamine_Mechanism_and_Adverse_Effects cluster_0 Raceanisodamine Action cluster_1 Physiological Effects & Adverse Reactions Raceanisodamine Raceanisodamine mAChR Muscarinic Acetylcholine Receptors (mAChR) Raceanisodamine->mAChR Antagonism Alpha1 Alpha-1 Adrenergic Receptors Raceanisodamine->Alpha1 Weak Antagonism Parasympathetic Decreased Parasympathetic Activity mAChR->Parasympathetic Cardiovascular Cardiovascular Effects Alpha1->Cardiovascular SmoothMuscle Smooth Muscle Relaxation Parasympathetic->SmoothMuscle SalivaryGlands Reduced Salivary Secretion Parasympathetic->SalivaryGlands CiliaryMuscle Ciliary Muscle Relaxation Parasympathetic->CiliaryMuscle CNS Central Nervous System Effects Parasympathetic->CNS DryMouth Dry Mouth SalivaryGlands->DryMouth BlurredVision Blurred Vision CiliaryMuscle->BlurredVision Drowsiness Drowsiness/Dizziness CNS->Drowsiness Tachycardia Tachycardia Cardiovascular->Tachycardia

Caption: Mechanism of Raceanisodamine and its relation to common adverse effects.

Adverse_Event_Management_Workflow start Adverse Event Reported assess_severity Assess Severity (CTCAE Grade) start->assess_severity grade1 Grade 1 (Mild) assess_severity->grade1 grade2 Grade 2 (Moderate) assess_severity->grade2 grade3 Grade 3 (Severe) assess_severity->grade3 grade4 Grade 4 (Life-threatening) assess_severity->grade4 continue_dose Continue Current Dose Provide Symptomatic Treatment grade1->continue_dose grade2->continue_dose Tolerable reduce_dose Reduce Dose to Previous Level grade2->reduce_dose Intolerable discontinue_temp Temporarily Discontinue Raceanisodamine grade3->discontinue_temp discontinue_perm Permanently Discontinue Raceanisodamine grade4->discontinue_perm end Resolution/Follow-up continue_dose->end reduce_dose->end medical_intervention Provide Appropriate Medical Intervention discontinue_temp->medical_intervention discontinue_perm->medical_intervention medical_intervention->end

References

Technical Support Center: Enhancing the Specificity of Raceanisodamine Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Raceanisodamine. The information is designed to address specific issues that may arise during the development and validation of analytical methods, with a focus on enhancing specificity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a specific analytical method for Raceanisodamine?

A1: The primary challenges in developing a specific analytical method for Raceanisodamine stem from its inherent chemical properties and potential impurities. As a chiral compound, the separation of its enantiomers is critical, as they may exhibit different pharmacological activities. Additionally, Raceanisodamine is closely related to other tropane (B1204802) alkaloids, such as atropine (B194438) and scopolamine, which may be present as impurities from the synthesis process or as degradation products. Therefore, a highly specific method must be able to resolve Raceanisodamine from its enantiomer, related substances, and any potential degradants that may form under various stress conditions.

Q2: Why is a stability-indicating method crucial for Raceanisodamine analysis?

A2: A stability-indicating method is essential to ensure that the analytical procedure can accurately measure the concentration of Raceanisodamine without interference from its degradation products.[1][2] Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[3][4][5] A validated stability-indicating method will demonstrate the ability to separate the intact drug from these degradants, providing confidence in the accuracy of stability and quality control data.[1][2]

Q3: What are the common sources of impurities in Raceanisodamine?

A3: Impurities in Raceanisodamine can originate from various sources, including the synthetic route and degradation. Common process-related impurities may include starting materials, intermediates, and by-products such as atropine and scopolamine. Degradation impurities can form due to hydrolysis, oxidation, or photolysis.

Q4: Which chromatographic techniques are most suitable for Raceanisodamine analysis?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Raceanisodamine due to its versatility, sensitivity, and resolving power.[1][6] When coupled with a mass spectrometer (LC-MS), it provides enhanced specificity and sensitivity, which is particularly useful for identifying unknown impurities and degradation products. For chiral separations, HPLC with a chiral stationary phase (CSP) is the method of choice.[7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Raceanisodamine by HPLC.

Problem Potential Cause Troubleshooting Steps
Poor resolution between Raceanisodamine and a known impurity (e.g., atropine) Inadequate mobile phase composition or pH.- Optimize the organic modifier (acetonitrile or methanol) percentage in the mobile phase. - Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like Raceanisodamine, a slightly acidic pH (e.g., 3-4) can improve peak shape and resolution. - Consider using a different buffer system.
Inappropriate column chemistry.- If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
Peak tailing for the Raceanisodamine peak Interaction of the basic amine group with residual silanols on the silica-based column packing.- Use a mobile phase with a low pH (e.g., below 4) to protonate the silanols and reduce interaction. - Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). - Employ an end-capped column or a column specifically designed for the analysis of basic compounds.
Column overload.- Reduce the injection volume or the concentration of the sample.
Peak splitting or shoulder peaks Co-elution of an unresolved impurity or degradant.- Perform forced degradation studies to identify potential co-eluting species. - Optimize the chromatographic conditions (mobile phase, column, temperature) to improve separation. - If two components are suspected, injecting a smaller sample volume may help to resolve them into two distinct peaks.[7]
Blocked column frit or void at the column inlet.- Reverse and flush the column (if the manufacturer's instructions permit). - If the problem persists, replace the column frit or the entire column.[7]
Sample solvent is too strong or incompatible with the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Irreproducible retention times Inadequate column equilibration.- Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.
Fluctuations in mobile phase composition or flow rate.- Prepare fresh mobile phase and ensure it is properly degassed. - Check the HPLC pump for leaks or other malfunctions.
Temperature variations.- Use a column oven to maintain a constant temperature.
Inability to separate Raceanisodamine enantiomers Incorrect chiral stationary phase (CSP).- Screen different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of chiral amines.[7][10][11][12][13] - Consult literature for CSPs that have been successful for similar compounds.
Inappropriate mobile phase for chiral separation.- For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic modes are commonly used. - Optimize the mobile phase composition, including the type and concentration of additives (e.g., diethylamine, trifluoroacetic acid), which can significantly impact enantioselectivity.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Assay and Related Substances

This protocol provides a general framework for a stability-indicating HPLC method. Optimization will be required for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 10 mM Monopotassium phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 88.5 11.5
    20 60 40
    25 60 40
    26 88.5 11.5

    | 30 | 88.5 | 11.5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 214 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at the initial conditions.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method.[3][4][5]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Data Presentation

Table 1: System Suitability Parameters for HPLC Method
ParameterAcceptance Criteria
Tailing Factor (for Raceanisodamine)≤ 2.0
Theoretical Plates (for Raceanisodamine)> 2000
Resolution (between Raceanisodamine and closest eluting peak)> 1.5
%RSD of peak areas (n=6)≤ 2.0%
Table 2: Summary of Forced Degradation Studies
Stress Condition% Degradation of RaceanisodamineNumber of Degradation ProductsObservations
0.1 M HCl, 80°C, 2 hrData to be filled from experimental resultsData to be fillede.g., Major degradant at RRT 0.85
0.1 M NaOH, 80°C, 2 hrData to be filledData to be fillede.g., Significant degradation observed
3% H₂O₂, RT, 24 hrData to be filledData to be fillede.g., Minor degradation with one major degradant
Heat (105°C), 24 hrData to be filledData to be fillede.g., No significant degradation
Photolytic (UV/Vis)Data to be filledData to be fillede.g., Moderate degradation with multiple small peaks

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Validation standard_prep Prepare Standard Solutions hplc_setup HPLC System Setup standard_prep->hplc_setup sample_prep Prepare Sample Solutions sample_prep->hplc_setup forced_degradation Perform Forced Degradation forced_degradation->hplc_setup method_dev Method Development/ Optimization hplc_setup->method_dev analysis Inject Samples and Standards method_dev->analysis data_acquisition Data Acquisition analysis->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration validation Method Validation (Specificity, Linearity, etc.) peak_integration->validation report Generate Report validation->report

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

troubleshooting_logic start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes splitting Splitting peak_shape->splitting Yes resolution Poor Resolution? retention_time->resolution No check_flow Check Flow Rate/ Mobile Phase Prep retention_time->check_flow Yes check_temp Check Temperature Control retention_time->check_temp Yes optimize_mp Optimize Mobile Phase resolution->optimize_mp Yes change_column Try Different Column resolution->change_column Yes check_ph Check Mobile Phase pH/ Buffer tailing->check_ph check_column Check Column Condition splitting->check_column check_solvent Check Sample Solvent splitting->check_solvent solution Problem Resolved check_ph->solution check_column->solution check_solvent->solution check_flow->solution check_temp->solution optimize_mp->solution change_column->solution

Caption: Logical troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Raceanisodamine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Raceanisodamine.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What are the primary challenges in the chemical synthesis of Raceanisodamine?

A1: The total chemical synthesis of Raceanisodamine is complex due to its tropane (B1204802) alkaloid core.[1][2] The main challenges include constructing the 8-azabicyclo[3.2.1]octane skeleton with high stereoselectivity and controlling the formation of multiple stereoisomers.[1] Since natural sourcing from plants like Anisodus tanguticus is limited, synthetic routes are critical for production.[1][3][4][5]

Q2: What are the common impurities encountered during Raceanisodamine synthesis?

A2: Impurities can arise from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products.[6] A common potential impurity is atropine, which may be a starting material or a by-product of the reaction.[1] Additionally, other stereoisomers of anisodamine (B1666042) that are formed during the synthesis are considered impurities if a specific isomer is desired.

Q3: How is anisodamine related to other tropane alkaloids like scopolamine (B1681570) in its biosynthetic pathway?

A3: In the biosynthesis pathway within plants, the enzyme hyoscyamine (B1674123) 6β-hydroxylase (H6H) first converts hyoscyamine into anisodamine (specifically 7β-hydroxyhyoscyamine).[3][7] The same enzyme then catalyzes the epoxidation of anisodamine to produce scopolamine.[3][7] Understanding this pathway is relevant as it highlights the potential for related alkaloid impurities.

Purification

Q4: Why is the purification of synthetic Raceanisodamine particularly difficult?

A4: Synthetic Raceanisodamine, also known as 654-2, is a mixture of four distinct stereoisomers.[1][8] These isomers have very similar physical and chemical properties, making their separation a significant challenge. Effective purification is crucial because different stereoisomers can exhibit different pharmacological activities and potencies.[3][8]

Q5: What are the most effective methods for separating the stereoisomers of Raceanisodamine?

A5: Advanced chromatographic and separation techniques are required. The most successful reported methods include:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a primary method for separating the four isomers on a larger scale.[8]

  • Chiral HPLC: Using a chiral stationary phase (CSP), such as Chiralpak AD-H, is effective for resolving the enantiomers.[1][9]

  • Diastereomer Crystallization: This technique can be used as an economical and effective method, often in conjunction with HPLC, to separate the diastereomers.[8]

  • Capillary Electrophoresis (CE): CE, particularly when coupled with chiral selectors like cyclodextrins, provides an effective means for enantioseparation.[9][10]

Q6: How can the purity of the final Raceanisodamine product be accurately assessed?

A6: High-sensitivity analytical methods are necessary for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard techniques for the routine analysis and quantification of Raceanisodamine and its potential impurities.[1] These methods allow for the confirmation of purity, with purities of over 95% for each separated isomer being achievable.[8]

Troubleshooting Guides

Problem 1: Low Yield During Synthesis

Low yields are a common issue in complex multi-step syntheses. The following guide provides a systematic approach to troubleshooting.

low_yield_troubleshooting start Low Synthesis Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions solution_reagents Use pure, dry reagents. Confirm stoichiometry. check_reagents->solution_reagents check_workup 3. Analyze Work-up & Isolation Procedure check_conditions->check_workup solution_conditions Adjust Temperature, Time, pH. Ensure anhydrous environment. check_conditions->solution_conditions analyze_byproducts 4. Identify Byproducts (LC-MS/NMR) check_workup->analyze_byproducts solution_workup Check for product loss during extraction/precipitation. Avoid product degradation. check_workup->solution_workup solution_byproducts Modify conditions to suppress side reactions. analyze_byproducts->solution_byproducts end_node Improved Yield analyze_byproducts->end_node

Caption: A workflow for troubleshooting low yields in Raceanisodamine synthesis.

Problem 2: Poor Isomer Separation in Purification

Achieving baseline separation of the four stereoisomers is the primary goal of purification. If separation is poor, consider the following logical steps.

poor_separation_troubleshooting start Poor Isomer Separation (HPLC/CE) check_method Is the method validated for Raceanisodamine isomers? start->check_method hplc_params HPLC: Optimize Parameters check_method->hplc_params Yes, HPLC ce_params CE: Optimize Parameters check_method->ce_params Yes, CE develop_new Develop New Method check_method->develop_new No hplc_solutions • Verify Chiral Stationary Phase (CSP) • Adjust Mobile Phase Composition • Optimize Flow Rate & Temperature hplc_params->hplc_solutions end_node Achieved Baseline Separation hplc_params->end_node ce_solutions • Verify Chiral Selector Type  & Concentration • Adjust Buffer pH & Voltage ce_params->ce_solutions ce_params->end_node develop_new->end_node

Caption: Logic diagram for troubleshooting poor isomer separation.

Data & Protocols

Quantitative Data Summary

The following tables summarize key parameters from published experimental methods for the analysis of Raceanisodamine.

Table 1: Comparison of Primary Purification & Analytical Techniques

TechniquePrincipleKey AdvantagesCommon Challenges
Preparative HPLC Differential partitioning of analytes between a stationary and mobile phase.Scalable for large quantities, high resolution.Can be costly, requires significant solvent usage.
Chiral HPLC Enantioselective interaction between isomers and a chiral stationary phase (CSP).Direct separation of enantiomers.[11]Finding a suitable and effective CSP can require screening.
Diastereomer Crystallization Conversion of enantiomers into diastereomers with different solubilities, allowing separation by crystallization.Economical and effective for large scale.[8]Requires an additional chemical reaction step and its subsequent removal.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field, often using a chiral selector.High efficiency, very small sample volume, low solvent consumption.Lower loading capacity compared to preparative HPLC.
Experimental Protocols

Protocol 1: Analytical HPLC for Purity Assessment

This protocol is adapted from a method developed for the determination of Raceanisodamine in biological samples and is suitable for analytical purity checks.[12]

  • System: High-Performance Liquid Chromatography (HPLC) with UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 10mM monopotassium phosphate (B84403) solution, with pH adjusted to 3.0 with perchloric acid. An example ratio is 11.5:88.5 (v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[12]

  • Detection: UV detector set at 214 nm.[12]

  • Procedure: a. Prepare the mobile phase and degas thoroughly. b. Equilibrate the column with the mobile phase until a stable baseline is achieved. c. Dissolve a known quantity of the Raceanisodamine sample in the mobile phase. d. Inject the sample into the HPLC system. e. Record the chromatogram and calculate the peak areas to determine purity.

Table 2: Example HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)[12]
Mobile Phase Acetonitrile : 10mM KH2PO4 (pH 3.0) (11.5:88.5, v/v)[12]
Flow Rate 1.0 mL/min[12]
Temperature 30°C[12]
Detection UV at 214 nm[12]

Protocol 2: Capillary Electrophoresis for Enantioseparation

This protocol is based on a validated method for the simultaneous separation of Raceanisodamine enantiomers.[10]

  • System: Capillary Electrophoresis (CE) instrument.

  • Capillary: Uncoated fused-silica capillary (e.g., 45 cm length).[10]

  • Background Electrolyte (BGE): 75 mM phosphate buffer containing a chiral selector.[10]

  • Chiral Selector: 25 mM carboxymethylated-gamma-cyclodextrin.[10]

  • BGE pH: 2.5.[10]

  • Voltage: 20 kV.[10]

  • Temperature: 25°C.[10]

  • Procedure: a. Condition the capillary according to the manufacturer's instructions. b. Fill the capillary with the prepared BGE. c. Inject the Raceanisodamine sample using pressure or voltage. d. Apply the separation voltage and record the electropherogram. e. Identify peaks corresponding to the different enantiomers based on their migration times.

Table 3: Example CE Enantioseparation Parameters

ParameterValue
Capillary 45 cm uncoated fused-silica[10]
Buffer 75 mM phosphate[10]
Chiral Selector 25 mM carboxymethylated-γ-cyclodextrin[10]
pH 2.5[10]
Voltage 20 kV[10]
Temperature 25°C[10]
Biosynthesis Context Diagram

Understanding the natural origin of anisodamine provides context for potential related impurities.

biosynthesis_pathway Hyoscyamine L-Hyoscyamine Enzyme Hyoscyamine 6β-hydroxylase (H6H) Hyoscyamine->Enzyme Anisodamine Anisodamine (7β-hydroxyhyoscyamine) Scopolamine Scopolamine Anisodamine->Scopolamine Epoxidation (via H6H) Enzyme->Anisodamine 6β-hydroxylation

Caption: Simplified biosynthetic pathway from Hyoscyamine to Scopolamine.

References

How storage conditions affect Raceanisodamine potency and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage, potency, and degradation of Raceanisodamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that affect the stability of Raceanisodamine?

A1: The stability of Raceanisodamine, like many pharmaceutical compounds, is primarily influenced by three main environmental factors: temperature, humidity, and light.[1][2] Exposure to conditions outside of the recommended storage parameters can lead to a loss of potency and the formation of degradation products.[2]

Q2: What are the expected degradation pathways for Raceanisodamine under stress conditions?

A2: As a tropane (B1204802) alkaloid ester, Raceanisodamine is susceptible to several degradation pathways. The most common include:

  • Hydrolysis: Cleavage of the ester linkage, particularly under acidic or basic conditions, is a primary degradation pathway for many esters.[3]

  • Oxidation: The molecule may be susceptible to oxidation, which can be initiated by exposure to air (oxygen), peroxide impurities in excipients, or certain storage conditions.[4]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.[2][5]

  • Thermal Degradation: High temperatures can accelerate all degradation pathways and may cause other chemical changes in the molecule.[6]

Q3: How can I accurately determine the potency of my Raceanisodamine sample?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to determine the potency of Raceanisodamine.[7][8] This method should be able to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients present in the formulation.[7][9]

Troubleshooting Guides

Issue 1: Unexpected Loss of Potency in Raceanisodamine Samples

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Storage Temperature Verify that storage refrigerators or freezers are calibrated and maintaining the correct temperature. Review temperature logs for any excursions. For temporary deviations, the impact on stability may be minimal, but prolonged exposure to higher temperatures will accelerate degradation.[6]
Exposure to High Humidity Ensure that containers are tightly sealed and stored in a humidity-controlled environment. If hygroscopicity is suspected, consider using desiccants in the storage container.[1]
Photodegradation Store Raceanisodamine in amber vials or other light-protecting containers.[5] Minimize exposure to ambient light during sample preparation and analysis.
Chemical Incompatibility If formulated with other excipients, investigate potential chemical incompatibilities that could be accelerating degradation.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation This is the most likely cause. The unknown peaks are probably degradation products. Perform forced degradation studies (see experimental protocols below) to intentionally generate these products and confirm their retention times.
Contamination Ensure all glassware, solvents, and equipment are clean. Analyze a blank (mobile phase) to rule out contamination from the HPLC system.
Placebo or Excipient Interference If analyzing a formulated product, inject a placebo sample (all components except Raceanisodamine) to see if any peaks from excipients co-elute with the unknown peaks.

Quantitative Data Summary

The following tables present illustrative data on the degradation of Raceanisodamine under various stress conditions. Note: This data is hypothetical and for educational purposes to demonstrate expected trends. Actual degradation rates should be determined experimentally.

Table 1: Effect of Temperature on Raceanisodamine Potency (Solid State, 30 Days)

Temperature% Potency Remaining% Total Degradation Products
4°C99.8%0.2%
25°C / 60% RH98.5%1.5%
40°C / 75% RH95.2%4.8%
60°C88.7%11.3%

Table 2: Effect of pH on Raceanisodamine Hydrolysis (Aqueous Solution, 24 hours at 40°C)

pH% Potency RemainingMajor Degradation Product(s)
2.0 (0.01 N HCl)92.1%Hydrolysis Product A
7.0 (Water)99.5%Minimal Degradation
12.0 (0.01 N NaOH)89.8%Hydrolysis Product A

Table 3: Effect of Oxidation and Light on Raceanisodamine (Aqueous Solution, 24 hours)

Condition% Potency RemainingMajor Degradation Product(s)
3% H₂O₂91.5%Oxidative Product B
UV Light Exposure94.3%Photolytic Product C

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on Raceanisodamine to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of Raceanisodamine in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 4, 8 hours), protected from light.

    • Thermal Degradation: Expose the solid drug powder to a high temperature (e.g., 80°C) in a calibrated oven for a specified duration (e.g., 24, 48, 72 hours). Also, heat a solution of the drug at 60°C.

    • Photolytic Degradation: Expose a solution of the drug to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Validation

This protocol describes the key parameters for validating an HPLC method to ensure it is suitable for stability studies of Raceanisodamine.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically done by analyzing stressed samples and a placebo.

  • Linearity: Analyze a series of solutions with different concentrations of Raceanisodamine (typically 5-6 levels) to demonstrate a linear relationship between the concentration and the detector response. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of Raceanisodamine (spiked placebo) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).

    • Intermediate Precision (Inter-assay precision): Assess the method's precision on different days, with different analysts, and on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Raceanisodamine that can be reliably detected and quantified, respectively.

  • Robustness: Deliberately vary method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability during normal use.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Raceanisodamine Sample stock Prepare Stock Solution start->stock acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study of Raceanisodamine.

logical_relationship cluster_factors Environmental Factors cluster_effects Effects on Raceanisodamine cluster_outcome Overall Impact temp Temperature potency Loss of Potency temp->potency degradation Formation of Degradation Products temp->degradation humidity Humidity humidity->potency humidity->degradation light Light light->potency light->degradation quality Compromised Quality and Efficacy potency->quality degradation->quality

Caption: Factors Affecting Raceanisodamine Stability and Potency.

References

Technical Support Center: Atropine and Raceanisodamine in Organophosphate Poisoning Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the therapeutic effects of atropine (B194438) and raceanisodamine in the context of organophosphate (OP) poisoning.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of organophosphate (OP) poisoning?

A1: Organophosphates are potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of both muscarinic and nicotinic acetylcholine receptors. This overstimulation is the cause of the wide range of toxic effects observed in OP poisoning.

Q2: How does atropine counteract OP poisoning?

A2: Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors. By binding to these receptors, atropine blocks the effects of excess acetylcholine, thereby mitigating the muscarinic symptoms of OP poisoning, such as bradycardia, bronchospasm, and excessive secretions.[2]

Q3: What is "atropinization," and why are high doses of atropine often required?

A3: Atropinization refers to the administration of atropine until specific clinical endpoints are reached, indicating a sufficient blockade of muscarinic receptors. These endpoints typically include a clear chest on auscultation, a heart rate above 80 beats per minute, and dry mucous membranes. In severe OP poisoning, the massive accumulation of acetylcholine necessitates high and often repeated doses of atropine to competitively overcome the excessive stimulation of muscarinic receptors.

Q4: Under what circumstances do high doses of atropine fail?

A4: High doses of atropine may fail to achieve atropinization in severe OP poisoning due to several factors:

  • Muscarinic Receptor Downregulation: Prolonged and intense stimulation of muscarinic receptors by excess acetylcholine can lead to their downregulation, reducing the number of available binding sites for atropine.[3][4]

  • Inhibition of Atropine Metabolism: Some studies suggest that organophosphates may inhibit the hepatic microsomal enzymes responsible for metabolizing atropine, leading to altered pharmacokinetics.[5][6]

  • Severity of Poisoning: In extremely severe cases, the concentration of acetylcholine at the synapse may be so high that it outcompetes even large doses of atropine for receptor binding.

Q5: What is raceanisodamine, and how is it used in OP poisoning?

A5: Raceanisodamine (also known as anisodamine) is a naturally derived non-selective muscarinic receptor antagonist.[7] It is considered less potent and less toxic than atropine.[7][8] In clinical practice, particularly in China, it has been used as an alternative or adjunct to atropine, especially in cases where high doses of atropine have failed to achieve atropinization.[4][7][8][9]

Troubleshooting Guides

Problem 1: Inconsistent or weak response to atropine in an animal model of OP poisoning.
Possible Cause Troubleshooting Step
Inadequate Atropine Dosage Ensure the atropine dose is sufficient to counteract the level of OP exposure. In severe poisoning models, significantly higher doses than those used for other indications may be necessary. Consider a dose-escalation study to determine the optimal therapeutic window.
Timing of Atropine Administration Atropine should be administered promptly after OP exposure. Delays can lead to irreversible cellular changes and receptor desensitization, diminishing the drug's efficacy.
Route of Administration Intravenous (IV) or intramuscular (IM) routes are preferred for rapid systemic distribution. Ensure proper administration technique to achieve desired bioavailability.
Choice of Animal Model Different animal species have varying sensitivities to OPs and atropine. Guinea pigs and non-human primates are considered good models due to their low levels of circulating carboxylesterases, similar to humans.[10]
OP Compound Variability The specific organophosphate used can influence the severity of poisoning and the required dose of atropine. Refer to literature for established lethal doses (LD50) and effective therapeutic ranges for the specific OP in your chosen animal model.
Problem 2: Difficulty in achieving "atropinization" in a clinical setting despite high doses of atropine.
Possible Cause Troubleshooting Step
Severe Poisoning In cases of massive OP ingestion, the acetylcholine surge may be overwhelming. Continuous infusion of atropine may be more effective than intermittent boluses.
Patient-Specific Factors Individual variations in metabolism and receptor sensitivity can affect the response to atropine. Monitor clinical endpoints closely and titrate the dose accordingly.
Delayed Treatment The longer the delay between poisoning and treatment, the more challenging it is to achieve atropinization. Early and aggressive treatment is crucial.
Consideration of Adjunctive Therapy In cases of atropine resistance, the use of raceanisodamine may be considered. Clinical studies have shown that the addition of raceanisodamine can help achieve atropinization and reduce hospital stay in patients who have not responded to high doses of atropine alone.[4]

Data Presentation

Table 1: Comparative Binding Affinities of Atropine at Muscarinic Receptor Subtypes
Receptor SubtypeAtropine Kᵢ (nM)Reference
M₁1.27 ± 0.36--INVALID-LINK--
M₂3.24 ± 1.16--INVALID-LINK--
M₃2.21 ± 0.53--INVALID-LINK--
M₄0.77 ± 0.43--INVALID-LINK--
M₅2.84 ± 0.84--INVALID-LINK--
Table 2: Clinical Comparison of Atropine and Anisodamine (B1666042) (Raceanisodamine) in Atropine-Resistant OP Poisoning
ParameterAtropine GroupAnisodamine Groupp-valueReference
Number of Patients3628---INVALID-LINK--
Time to Atropinization (hours)29.2 ± 7.024.3 ± 4.3< 0.05--INVALID-LINK--
Hospital Stay (days)6.9 ± 2.35.3 ± 2.5< 0.05--INVALID-LINK--

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., atropine, raceanisodamine) for a specific muscarinic receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (M₁-M₅).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 10 mM MgCl₂ and 1 mM EDTA, at pH 7.4.

  • Radioligand: Utilize a radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of tubes containing a high concentration of a known muscarinic antagonist (e.g., 10 µM atropine) is included.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1 hour).

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Evaluation of Antidotes in a Mouse Model of OP Poisoning

Objective: To assess the in vivo efficacy of atropine and/or raceanisodamine in a mouse model of acute OP poisoning.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., CD-1).

  • OP Compound: Select a relevant organophosphate, such as paraoxon.

  • Experimental Groups:

    • Control (vehicle only)

    • OP only

    • OP + Atropine (various doses)

    • OP + Raceanisodamine (various doses)

    • OP + Atropine + Raceanisodamine

  • Procedure:

    • Administer the OP compound via a relevant route (e.g., subcutaneous injection).

    • At a specified time post-exposure (e.g., 1 minute), administer the antidote(s) via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring:

    • Observe the animals for clinical signs of OP toxicity (e.g., tremors, salivation, convulsions) and record the time of onset and severity.

    • Monitor survival rates over a specified period (e.g., 24 hours).

  • Biochemical Analysis (Optional):

    • At the end of the experiment, collect blood and brain tissue to measure AChE activity to confirm OP-induced inhibition and assess any reactivation by the antidotes.

  • Data Analysis:

    • Compare the survival rates and severity of clinical signs between the different treatment groups.

    • Analyze AChE activity levels to correlate with clinical outcomes.

    • Construct dose-response curves to determine the ED₅₀ (effective dose) of the antidotes.

Mandatory Visualizations

Muscarinic_Receptor_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Activate AC Adenylyl Cyclase Gi_o->AC Inhibit cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response2 Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response2

Caption: Muscarinic receptor subtype signaling pathways.

Experimental_Workflow_Antidote_Evaluation start Start: OP Poisoning Animal Model grouping Randomly Assign to Treatment Groups start->grouping op_exposure Induce OP Poisoning grouping->op_exposure antidote_admin Administer Antidotes (Atropine, Raceanisodamine, etc.) op_exposure->antidote_admin monitoring Monitor Clinical Signs and Survival antidote_admin->monitoring biochem Biochemical Analysis (AChE Activity) monitoring->biochem data_analysis Data Analysis and Interpretation monitoring->data_analysis biochem->data_analysis end End: Evaluate Antidote Efficacy data_analysis->end

Caption: Experimental workflow for evaluating antidotes in OP poisoning.

References

Validation & Comparative

Comparative Efficacy and Safety of Raceanisodamine and Atropine in the Treatment of Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of raceanisodamine and atropine (B194438), two anticholinergic agents employed in the management of organophosphate (OP) poisoning. This document synthesizes available clinical data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for researchers and drug development professionals in the field of toxicology and emergency medicine.

Executive Summary

Organophosphate poisoning is a significant global health issue, with atropine being the cornerstone of treatment for decades. Raceanisodamine, a derivative of anisodamine (B1666042), has emerged as a potential alternative or adjunctive therapy, particularly in cases where patients show a poor response to high doses of atropine. Clinical evidence, primarily from studies conducted in China, suggests that raceanisodamine may offer advantages in shortening the time to achieve clinical stability and reducing the overall duration of hospitalization in certain patient populations. However, a comprehensive understanding of its comparative efficacy, safety profile, and mechanisms of action is crucial for its broader consideration in clinical practice and future drug development. This guide aims to provide an objective comparison based on the available scientific literature.

Pharmacological Profile and Mechanism of Action

Both raceanisodamine and atropine are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), counteracting the effects of excessive acetylcholine accumulation caused by organophosphate-induced inhibition of acetylcholinesterase (AChE).

Atropine: A well-established, non-selective muscarinic antagonist that acts on both central and peripheral mAChRs. Its primary therapeutic effect in OP poisoning is the reversal of muscarinic symptoms such as bronchorrhea, bronchospasm, salivation, and bradycardia.

Raceanisodamine (Anisodamine): In addition to its non-selective muscarinic and nicotinic cholinergic antagonist properties, raceanisodamine also exhibits weak alpha-1 adrenergic receptor antagonism.[1] This dual mechanism may contribute to its observed effects on microcirculation. It is reported to be less potent and less toxic than atropine.[2]

The following diagram illustrates the signaling pathway of organophosphate poisoning and the points of intervention for atropine and raceanisodamine.

Mechanism of Organophosphate Poisoning and Antidote Action cluster_synapse Synaptic Cleft OP Organophosphate (e.g., Pesticide) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Normally Degrades mAChR Muscarinic ACh Receptors ACh->mAChR Activates nAChR Nicotinic ACh Receptors ACh->nAChR Activates Muscarinic_Effects Muscarinic Effects (Bronchorrhea, Bradycardia, etc.) mAChR->Muscarinic_Effects Nicotinic_Effects Nicotinic Effects (Fasciculations, Paralysis) nAChR->Nicotinic_Effects alpha1AR Alpha-1 Adrenergic Receptors Adrenergic_Effects Adrenergic Effects (Vasoconstriction) alpha1AR->Adrenergic_Effects Atropine Atropine Atropine->mAChR Antagonizes Raceanisodamine Raceanisodamine Raceanisodamine->mAChR Antagonizes Raceanisodamine->nAChR Antagonizes Raceanisodamine->alpha1AR Weakly Antagonizes

Caption: Organophosphate poisoning pathway and antagonist intervention points.

Comparative Efficacy: Clinical Data

A key comparative study by Wang et al. (2014) investigated the efficiency of anisodamine (the active component of raceanisodamine) in organophosphate-poisoned patients for whom atropinization could not be achieved with high doses of atropine.[3][4]

Table 1: Efficacy of Raceanisodamine vs. Atropine in Atropine-Refractory Organophosphate Poisoning

Outcome MeasureRaceanisodamine Group (n=28)Atropine Group (n=36)p-value
Time to Atropinization (hours) 24.3 ± 4.329.2 ± 7.0<0.05
Hospital Stay (days) 5.3 ± 2.56.9 ± 2.3<0.05

Data from Wang et al. (2014). Values are presented as mean ± standard deviation.

The results indicate that in this specific patient population, the addition of raceanisodamine significantly shortened the time required to achieve atropinization and reduced the overall duration of hospitalization.[4] It is important to note that this study focused on patients who were not responding adequately to initial high-dose atropine therapy. Data on the comparative efficacy in a broader, unselected population of organophosphate poisoning patients is limited. Information on comparative mortality rates was not available in the reviewed literature.

Experimental Protocols

The following is a summary of the experimental protocol from the pivotal comparative study.

Study Design: A retrospective analysis of 64 organophosphate-poisoned patients who did not achieve atropinization after 12 hours of high-dose atropine treatment.[4]

Patient Population:

  • Inclusion Criteria: Patients with a clear history and clinical signs of organophosphate poisoning who failed to achieve atropinization after 12 hours of receiving high doses of atropine.

  • Exclusion Criteria: Not explicitly detailed in the available literature.

Treatment Regimens:

  • Atropine Group (n=36): Continued to receive high-dose atropine therapy. The specific dosing regimen was not detailed in the available abstract.

  • Raceanisodamine Group (n=28): Received anisodamine in addition to atropine. The exact dosage and administration schedule for anisodamine were not specified in the abstract.

Endpoints:

  • Primary Endpoints:

    • Time to atropinization: Defined by the resolution of severe muscarinic symptoms (e.g., cessation of bronchorrhea, heart rate > 80 bpm, systolic blood pressure > 90 mmHg, and pupils no longer pinpoint).

    • Duration of hospital stay.

The following diagram outlines the general workflow of this clinical study.

Experimental Workflow for Comparative Study Start Patient with Severe Organophosphate Poisoning Initial_Treatment Initial Treatment with High-Dose Atropine (12 hours) Start->Initial_Treatment Assessment Assessment of Atropinization Initial_Treatment->Assessment Atropinized Atropinization Achieved Assessment->Atropinized Yes Not_Atropinized Atropinization Not Achieved Assessment->Not_Atropinized No Randomization Patient Group Assignment Not_Atropinized->Randomization Atropine_Group Continued High-Dose Atropine Treatment Randomization->Atropine_Group Group 1 Raceanisodamine_Group Raceanisodamine + Atropine Treatment Randomization->Raceanisodamine_Group Group 2 Outcome_Measurement Measurement of Endpoints: - Time to Atropinization - Hospital Stay Atropine_Group->Outcome_Measurement Raceanisodamine_Group->Outcome_Measurement Analysis Statistical Analysis Outcome_Measurement->Analysis

Caption: A simplified workflow of the comparative clinical study.

Safety and Adverse Effects

Atropine: The adverse effects of atropine are an extension of its anticholinergic properties and can include tachycardia, mydriasis, blurred vision, urinary retention, dry mouth, and central nervous system effects such as confusion, delirium, and hallucinations, especially at higher doses.

Raceanisodamine: It is reported to be less potent and less toxic than atropine.[2] Due to its weaker penetration of the blood-brain barrier, it may have a lower incidence of central nervous system side effects compared to atropine. However, as a muscarinic and nicotinic antagonist, it can still produce typical anticholinergic side effects. Its alpha-1 adrenergic blocking activity could potentially lead to vasodilation and hypotension, although the clinical significance of this effect in organophosphate poisoning is not well-documented.

Discussion and Future Directions

The available evidence, though limited, suggests a potential role for raceanisodamine in the management of organophosphate poisoning, particularly in patients who are refractory to standard high-dose atropine therapy. The observed benefits in reducing the time to clinical stabilization and shortening hospital stays are clinically significant.

  • Larger, Randomized Controlled Trials: There is a clear need for well-designed, prospective, randomized controlled trials in a broader population of organophosphate poisoning patients to confirm the efficacy and safety of raceanisodamine as a first-line or adjunctive therapy.

  • Dose-Ranging Studies: Optimal dosing regimens for raceanisodamine in this indication need to be established.

  • Comprehensive Safety Profile: A more detailed and comparative assessment of the adverse effect profiles of raceanisodamine and atropine is required.

  • Mortality Data: Future studies must include mortality as a primary endpoint to determine the impact of raceanisodamine on survival.

  • Pharmacokinetic and Pharmacodynamic Studies: Further research into the pharmacokinetic and pharmacodynamic properties of raceanisodamine in the context of organophosphate poisoning will provide a better understanding of its mechanism of action and inform optimal dosing strategies.

References

Validating the therapeutic effects of Raceanisodamine in septic shock clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Raceanisodamine (also known as Anisodamine) for the therapeutic intervention in septic shock, with a focus on its performance against conventional treatments as evidenced by clinical trial data. Detailed experimental methodologies and elucidated signaling pathways are presented to support researchers in their evaluation of this potential therapeutic agent.

Comparative Efficacy: Raceanisodamine vs. Usual Care

Two pivotal multicenter randomized controlled trials (RCTs) have assessed the efficacy of Raceanisodamine in adult patients with septic shock. The primary alternative treatment in these studies was "usual care," comprising standard sepsis management protocols, including fluid resuscitation and the use of vasopressors such as norepinephrine (B1679862) to maintain mean arterial pressure.[1] The key quantitative outcomes from these trials are summarized below for direct comparison.

Table 1: Primary and Secondary Outcomes of Key Clinical Trials
OutcomeACIdoSIS Trial (Anisodamine)[2][3]Anisodamine (B1666042) Hydrobromide Trial[4][5]
Primary Endpoint
Hospital MortalityNo significant difference (36% in usual care vs. 30% in anisodamine group; p=0.348)-
28-Day Mortality-Significantly lower in the Anisodamine HBr group
Secondary Endpoints
7-Day Mortality-Significantly lower in the Anisodamine HBr group
ICU MortalityNo significant difference (22% in usual care vs. 18% in anisodamine group; p=0.397)-
Ventilator-Free Days at 28 DaysNo significant difference-
Vasopressor-Free DaysLess likely to receive vasopressors on day 5 and 6 in the anisodamine group[2]Longer vasopressor-free days within 7 days in the Anisodamine HBr group[4]
Serum Lactate (B86563) LevelsSignificantly lower in the anisodamine group after day 3[2]Lower lactate levels at 6 and 24 hours in the Anisodamine HBr group[4]
Sequential Organ Failure Assessment (SOFA) ScoreNo significant difference from day 0 to 6Significant differences observed starting from day 2

Experimental Protocols

The methodologies employed in the key clinical trials provide the framework for understanding the evidence base for Raceanisodamine.

ACIdoSIS Trial: Experimental Protocol
  • Study Design: A multicenter, open-label, randomized controlled trial conducted in 12 tertiary care hospitals.[3]

  • Participants: Adult patients diagnosed with septic shock.[3]

  • Intervention: Patients were randomly assigned to either the usual care group or the Raceanisodamine group. Raceanisodamine was administered at a dose of 0.1–0.5 mg per kilogram of body weight per hour, with the dose adjusted by clinicians based on the patient's shock status.[2]

  • Control (Usual Care): Conventional care for septic shock, which included fluid resuscitation, use of vasopressors (e.g., norepinephrine), and empirical antibiotics.[3]

  • Endpoints: The primary endpoint was hospital mortality. Secondary endpoints included ventilator-free days at 28 days, vasopressor-free days at 28 days, serum lactate levels, and Sequential Organ Failure Assessment (SOFA) score from days 0 to 6.[2]

  • Statistical Analysis: Differences in outcomes were compared using the χ2 test, Student's t-test, or rank-sum test as appropriate. The false discovery rate was controlled for multiple testing.[2]

Anisodamine Hydrobromide Trial: Experimental Protocol
  • Study Design: A prospective, multicenter, randomized controlled trial conducted in 16 hospitals in China.[4][5]

  • Participants: Adult patients with septic shock.[4]

  • Intervention: Patients in the treatment group received Anisodamine Hydrobromide (Ani HBr) in addition to conventional treatment.[4]

  • Control (Usual Care): Conventional treatment for septic shock, including fluid resuscitation, use of vasopressors, empirical antibiotics, and organ support.[4]

  • Endpoints: The primary endpoint was 28-day mortality. Secondary outcomes included 7-day mortality, hospital mortality, hospital length of stay, and vasopressor-free days within 7 days.[5]

Visualizing the Evidence: Diagrams and Pathways

To further elucidate the experimental process and the proposed mechanism of action of Raceanisodamine, the following diagrams are provided.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_intervention Intervention Groups cluster_outcome Outcome Assessment Screening Screening of Critically Ill Patients with Septic Shock Randomization Blocked Randomization (1:1 ratio) Screening->Randomization Raceanisodamine Raceanisodamine + Usual Care Randomization->Raceanisodamine UsualCare Usual Care (Placebo/Standard Vasopressors) Randomization->UsualCare PrimaryOutcome Primary Endpoint Assessment (e.g., Mortality) Raceanisodamine->PrimaryOutcome SecondaryOutcome Secondary Endpoint Assessment (e.g., Vasopressor-Free Days, Lactate Levels) Raceanisodamine->SecondaryOutcome UsualCare->PrimaryOutcome UsualCare->SecondaryOutcome

Figure 1: Generalized Experimental Workflow of Raceanisodamine Clinical Trials.
Proposed Mechanism of Action: Anti-Inflammatory Signaling Pathway

Raceanisodamine is believed to exert its therapeutic effects in septic shock through the modulation of inflammatory pathways. Preclinical studies suggest that it may act via the cholinergic anti-inflammatory pathway and by inhibiting key signaling cascades involved in the inflammatory response.[3][6]

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Raceanisodamine Intervention cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response LPS Lipopolysaccharide (LPS) MAPK MAPK Pathway LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates Raceanisodamine Raceanisodamine Raceanisodamine->MAPK Inhibits Raceanisodamine->NFkB Inhibits Cholinergic Cholinergic Anti-inflammatory Pathway Raceanisodamine->Cholinergic Activates InflammatoryCytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) MAPK->InflammatoryCytokines Leads to NFkB->InflammatoryCytokines Leads to Cholinergic->InflammatoryCytokines Inhibits

Figure 2: Proposed Anti-Inflammatory Signaling Pathway of Raceanisodamine.

Conclusion

The available clinical evidence on Raceanisodamine for the treatment of septic shock presents a nuanced picture. While one major trial did not demonstrate a significant reduction in hospital mortality, another showed a notable decrease in 28-day mortality and improvements in other important clinical indicators.[2][4] Both studies suggest potential benefits in improving hemodynamic stability, as indicated by reduced vasopressor requirements and lower lactate levels.[2][4] The divergent findings may be attributable to differences in study design, patient populations, and dosing regimens.

The preclinical data, which points to a potent anti-inflammatory mechanism of action, provides a strong rationale for continued investigation.[3][6] Further well-designed, large-scale randomized controlled trials are warranted to definitively establish the role of Raceanisodamine as an adjunctive therapy in septic shock and to optimize its clinical application for this life-threatening condition.

References

Comparative Analysis of Raceanisodamine's Muscarinic Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Cross-Reactivity Profile of Raceanisodamine Against Other Anticholinergic Agents.

This guide provides a detailed comparison of Raceanisodamine's binding affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs) with that of other commonly used anticholinergic agents. The information presented is intended to support research and development efforts by offering a clear, data-driven perspective on the cross-reactivity of these compounds. The experimental data is summarized in a comparative table, and detailed protocols for the key experimental assays are provided. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.

Comparative Binding Affinities of Anticholinergic Agents at Muscarinic Receptor Subtypes

The following table summarizes the binding affinities (Ki or pKB values) of Raceanisodamine (and its related compound, Anisodamine) and other selected anticholinergic agents for the five muscarinic receptor subtypes (M1-M5). It is important to note that the data has been compiled from various sources, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies. A lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Source(s)
Anisodamine (B1666042) pKB = 7.86pKB = 7.78Not ReportedNot ReportedNot Reported[1]
Atropine 1.27 ± 0.363.24 ± 1.162.21 ± 0.530.77 ± 0.432.84 ± 0.84[1]
Scopolamine 0.835.30.340.380.34[2]
Glycopyrrolate pKB > 11pA2 = 9.09pA2 = 10.31Not ReportedNot Reported[3]
Ipratropium Bromide IC50 = 2.9IC50 = 2.0IC50 = 1.7Not ReportedNot Reported[4]

Disclaimer: The binding affinity values presented in this table are collated from multiple studies. Experimental conditions such as tissue source, radioligand used, and assay buffer composition can influence these values. Therefore, this table should be used as a comparative guide rather than for direct quantitative comparison. Raceanisodamine is the racemic form of anisodamine.[5] Studies indicate that anisodamine is a non-selective muscarinic antagonist.[1][3][6][7][8]

Experimental Protocols

A fundamental method for determining the cross-reactivity and binding affinity of a compound like Raceanisodamine at muscarinic receptors is the competitive radioligand binding assay .

Objective:

To determine the inhibition constant (Ki) of a test compound (e.g., Raceanisodamine) for a specific muscarinic receptor subtype. The Ki value represents the affinity of the test compound for the receptor.

Materials:
  • Receptor Source: Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: A tritiated antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: Raceanisodamine and other anticholinergic agents for comparison (e.g., atropine, scopolamine).

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:
  • Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + [³H]-NMS.

    • Non-specific Binding: Receptor membranes + [³H]-NMS + high concentration of unlabeled atropine.

    • Competitive Binding: Receptor membranes + [³H]-NMS + varying concentrations of the test compound (e.g., Raceanisodamine).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes (e.g., from CHO cells) Incubation Incubation (reach equilibrium) Receptor_Membranes->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation Test_Compound Test Compound (Raceanisodamine) Test_Compound->Incubation Filtration Filtration (separate bound/unbound) Incubation->Filtration Washing Washing (remove unbound) Filtration->Washing Scintillation_Counting Scintillation Counting (measure radioactivity) Washing->Scintillation_Counting Data_Plotting Data Plotting (% specific binding vs. [compound]) Scintillation_Counting->Data_Plotting IC50_Determination IC50 Determination Data_Plotting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Experimental workflow for competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

muscarinic_signaling cluster_gq Gq/11-Coupled Pathway cluster_gi Gi/o-Coupled Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP produces PKA ↓ Protein Kinase A (PKA) cAMP->PKA Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Raceanisodamine Raceanisodamine (Antagonist) Raceanisodamine->M1_M3_M5 blocks Raceanisodamine->M2_M4 blocks

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.

References

Comparing the pharmacokinetics of Raceanisodamine with atropine and anisodine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Pharmacokinetics of Raceanisodamine, Atropine (B194438), and Anisodine (B1665107)

Introduction

Raceanisodamine, atropine, and anisodine are all tropane (B1204802) alkaloids, a class of naturally occurring compounds known for their anticholinergic properties. They act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, leading to a variety of physiological effects.[1][2] While atropine is a well-established and widely used anticholinergic agent, raceanisodamine (a racemic mixture of anisodamine) and anisodine are primarily used in China for various therapeutic indications, including circulatory shock.[3][4] Understanding the pharmacokinetic profiles of these compounds is crucial for their safe and effective clinical use. This guide provides an objective comparison of the pharmacokinetics of raceanisodamine, atropine, and anisodine, supported by experimental data.

Pharmacokinetic Parameters: A Comparative Overview

The following table summarizes the key pharmacokinetic parameters of atropine, anisodamine (B1666042), and anisodine based on a comparative study in rats. This data provides a basis for understanding the relative absorption, distribution, metabolism, and excretion of these three compounds.

Pharmacokinetic ParameterAtropineAnisodamineAnisodine
Maximum Plasma Concentration (Cmax) after IV administration (ng/mL) 274.25 ± 53.66267.50 ± 33.16340.50 ± 44.52
Oral Bioavailability (%) 21.6210.7880.45
Urinary Excretion Rate (%) 11.3354.8632.67
Plasma Half-life (t½) in humans (hours) ~2-4~2-3Not widely reported
Plasma Protein Binding (%) 14-44Not widely reportedNot widely reported

Data for Cmax, oral bioavailability, and urinary excretion rate are derived from a comparative study in rats.[5][6] Atropine's plasma half-life and protein binding are from human studies.[7] Anisodamine's half-life in humans is reported to be around 2-3 hours.[4]

Detailed Pharmacokinetic Comparison

Absorption
  • Atropine: Atropine is readily absorbed after oral and intramuscular administration, with peak plasma concentrations achieved within 30-60 minutes.[8] However, its oral bioavailability can be variable.[9]

  • Raceanisodamine (Anisodamine): Anisodamine is poorly absorbed from the gastrointestinal tract, which is reflected in its low oral bioavailability of 10.78% in rats.[5][6][10][11] Intravenous administration is therefore the preferred route for systemic effects.[10]

  • Anisodine: In contrast to anisodamine, anisodine exhibits high oral bioavailability in rats (80.45%), suggesting good absorption from the gastrointestinal tract.[5][6]

Distribution
  • Atropine: Atropine is widely distributed throughout the body and crosses the blood-brain barrier.[8][9] Its plasma protein binding is reported to be between 14% and 44%.[9][12]

  • Raceanisodamine (Anisodamine): Anisodamine also distributes to various tissues. Studies in rats have shown that after intravenous injection, the highest concentrations are initially found in the kidneys, followed by the pancreas, lungs, heart, spleen, and liver, with lower concentrations in the brain and plasma.[13][14] This suggests that anisodamine may have a lower propensity to cross the blood-brain barrier compared to atropine.[3]

  • Anisodine: Limited information is available on the specific tissue distribution of anisodine.

Metabolism
  • Atropine: Atropine is metabolized in the liver, primarily through enzymatic hydrolysis.[7][12] Its main metabolites are atropine-n-oxide, noratropine, and tropic acid.[7]

  • Raceanisodamine (Anisodamine): The metabolism of anisodamine is not as extensively characterized as that of atropine.

  • Anisodine: Information on the metabolism of anisodine is limited.

Excretion
  • Atropine: Atropine and its metabolites are primarily excreted in the urine.[7][12] A significant portion of the drug (13-50%) is excreted unchanged.[7][12]

  • Raceanisodamine (Anisodamine): Anisodamine is excreted more extensively in its unchanged form in the urine compared to atropine, with a urinary excretion rate of 54.86% in rats.[5][6] The half-life of anisodamine in the body of rats after intravenous injection is approximately 40 minutes, indicating rapid excretion or metabolism.[13]

  • Anisodine: Anisodine also undergoes significant renal excretion, with 32.67% of the drug excreted unchanged in the urine in rats.[5][6]

Experimental Protocols

The pharmacokinetic data presented in this guide are typically generated using the following experimental methodologies:

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of these compounds.

  • Drug Administration: For intravenous (IV) studies, the drugs are administered as a single bolus injection into the tail vein. For intragastric (IG) studies, the drugs are administered via oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points after drug administration.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific LC-MS/MS method is employed for the simultaneous determination of atropine, anisodamine, and anisodine in plasma.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation using a solvent like acetonitrile. The supernatant is then separated and analyzed.[15][16][17]

  • Chromatographic Separation: The analytes are separated on a C18 reversed-phase column using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water).[15][18]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The analytes are quantified using multiple reaction monitoring (MRM).[15][16][17]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, AUC (Area Under the Curve), t½, and bioavailability are calculated from the plasma concentration-time data using appropriate software.

Signaling Pathways

Raceanisodamine, atropine, and anisodine exert their effects by blocking muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which are coupled to different G-proteins and downstream signaling pathways.[7][10]

muscarinic_signaling M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca2+ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC PKA ↓ Protein Kinase A (PKA) cAMP->PKA

Caption: Muscarinic acetylcholine receptor signaling pathways.

Atropine, raceanisodamine, and anisodine, as muscarinic antagonists, block these pathways by preventing acetylcholine from binding to the receptors. This leads to a reduction in parasympathetic tone and is the basis for their therapeutic effects.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of these tropane alkaloids.

pk_workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase drug_admin Drug Administration (IV or Oral) blood_collection Serial Blood Sampling drug_admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis pk_modeling Pharmacokinetic Modeling lc_ms_analysis->pk_modeling param_calc Parameter Calculation (Cmax, AUC, t½, etc.) pk_modeling->param_calc

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

References

Head-to-Head Clinical Trial Insights: Raceanisodamine and Atropine Eye Drops for Myopia Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of myopia worldwide necessitates a comprehensive evaluation of pharmacological interventions aimed at slowing its progression. Atropine (B194438), a non-selective muscarinic antagonist, has long been the focus of myopia control research. More recently, Raceanisodamine, another anticholinergic agent, has emerged as a potential alternative. This guide provides an objective comparison of Raceanisodamine and atropine eye drops for myopia, summarizing available clinical trial data, detailing experimental protocols, and visualizing proposed mechanisms of action.

Executive Summary

Direct head-to-head clinical trials comparing Raceanisodamine and atropine monotherapies for myopia progression are limited. However, existing research provides valuable insights. A key study evaluated a combination therapy of Raceanisodamine and atropine, comparing it to atropine alone and a placebo, demonstrating the potential of Raceanisodamine in myopia management. Atropine's efficacy is well-documented across numerous studies, with a clear dose-dependent effect on slowing both spherical equivalent refraction (SER) and axial length (AL) elongation. Raceanisodamine, also a muscarinic antagonist, shows promise in enhancing myopia control when used in combination with other treatments. This guide synthesizes the current evidence to facilitate an informed comparison.

Data Presentation: Efficacy and Safety

The following tables summarize quantitative data from key clinical trials to allow for a clear comparison of the performance of Raceanisodamine and atropine.

Table 1: Efficacy of Raceanisodamine and Atropine in Myopia Control (Changes in Spherical Equivalent and Axial Length)

Treatment GroupStudy DurationChange in Spherical Equivalent (Diopters/Year)Change in Axial Length (mm/Year)Key Findings & Citations
Raceanisodamine (Combined Therapy)
0.5% Raceanisodamine (daytime) + 1% Atropine (vacation)2 years-0.32 D0.35 mmSignificantly more effective than placebo in slowing myopia progression and axial elongation.[1]
Raceanisodamine + DIMS Lenses1 yearSmaller change in SER vs. DIMS alone (P < 0.01)-The addition of Raceanisodamine enhanced the myopia control effect of DIMS lenses.[2]
Raceanisodamine + Orthokeratology1 year-Least axial elongation among all groups.Combination therapy was more effective than orthokeratology alone.[2]
Atropine (Monotherapy)
1% Atropine2 years-0.13 D0.16 mmHighly effective in controlling myopia progression and axial elongation.[1]
0.05% Atropine2 years-0.28 D0.20 mmConsidered an optimal concentration for long-term myopia control with good efficacy and tolerability.[3][4]
0.01% Atropine2 years-0.56 D0.30 mmShowed efficacy in slowing myopia progression, though some studies in diverse populations reported no significant effect compared to placebo.[4][5][6]
Placebo2 years-1.17 D0.76 mmShowed significant myopia progression and axial elongation.[1]

Table 2: Safety and Adverse Events Profile

TreatmentCommon Adverse EventsIncidence/SeverityCitations
Raceanisodamine Not explicitly detailed in myopia control studies. As an anticholinergic, potential side effects are similar to atropine.Weaker CNS effects and less mydriasis compared to atropine have been noted in rodent studies.[7]
Atropine Photophobia, Blurred near vision, Allergic reactions, Eye irritationIncidence and severity are dose-dependent. Low-dose atropine (e.g., 0.01%) is generally well-tolerated with minimal side effects.[8]

Experimental Protocols

Detailed methodologies from key clinical trials are crucial for interpreting and comparing the results.

Combined Raceanisodamine and Atropine Trial Protocol[1]
  • Study Design: A randomized controlled clinical trial.

  • Participants: 150 myopic adolescents aged 6-12 years.

  • Intervention Groups:

    • Combined Treatment Group: 0.5% Raceanisodamine eye drops twice daily during semesters and 1% atropine eye drops before sleep during vacations.

    • Atropine Group: 1% atropine eye drops before sleep every day.

    • Placebo Group: No medication. All participants wore single-vision glasses for vision correction.

  • Duration: 24 months.

  • Primary Outcome Measures:

    • Change in spherical equivalent refraction (cycloplegic).

    • Change in axial length.

  • Follow-up: Every 6 months, including visual acuity, best-corrected visual acuity, cycloplegic refraction, corneal curvature, axial length, intraocular pressure, and fundus examination.

Low-Concentration Atropine for Myopia Progression (LAMP) Study Protocol[3][4]
  • Study Design: A randomized, double-masked, placebo-controlled trial.

  • Participants: 383 children aged 4 to 12 years with myopia of at least -1.0 diopter.

  • Intervention Groups:

    • 0.05% Atropine eye drops once daily.

    • 0.025% Atropine eye drops once daily.

    • 0.01% Atropine eye drops once daily.

    • Placebo eye drops once daily.

  • Duration: 2 years.

  • Primary Outcome Measures:

    • Change in spherical equivalent refraction.

    • Change in axial length.

  • Follow-up: Every 4 months, including cycloplegic refraction, axial length, accommodation amplitude, photopic and mesopic pupil diameter, and best-corrected visual acuity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Raceanisodamine and atropine in myopia control are primarily attributed to their anticholinergic properties. However, the specific signaling pathways are complex and not fully elucidated, particularly for Raceanisodamine.

Atropine's Proposed Mechanism of Action

Atropine is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[9][10] Its action in myopia control is believed to be multifactorial, involving pathways in the retina, choroid, and sclera, independent of its effect on accommodation.[9] Key proposed mechanisms include:

  • Retinal Pathway: Atropine may influence retinal signaling cascades, potentially increasing dopamine (B1211576) release, a neurotransmitter known to inhibit eye growth.[11] It may also modulate GABAergic signaling.[11]

  • Scleral Pathway: Atropine may directly act on muscarinic receptors in scleral fibroblasts, inhibiting scleral remodeling and axial elongation.[10][12]

  • Choroidal Pathway: Atropine has been observed to induce choroidal thickening, which may play a role in slowing eye growth.

Atropine_Mechanism cluster_Retina Retina cluster_Sclera Sclera cluster_Choroid Choroid Atropine Atropine Eye Drops mAChR_Retina Muscarinic Receptors (Retina) Atropine->mAChR_Retina mAChR_Sclera Muscarinic Receptors (Scleral Fibroblasts) Atropine->mAChR_Sclera Choroidal_Thickening ↑ Choroidal Thickening Atropine->Choroidal_Thickening Dopamine ↑ Dopamine Release mAChR_Retina->Dopamine GABA Modulation of GABAergic Signaling mAChR_Retina->GABA Axial_Elongation ↓ Axial Elongation Dopamine->Axial_Elongation GABA->Axial_Elongation Scleral_Remodeling ↓ Scleral Remodeling mAChR_Sclera->Scleral_Remodeling Scleral_Remodeling->Axial_Elongation Choroidal_Thickening->Axial_Elongation

Proposed Signaling Pathways for Atropine in Myopia Control.
Raceanisodamine's Proposed Mechanism of Action

Raceanisodamine is also a muscarinic acetylcholine receptor antagonist.[7] Additionally, it has been identified as an α1-adrenergic receptor antagonist.[7] Its mechanism in myopia control is less studied but is presumed to be similar to atropine in its anticholinergic effects on the eye. The contribution of its α1-adrenergic antagonism to myopia control is currently unknown.

Raceanisodamine_Mechanism cluster_Ocular_Tissues Ocular Tissues (Retina, Sclera) Raceanisodamine Raceanisodamine Eye Drops mAChR Muscarinic Acetylcholine Receptors Raceanisodamine->mAChR alpha1_AR α1-Adrenergic Receptors Raceanisodamine->alpha1_AR Downstream Downstream Signaling (Presumed similar to Atropine) mAChR->Downstream alpha1_AR->Downstream Myopia_Control Myopia Progression Control Downstream->Myopia_Control

Hypothesized Signaling Pathways for Raceanisodamine.

Experimental Workflow

The general workflow for clinical trials investigating topical treatments for myopia progression follows a standardized process to ensure data integrity and patient safety.

Experimental_Workflow cluster_Screening Screening & Enrollment cluster_Baseline Baseline Assessment cluster_Intervention Intervention Phase cluster_FollowUp Follow-up & Data Collection cluster_Analysis Data Analysis Inclusion Inclusion/Exclusion Criteria Met Informed_Consent Informed Consent Inclusion->Informed_Consent Baseline_Exam Comprehensive Ophthalmic Exam Informed_Consent->Baseline_Exam Baseline_Measurements Baseline SER & Axial Length Baseline_Exam->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_A Treatment Group A (e.g., Raceanisodamine) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Atropine) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Periodic_Visits Periodic Follow-up Visits Treatment_A->Periodic_Visits Treatment_B->Periodic_Visits Placebo->Periodic_Visits Outcome_Measures Measure SER & Axial Length Periodic_Visits->Outcome_Measures Safety_Monitoring Adverse Event Monitoring Periodic_Visits->Safety_Monitoring Statistical_Analysis Statistical Analysis Outcome_Measures->Statistical_Analysis Safety_Monitoring->Statistical_Analysis Efficacy_Safety_Eval Efficacy & Safety Evaluation Statistical_Analysis->Efficacy_Safety_Eval

General Experimental Workflow for Myopia Control Trials.

Conclusion

While a definitive head-to-head comparison between Raceanisodamine and atropine for myopia control is not yet available, the current body of evidence offers valuable direction for researchers and clinicians. Atropine remains the most extensively studied pharmacological agent with proven efficacy in a dose-dependent manner. Raceanisodamine has demonstrated a significant additive effect when combined with optical interventions, suggesting its potential as a viable treatment option, either alone or in combination therapy.

Future research should prioritize direct, well-controlled clinical trials comparing Raceanisodamine and atropine monotherapies to elucidate their relative efficacy, safety, and optimal concentrations for myopia control. Further investigation into the specific signaling pathways of Raceanisodamine in ocular tissues will also be critical for advancing our understanding and optimizing its therapeutic application.

References

Raceanisodamine vs. Atropine: A Comparative Analysis of Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between muscarinic receptor antagonists is critical for therapeutic targeting and minimizing off-target effects. This guide provides an objective comparison of the muscarinic receptor selectivity of raceanisodamine and atropine (B194438), supported by available experimental data.

Atropine, a well-established non-selective muscarinic antagonist, exhibits high affinity for all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1] This lack of selectivity contributes to its wide range of physiological effects and potential for side effects.[1] Raceanisodamine, a naturally occurring tropane (B1204802) alkaloid, is also classified as a non-selective cholinergic antagonist.[2][3] However, experimental evidence suggests that it is a less potent antagonist compared to atropine, with some degree of differential affinity for muscarinic receptor subtypes.[4]

Quantitative Comparison of Binding Affinities

Direct, head-to-head comparative studies detailing the binding affinities (Ki values) of raceanisodamine across all five muscarinic receptor subtypes are limited in the publicly available literature. However, data on anisodamine (B1666042), the primary active component of raceanisodamine, and atropine allow for a comparative assessment.

CompoundM1 Receptor AffinityM2 Receptor AffinityM3 Receptor AffinityM4 Receptor AffinityM5 Receptor AffinitySelectivity Profile
Atropine Ki: 1.27 ± 0.36 nM[2]Ki: 3.24 ± 1.16 nM[2]Ki: 2.21 ± 0.53 nM[2]Ki: 0.77 ± 0.43 nM[2]Ki: 2.84 ± 0.84 nM[2]Non-selective
IC50: 2.22 ± 0.60 nM[2]IC50: 4.32 ± 1.63 nM[2]IC50: 4.16 ± 1.04 nM[2]IC50: 2.38 ± 1.07 nM[2]IC50: 3.39 ± 1.16 nM[2]
Anisodamine pKB: 7.86 (approx. 13.8 nM)[4]pKB: 7.78 (approx. 16.6 nM)[4]Not explicitly foundNot explicitly foundNot explicitly foundNon-selective, but less potent than atropine

Note: pKB values for anisodamine were determined in functional assays on isolated canine saphenous veins and represent functional antagonism.[4] The Ki values for atropine are from radioligand binding assays.[2] A direct comparison of these values should be made with caution due to the different experimental methodologies. One study reported that the affinity of anisodamine for prejunctional M2-receptors was about 1/8th, and for postjunctional M1-receptors was only 1/25th of that of atropine.[4]

Experimental Protocols

The determination of muscarinic antagonist selectivity and affinity typically involves in vitro radioligand binding assays and functional assays on isolated tissues or cells expressing specific receptor subtypes.

Radioligand Binding Assay

This method is considered the gold standard for determining the affinity of a ligand for its receptor. The general workflow is as follows:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis Tissue Tissue/Cell Homogenization Centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) Tissue->Centrifugation1 Centrifugation2 High-Speed Centrifugation (pellet membranes) Centrifugation1->Centrifugation2 Resuspension Resuspend Membrane Pellet Centrifugation2->Resuspension Incubation Incubate Membranes with Radioligand & Competitor Resuspension->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting (measure radioactivity) Washing->Scintillation Analysis Non-linear Regression Analysis (determine Ki/IC50) Scintillation->Analysis

Workflow for a competitive radioligand binding assay.

In a typical competitive binding assay, membranes from cells expressing a specific muscarinic receptor subtype are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., raceanisodamine or atropine). The ability of the test compound to displace the radioligand is measured, and the concentration that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine. The five subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades.

G cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling cluster_2 Antagonism M135 M1, M3, M5 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC M24 M2, M4 Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC K_channel K⁺ Channel Activation Gi->K_channel cAMP ↓ cAMP AC->cAMP Antagonist Raceanisodamine Atropine Antagonist->M135 Block Antagonist->M24 Block Acetylcholine Acetylcholine Acetylcholine->M135 Activate Acetylcholine->M24 Activate

Simplified muscarinic receptor signaling pathways.

The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also directly modulate ion channels. Muscarinic antagonists like raceanisodamine and atropine competitively block the binding of acetylcholine to these receptors, thereby inhibiting these signaling pathways.

Conclusion

Based on the available data, atropine is a more potent, non-selective muscarinic antagonist than raceanisodamine . While both drugs lack significant selectivity for any particular muscarinic receptor subtype, atropine exhibits a significantly higher affinity for both M1 and M2 receptors compared to anisodamine, the active component of raceanisodamine.[4] This lower potency of raceanisodamine may contribute to its reportedly lower toxicity and reduced central nervous system effects compared to atropine.[2][3] For researchers seeking to differentiate between muscarinic receptor subtypes, neither atropine nor raceanisodamine would be the ideal tool. However, the difference in potency between the two compounds may be of interest in applications where a less potent, non-selective muscarinic blockade is desired. Further head-to-head studies with standardized experimental conditions are necessary to provide a more definitive quantitative comparison of the selectivity profiles of these two compounds across all five muscarinic receptor subtypes.

References

Evaluating Raceanisodamine's Potency as an α1-Adrenergic Antagonist Against Established Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the α1-adrenergic receptor antagonist potency of raceanisodamine against well-established α1-blockers: prazosin (B1663645), tamsulosin (B1681236), and doxazosin (B1670899). The evaluation is based on available quantitative binding affinity data (pKi), supported by detailed experimental methodologies and relevant signaling pathway visualizations. This document aims to offer an objective, data-driven perspective for researchers in pharmacology and drug development.

Executive Summary

Raceanisodamine, a tropane (B1204802) alkaloid, demonstrates significantly weaker antagonist potency at α1-adrenergic receptors compared to the highly potent and selective blockers prazosin, tamsulosin, and doxazosin. Analysis of available binding affinity data reveals that the pKi value for raceanisodamine is several orders of magnitude lower than those of the established antagonists. While prazosin and doxazosin are potent, relatively non-selective α1-antagonists, tamsulosin exhibits high affinity and selectivity for the α1A and α1D subtypes. The substantial gap in potency suggests that the clinical applications of raceanisodamine are unlikely to be primarily driven by direct α1-adrenergic blockade in the same manner as drugs like prazosin.

Quantitative Potency Comparison

The antagonist potency of a compound is typically determined by its binding affinity for a specific receptor, expressed as the inhibition constant (Ki). The pKi value, which is the negative logarithm of the Ki, is used for easier comparison; a higher pKi value indicates a higher binding affinity and greater potency.

The following table summarizes the available pKi values for raceanisodamine and the reference α1-blockers at the three primary α1-adrenergic receptor subtypes: α1A, α1B, and α1D.

Compoundα1A-Adrenergic Receptor (pKi)α1B-Adrenergic Receptor (pKi)α1D-Adrenergic Receptor (pKi)Species/Tissue (Assay)
Raceanisodamine Not AvailableNot AvailableNot AvailableRat Brain Membranes (vs. [3H]-WB-4101)
Overall α1 pKi: 2.63[1]
Prazosin ~9.4~9.7~9.5Human, Recombinant
Tamsulosin 10.38[2]9.33[2]9.85[2]Human, Recombinant (vs. [3H]-Prazosin)
Doxazosin ~9.3~9.5~9.4Human, Recombinant

Note: Specific pKi values for prazosin and doxazosin can vary slightly between studies. The values presented are representative of their high, non-selective affinity. The data for raceanisodamine is from a study on anisodamine (B1666042) using a non-subtype-selective radioligand.

The data clearly illustrates that tamsulosin possesses exceptionally high affinity for all three subtypes, with a notable preference for the α1A and α1D subtypes. Prazosin and doxazosin also demonstrate high, but less subtype-selective, affinity. In stark contrast, raceanisodamine's pKi of 2.63 indicates a binding affinity that is approximately 10 million times weaker than that of tamsulosin for the α1A receptor.

Signaling and Experimental Frameworks

To understand the mechanism of antagonism and the methods used to derive potency data, the following diagrams illustrate the core signaling pathway and a standard experimental workflow.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by endogenous agonists like norepinephrine (B1679862) initiates a well-defined signaling cascade. Antagonists like prazosin or raceanisodamine physically block the agonist from binding to the receptor, thereby inhibiting this pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to Agonist Norepinephrine (Agonist) Agonist->Receptor Binds & Activates Antagonist Raceanisodamine / Prazosin (Antagonist) Antagonist->Receptor Binds & Blocks

α1-Adrenergic receptor Gq signaling pathway.
Experimental Workflow: Radioligand Competition Binding Assay

The pKi values presented in this guide are determined using radioligand competition binding assays. This technique measures how effectively a test compound (the "competitor," e.g., raceanisodamine) displaces a radiolabeled ligand that is known to bind to the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis p1 Cell Culture expressing α1-receptor subtype p2 Membrane Isolation (via centrifugation) p1->p2 a1 Incubate membranes with: 1. Fixed concentration of Radioligand (e.g., [3H]-Prazosin) 2. Varying concentrations of Competitor (e.g., Raceanisodamine) p2->a1 s1 Rapid Filtration (Separates bound from free radioligand) a1->s1 s2 Quantify Radioactivity (Scintillation Counting) s1->s2 s3 Data Analysis (Generate competition curve) s2->s3 s4 Calculate IC50 and Ki (Cheng-Prusoff equation) s3->s4

Workflow for a radioligand competition binding assay.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol provides a generalized methodology for determining the binding affinity (Ki) of a test compound for a specific α1-adrenergic receptor subtype.

  • Membrane Preparation:

    • Cells (e.g., HEK293) stably expressing a single human α1-adrenergic receptor subtype (α1A, α1B, or α1D) are cultured and harvested.

    • The cells are lysed in a cold hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

    • The lysate is homogenized and subjected to differential centrifugation to pellet the cell membranes.

    • The final membrane pellet is resuspended in an assay buffer, and protein concentration is determined (e.g., via BCA assay).

  • Competition Binding Assay:

    • The assay is performed in 96-well plates in a final volume of 200-250 µL.

    • To each well, the following are added:

      • A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin at a concentration near its Kd value).

      • A range of concentrations of the unlabeled competitor drug (e.g., raceanisodamine, prazosin, tamsulosin).

      • The prepared cell membranes (typically 10-50 µg of protein).

    • "Total binding" wells contain only membranes and radioligand, while "non-specific binding" wells also contain a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine) to saturate all specific binding sites.

    • The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation and Data Analysis:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined.

    • The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion for the Research Community

The available evidence strongly indicates that raceanisodamine is a very weak α1-adrenergic receptor antagonist, with a potency that is several orders of magnitude lower than clinically established α1-blockers like prazosin, tamsulosin, and doxazosin. While raceanisodamine may have other pharmacological activities that account for its clinical effects in specific contexts, its utility as a tool for probing α1-adrenergic function or as a lead compound for developing potent α1-antagonists is limited.

For drug development professionals, the vast difference in potency underscores the importance of the specific chemical scaffolds (e.g., the quinazoline (B50416) moiety in prazosin and doxazosin) for high-affinity binding to α1-receptors. This comparative guide highlights the critical need for robust, subtype-specific binding data in the early stages of compound evaluation and confirms the high potency and varied selectivity profiles of prazosin, doxazosin, and tamsulosin as benchmark α1-adrenergic antagonists. There is a clear data gap regarding the affinity of raceanisodamine for specific α1-receptor subtypes, and further investigation using modern recombinant receptor assays would be necessary for a complete characterization.

References

Clinical Evidence for Raceanisodamine in Improving Microcirculation in Shock: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Septic shock, a life-threatening condition characterized by a dysregulated host response to infection, frequently leads to severe microcirculatory dysfunction and subsequent multiple organ failure.[1][2] The restoration of microcirculatory perfusion is a critical therapeutic goal. Raceanisodamine, a non-specific muscarinic cholinoceptor antagonist derived from the plant Anisodus tanguticus, has been utilized in China for decades in the management of septic shock, with proposed benefits for microcirculation.[3][4][5] This guide provides a comprehensive comparison of the clinical and preclinical evidence for Raceanisodamine in improving microcirculation in shock, contrasted with other therapeutic alternatives, to inform researchers, scientists, and drug development professionals.

Mechanism of Action of Raceanisodamine

Raceanisodamine's therapeutic effects in shock are believed to be multifactorial. As an anticholinergic agent, it blocks muscarinic receptors, leading to smooth muscle relaxation and vasodilation, which can improve microcirculatory blood flow.[4] Beyond this, evidence suggests Raceanisodamine engages the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, it may increase acetylcholine (B1216132) availability to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages.[6] This interaction is thought to inhibit the production of pro-inflammatory cytokines, a key driver of sepsis pathophysiology.[6] Additional reported mechanisms include the inhibition of thromboxane (B8750289) synthesis and the aggregation of granulocytes and platelets, which can further mitigate microvascular thrombosis and inflammation.[7][8][9]

Preclinical Evidence in a Septic Shock Model

Animal studies have provided foundational evidence for the effects of Raceanisodamine and its derivatives on microcirculation in septic shock. A key experimental model involves the induction of septic shock in rats via intravenous injection of lipopolysaccharide (LPS).

Experimental Data

The following table summarizes the hemodynamic and microcirculatory effects of anisodamine (B1666042) hydrobromide (Ani HBr) and racemic anisodamine (Race Ani) in a rat model of septic shock.[1][2][10]

ParameterControl GroupLPS GroupAni HBr GroupRace Ani Group
Mean Arterial Pressure (mmHg) NormalReducedElevatedElevated
Heart Rate (beats/min) NormalIncreasedReducedReduced
Microcirculatory Blood Flow Velocity NormalSlowRestored-
Leukocyte-Endothelium Interaction NormalIncreasedSuppressed-
TNF-α Levels NormalElevatedSuppressed-
IL-6 Levels NormalElevatedSuppressed-

Data adapted from Zhong J, et al. (2023).[1][2][10] Note: "-" indicates data not reported for this specific compound in the cited study.

Experimental Workflow

The workflow for the preclinical evaluation of Raceanisodamine in a rat model of septic shock is outlined below.

G cluster_setup Model Setup cluster_treatment Treatment Groups cluster_observation Observation and Analysis rat_model Rat Model of Septic Shock lps_injection Intravenous Tail Vein Injection of LPS (5 mg/kg) rat_model->lps_injection treatment Treatment with: - Anisodamine Hydrobromide (Ani HBr) - Racemic Anisodamine (Race Ani) - Anisodine (B1665107) Hydrobromide (AT3) - Atropine (B194438) (ATP) lps_injection->treatment observation Observation of Mesenteric Microcirculation (Intravital Microscopy) treatment->observation analysis Analysis of: - Microcirculation Flow Pattern - Leukocyte Dynamics - Plasma Cytokine Levels (TNF-α, IL-6) observation->analysis

Experimental workflow for preclinical evaluation of Raceanisodamine.

Clinical Evidence in Septic Shock

Several clinical trials have investigated the efficacy of anisodamine in patients with septic shock. While some studies suggest benefits in improving microcirculation, the impact on overall mortality remains a subject of ongoing research.

Summary of Key Clinical Trials
Study / TrialDesignPatient PopulationInterventionKey Findings
Zhang Z, et al. (2021) [5]Multicenter, open-label, randomized controlled trial355 adults with septic shockAnisodamine (0.1–0.5 mg/kg/hr) vs. usual care- No significant difference in hospital mortality (30% vs. 36%).- Lower serum lactate (B86563) levels in the anisodamine group after day 3.- Less vasopressor requirement in the anisodamine group on days 5 and 6.
Li Y, et al. (2023) [11]Prospective, multicenter, randomized controlled trial404 patients with septic shockAnisodamine hydrobromide vs. control- Lower 28-day mortality in the anisodamine group, particularly in patients with high illness severity.- Significant differences in 7-day and hospital mortality favoring the anisodamine group.
ACIdoSIS Study Protocol [7][8]Randomized controlled trialCritically ill patients with septic shockAnisodamine vs. usual care- Protocol for a trial designed to assess the effectiveness of anisodamine in septic shock.

Comparison with Alternative Vasoactive Agents

The management of shock often involves the use of vasoactive agents to restore macro- and microcirculatory function. The following table compares Raceanisodamine with commonly used alternatives.

AgentMechanism of ActionEffects on Microcirculation
Raceanisodamine Non-specific muscarinic antagonist; anti-inflammatory effects.[3][4][6]- Vasodilation and improved blood flow.[3]- Reduced leukocyte-endothelium interaction.[1][2]- May improve microcirculatory perfusion as indicated by lower lactate levels.[5]
Norepinephrine (B1679862) Primarily α1-adrenergic agonist, some β1-adrenergic effects.- Increases mean arterial pressure, which can improve organ perfusion pressure.[12]- High doses may compromise microcirculatory flow in some vascular beds.[13]- Effects on microcirculation can be heterogeneous.[14][15]
Dobutamine (B195870) Primarily β1-adrenergic agonist, with some β2 and α1 effects.- Can recruit the microcirculation, potentially independent of its effects on cardiac output.[12][16]- Effects are variable and may be more pronounced in patients with baseline microcirculatory alterations.[17][18]
Vasopressin V1a receptor agonist.- Can improve microcirculation in some patients, particularly when the baseline norepinephrine dose is high.[14]- May be used as an adjunct to norepinephrine.[19]

Proposed Signaling Pathway of Raceanisodamine

The diagram below illustrates the proposed signaling pathway through which Raceanisodamine may exert its beneficial effects on microcirculation in shock.

G cluster_pathway Proposed Signaling Pathway of Raceanisodamine in Shock raceanisodamine Raceanisodamine muscarinic_receptor Muscarinic Receptor raceanisodamine->muscarinic_receptor Blocks alpha7_receptor α7 Nicotinic Acetylcholine Receptor (α7nAChR) raceanisodamine->alpha7_receptor Increases ACh availability for smooth_muscle Vascular Smooth Muscle muscarinic_receptor->smooth_muscle Activation leads to vasoconstriction vasodilation Vasodilation smooth_muscle->vasodilation Relaxation macrophage Macrophage nf_kb NF-κB Pathway macrophage->nf_kb Inhibits alpha7_receptor->macrophage cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines Promotes production of inflammation_reduction Reduced Inflammation cytokines->inflammation_reduction microcirculation_improvement Improved Microcirculation vasodilation->microcirculation_improvement inflammation_reduction->microcirculation_improvement

Proposed signaling pathway of Raceanisodamine in improving microcirculation.

Experimental Protocols

Preclinical Rat Model of Septic Shock
  • Animal Model: The rat model of septic shock is established by an intravenous tail vein injection of 5 mg/kg lipopolysaccharide (LPS).[1][2]

  • Treatment Groups: Following LPS injection, rats are treated with anisodamine hydrobromide (Ani HBr), racemic anisodamine (Race Ani), anisodine hydrobromide (AT3), or atropine (ATP).[1][2]

  • Microcirculation Observation: The mesenteric microcirculation is observed using intravital microscopy.[1][2]

  • Analysis: The flow pattern of the microcirculation, leukocyte dynamics, and plasma levels of tumor necrosis factor (TNF)-α and interleukin-6 (IL-6) are analyzed.[1][2]

Clinical Trial Protocol (General)
  • Study Design: Prospective, multicenter, randomized controlled trials are conducted.[11]

  • Patient Population: Adult patients diagnosed with septic shock, often defined by sustained hypotension despite adequate fluid resuscitation, are included.[5]

  • Intervention: Patients are randomly assigned to receive either standard care or standard care plus an intravenous infusion of anisodamine (e.g., 0.1-0.5 mg/kg/hr), with doses adjusted based on the patient's shock status.[5]

  • Endpoints:

    • Primary Endpoint: Often 28-day or hospital mortality.[5][11]

    • Secondary Endpoints: These may include ventilator-free days, vasopressor-free days, serum lactate levels, and Sequential Organ Failure Assessment (SOFA) scores.[5]

Conclusion

Raceanisodamine demonstrates a potential role in improving microcirculation in septic shock through its multifaceted mechanism of action, which includes vasodilation and anti-inflammatory effects. Preclinical studies in animal models provide strong evidence for its ability to restore microcirculatory blood flow and reduce inflammatory markers.[1][2][10] Clinical trials in human patients have shown that while Raceanisodamine may improve markers of microcirculatory perfusion, such as reducing serum lactate levels and the need for vasopressors, its effect on overall mortality is not yet definitively established, with some studies showing a benefit and others not.[5][11]

Compared to standard vasoactive agents like norepinephrine and dobutamine, Raceanisodamine offers a different therapeutic approach by directly targeting inflammation and vasodilation at the microcirculatory level. However, it is important to consider potential side effects, such as tachycardia and arrhythmia, associated with its anticholinergic properties.[20]

Further large-scale, well-designed randomized controlled trials are warranted to confirm the clinical benefits of Raceanisodamine in septic shock and to identify the patient populations most likely to respond to this therapy. Future research should also continue to elucidate its precise molecular mechanisms to optimize its therapeutic application.

References

Anisodamine vs. Raceanisodamine: differences in clinical application and efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the clinical applications, efficacy, and underlying mechanisms of anisodamine (B1666042) and its racemic counterpart, raceanisodamine.

Introduction

Anisodamine and raceanisodamine are both anticholinergic drugs with a history of clinical use, particularly in China, for a variety of conditions including septic shock, organophosphate poisoning, and gastrointestinal spasms.[1][2][3] While often used interchangeably in some contexts, a critical distinction exists between the two: anisodamine is the pure levorotatory (-)-isomer of 7β-hydroxyhyoscyamine, whereas raceanisodamine is a racemic mixture containing both the levorotatory (-)- and dextrorotatory (+)-isomers.[1] This stereochemical difference is fundamental to their pharmacological activity and clinical utility. This guide provides a comprehensive comparison of anisodamine and raceanisodamine, focusing on their differential clinical applications, efficacy supported by experimental data, and underlying pharmacological mechanisms.

Chemical and Pharmacological Profile

Anisodamine is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family.[4] Raceanisodamine is the naturally extracted form, while synthetic processes have enabled the production of the pure l-isomer, anisodamine.[1] The primary mechanism of action for both is the non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to a reduction in smooth muscle spasms and glandular secretions.[3] Additionally, they exhibit antagonist activity at α1-adrenergic receptors, contributing to their vasodilatory effects.[4][5]

It is a well-established principle in pharmacology that the pharmacological and toxicological profiles of enantiomers can differ significantly.[6] In the case of anisodamine, the levorotatory isomer is considered the pharmacologically active component, while the dextrorotatory isomer is largely inactive or may contribute to side effects. This suggests that anisodamine may offer a better therapeutic index compared to raceanisodamine.

Comparative Clinical Applications and Efficacy

The primary clinical applications for both anisodamine and raceanisodamine include the management of septic shock and organophosphate poisoning. However, the quality and quantity of clinical evidence differ significantly between the two.

Septic Shock

Anisodamine has been more extensively studied in the context of septic shock, with several clinical trials investigating its efficacy. The proposed mechanism for its beneficial effect is the improvement of microcirculation.[7]

Anisodamine in Septic Shock: Key Clinical Trial Data

Trial/StudyInterventionKey Findings
ACIdoSIS Study (Multicenter RCT) [8]Anisodamine hydrobromide (Ani HBr) vs. ControlLower 28-day mortality in the Ani HBr group (26.1% vs. 35.8%; p = 0.035). Significant difference in 28-day mortality for patients with higher illness severity (SOFA score ≥ 8).
Another Multicenter RCT [9]Anisodamine vs. Usual CareNo significant difference in hospital mortality (36% vs. 30%; p= 0.348). Serum lactate (B86563) levels were significantly lower in the anisodamine group after day 3.

While direct comparative trials are lacking, the available evidence for anisodamine in septic shock is more robust. The data suggests that anisodamine may improve outcomes, particularly in severely ill patients, though not all studies have shown a mortality benefit.

Organophosphate Poisoning

Both anisodamine and raceanisodamine have been used as adjuncts to standard atropine (B194438) therapy in organophosphate poisoning. The rationale is their anticholinergic properties, which counteract the excessive acetylcholine stimulation caused by acetylcholinesterase inhibition.[10][11]

Anisodamine in Organophosphate Poisoning: Comparative Data

StudyComparisonKey Findings
Wang et al. (Retrospective Analysis) [10][12]Anisodamine group vs. Atropine-only group in patients failing to achieve atropinizationTime to atropinization was significantly shorter in the anisodamine group (24.3 ± 4.3 h vs. 29.2 ± 7.0 h; p < 0.05). Hospital stay was significantly shorter in the anisodamine group (5.3 ± 2.5 days vs. 6.9 ± 2.3 days; p < 0.05).

One case report also highlighted a patient with severe organophosphate poisoning who, after failing to respond to high doses of atropine, achieved successful atropinization following the administration of anisodamine.[11][13] While raceanisodamine is also used for this indication, there is a lack of published quantitative data from comparative studies.

Side Effect Profile

The side effects of both anisodamine and raceanisodamine are primarily related to their anticholinergic properties and can include:

  • Dry mouth

  • Blurred vision

  • Tachycardia (increased heart rate)

  • Urinary retention

  • Constipation

  • Dizziness and confusion (more likely at higher doses)

Experimental Protocols

Clinical Trial Protocol: Anisodamine in Septic Shock (ACIdoSIS Study)
  • Study Design: Multicenter, randomized, controlled trial.

  • Inclusion Criteria: Critically ill adult patients with septic shock requiring vasopressor use despite adequate fluid resuscitation.

  • Intervention:

    • Anisodamine Group: Intravenous bolus of 10 mg anisodamine, followed by a continuous infusion of 0.1-0.5 mg/kg/hr. The infusion rate was adjusted based on the patient's microcirculation status and side effects.

    • Control Group: Usual care without anisodamine.

  • Primary Endpoint: Hospital mortality.

  • Secondary Endpoints: ICU mortality, length of stay in ICU and hospital, and organ failure-free days.[1]

Animal Study Protocol: Anisodamine in a Murine Sepsis Model
  • Model: Sepsis induced in mice via cecal ligation and puncture (CLP).[14][15]

  • Intervention: Anisodamine hydrobromide administered to the septic mice.

  • Assessments:

    • Evaluation of pulmonary edema, bleeding, and inflammation.

    • In vitro assessment of the protective effects against lipopolysaccharide (LPS)-induced cytotoxicity in RAW264.7 macrophage cells.

    • Measurement of mRNA and protein levels of pyroptosis-related markers (NLRP3, Caspase-1, GSDMD, IL-18, and IL-1β) using qRT-PCR, Western blotting, and immunofluorescence.[14]

Signaling Pathways and Mechanisms

The therapeutic effects of anisodamine and raceanisodamine are mediated through several signaling pathways.

Anti-inflammatory and Microcirculatory Effects in Sepsis

Anisodamine's beneficial effects in septic shock are attributed to its ability to improve microcirculation and modulate the inflammatory response. This is thought to occur through:

  • Antagonism of α1-adrenergic receptors: leading to vasodilation.

  • Inhibition of thromboxane (B8750289) synthesis: reducing platelet and granulocyte aggregation.

  • Inhibition of pyroptosis: downregulating the expression of NLRP3, Caspase-1, and related inflammatory cytokines.[14]

septic_shock_pathway cluster_sepsis Septic Shock cluster_anisodamine Anisodamine Action Sepsis Sepsis Endotoxins Endotoxins (LPS) Sepsis->Endotoxins Inflammation Systemic Inflammation Endotoxins->Inflammation Microcirculatory_Dysfunction Microcirculatory Dysfunction Inflammation->Microcirculatory_Dysfunction Organ_Damage Organ Damage Microcirculatory_Dysfunction->Organ_Damage Anisodamine Anisodamine alpha1_block α1-Adrenergic Receptor Blockade Anisodamine->alpha1_block inhibits Thromboxane_inhibition Thromboxane Synthesis Inhibition Anisodamine->Thromboxane_inhibition inhibits Pyroptosis_inhibition Pyroptosis Inhibition (NLRP3) Anisodamine->Pyroptosis_inhibition inhibits alpha1_block->Microcirculatory_Dysfunction improves Thromboxane_inhibition->Microcirculatory_Dysfunction improves Pyroptosis_inhibition->Inflammation reduces

Figure 1: Anisodamine's mechanism in septic shock.

Anticholinergic Action in Organophosphate Poisoning

In organophosphate poisoning, acetylcholinesterase is inhibited, leading to an accumulation of acetylcholine and overstimulation of muscarinic and nicotinic receptors. Anisodamine and raceanisodamine act as competitive antagonists at muscarinic receptors, thereby blocking the effects of excess acetylcholine.

op_poisoning_pathway cluster_poisoning Organophosphate Poisoning cluster_anisodamine Anisodamine/Raceanisodamine Action OP Organophosphate AChE_inhibition Acetylcholinesterase Inhibition OP->AChE_inhibition causes ACh_increase Increased Acetylcholine AChE_inhibition->ACh_increase Muscarinic_overstimulation Muscarinic Receptor Overstimulation ACh_increase->Muscarinic_overstimulation Symptoms Cholinergic Symptoms Muscarinic_overstimulation->Symptoms Anisodamine Anisodamine/ Raceanisodamine Muscarinic_block Muscarinic Receptor Antagonism Anisodamine->Muscarinic_block causes Muscarinic_block->Muscarinic_overstimulation blocks

Figure 2: Mechanism in organophosphate poisoning.

Conclusion

While both anisodamine and raceanisodamine have established clinical uses, the available evidence suggests that anisodamine, as the pure active l-isomer, may offer a more favorable therapeutic profile. The clinical trial data for anisodamine in septic shock, although not uniformly conclusive, is more extensive and points towards potential benefits, especially in severely ill patients. In organophosphate poisoning, anisodamine has shown efficacy in achieving atropinization in patients resistant to atropine alone.

For researchers and drug development professionals, the key takeaway is the importance of stereochemistry in the pharmacology of these agents. Future research should focus on direct, head-to-head clinical trials comparing the efficacy and safety of anisodamine and raceanisodamine to definitively establish their respective roles in clinical practice. Such studies would provide the high-quality evidence needed to optimize patient care in critical conditions like septic shock and severe poisoning.

References

Safety Operating Guide

Navigating the Safe Disposal of Raceanisodamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Raceanisodamine, a vasoactive compound utilized in research and pharmaceutical development, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Raceanisodamine waste, including pure compounds, solutions, and contaminated laboratory materials.

Waste Characterization and Regulatory Overview

Raceanisodamine is not specifically listed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1] Furthermore, it is not classified as a controlled substance by the U.S. Drug Enforcement Administration (DEA).[1] However, it is imperative to recognize that waste streams containing Raceanisodamine may be classified as hazardous depending on the other constituents, such as solvents.[1] Therefore, all waste containing this compound must be managed through your institution's Environmental Health and Safety (EHS) office.[1]

General regulations governing pharmaceutical waste disposal are overseen by several bodies, including the EPA, which sets guidelines for hazardous waste management, and the DEA, which regulates controlled substances.[2][3] Many states also have their own, potentially more stringent, regulations.[2] A common and recommended method for the ultimate disposal of both hazardous and non-hazardous pharmaceutical waste is high-temperature incineration.[1][3][4]

Key Safety and Handling Data for Disposal

A summary of essential data for the safe handling and disposal of Raceanisodamine is provided in the table below.

ParameterData
Chemical NameAnisodamine[1]
Synonyms6-Hydroxyhyoscyamine, 7β-Hydroxyhyoscyamine[1][5]
CAS Number17659-49-3[1]
Molecular FormulaC17H23NO4[1]
Hazard StatementsAvoid contact with skin and eyes. Avoid formation of dust and aerosols.[1]
Primary Disposal RouteLicensed chemical destruction plant or controlled incineration.[1][6]
Prohibited DisposalDo not discharge to sewer systems or contaminate water.[1][6]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory procedure for the disposal of all forms of Raceanisodamine waste.

1. Waste Segregation:

  • Maintain separate waste streams for different types of chemical waste.

  • Do not mix Raceanisodamine waste with other chemical wastes unless explicitly permitted by your EHS office.[1]

2. Containerization:

  • Use approved, leak-proof, and clearly labeled containers for all Raceanisodamine waste.

  • For hazardous pharmaceutical waste, black containers are often used.

  • Ensure containers are compatible with the waste being collected.

3. Labeling:

  • Affix a properly completed hazardous waste label to every container.

  • The label must include:

    • The words "Hazardous Waste" (or other wording required by your institution).

    • The full chemical name(s) of all constituents (e.g., "Raceanisodamine," "Methanol").[1]

4. Storage:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Follow all institutional guidelines for the storage of chemical waste.

5. Disposal Request and Collection:

  • Contact your institution's EHS office to arrange for the collection and disposal of the waste.

  • The EHS office will typically coordinate with a licensed hazardous waste disposal company.[1]

6. Managing Empty Containers and Spills:

  • Empty Containers: A container that held Raceanisodamine should be triple-rinsed with a suitable solvent.[1] After rinsing and air-drying, deface or remove the original label and dispose of the container as regular waste, or as directed by your EHS office.[1]

  • Spill Cleanup: In the event of a spill, wear appropriate Personal Protective Equipment (PPE).[1] Contain the spill and collect the material into a sealed container for disposal as chemical waste.[1] Do not allow the spill to enter drains or waterways.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Raceanisodamine.

Raceanisodamine_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition A Pure Raceanisodamine D 1. Segregate Waste A->D B Raceanisodamine Solutions B->D C Contaminated Labware C->D E 2. Use Labeled, Approved Containers D->E Separate Streams F 3. Store Securely E->F Properly Labeled G 4. Contact EHS for Pickup F->G Scheduled Pickup H Licensed Chemical Destruction Plant / Incineration G->H Managed by EHS

Raceanisodamine Disposal Workflow

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Raceanisodamine, fostering a secure laboratory environment and protecting the broader ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.